molecular formula C12H22N2O3 B153005 tert-Butyl (3-methacrylamidopropyl)carbamate CAS No. 219739-79-4

tert-Butyl (3-methacrylamidopropyl)carbamate

Cat. No.: B153005
CAS No.: 219739-79-4
M. Wt: 242.31 g/mol
InChI Key: QLWQBUVPOLBDCD-UHFFFAOYSA-N
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Description

tert-Butyl (3-methacrylamidopropyl)carbamate (CAS 219739-79-4) is a carbamate derivative and a blocked primary amine monomer that is highly valuable in synthetic and polymer chemistry . It features a methacrylamide group, enabling free radical polymerization with other vinylic monomers, and a tert-butoxycarbonyl (Boc) protecting group, which is a standard and stable protecting group in peptide synthesis . The primary research value of this compound lies in its role as a versatile building block. Copolymers incorporating this monomer can be readily deprotected using reagents such as HCl/MeOH or trimethylsilyl iodide, or through the application of heat (185°C), to yield primary amino-functional copolymers . These reactive primary amine groups serve as convenient attachment points for the subsequent conjugation of various molecules, including biological peptides, fluorescent dyes, and other functional ligands, making it indispensable for creating advanced polymeric materials . The Boc protecting group is known for its stability under a wide range of reaction conditions but can be selectively removed under acidic conditions, offering excellent control in multi-step synthetic schemes . The compound is a stable white solid and should be stored sealed in a dry environment at 2-8°C to maintain integrity . Safety Note: This product is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. It is characterized by GHS warning pictograms and hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

tert-butyl N-[3-(2-methylprop-2-enoylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(2)10(15)13-7-6-8-14-11(16)17-12(3,4)5/h1,6-8H2,2-5H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWQBUVPOLBDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (3-methacrylamidopropyl)carbamate: A Versatile Monomer for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl (3-methacrylamidopropyl)carbamate (CAS No. 219739-79-4), a functional monomer of significant interest in the fields of polymer chemistry, drug delivery, and tissue engineering. We will delve into its synthesis, physicochemical properties, polymerization methodologies, and the strategic importance of its acid-labile tert-butyloxycarbonyl (Boc) protecting group. This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively integrate this monomer into their development of novel biomaterials and therapeutic systems.

Introduction: The Strategic Value of a Dual-Functionality Monomer

In the rational design of functional polymers for biomedical applications, the precise control over architecture and chemical functionality is paramount. This compound emerges as a uniquely valuable building block due to its combination of a polymerizable methacrylamide group and a protected primary amine.

The methacrylamide moiety allows for its incorporation into polymer chains via various radical polymerization techniques. The pendant propyl carbamate side chain contains a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This Boc group is stable under polymerization conditions and to a wide range of chemical modifications, yet it can be readily cleaved under acidic conditions to liberate a primary amine.[1] This "click-ready" functionality is the cornerstone of its utility, providing a strategic handle for the post-polymerization conjugation of bioactive molecules such as peptides, drugs, or targeting ligands. The resulting cationic polymers are particularly effective for applications like non-viral gene delivery, where they can condense and protect nucleic acids.[2][3]

Physicochemical & Structural Data

A thorough understanding of the monomer's properties is essential for its effective use.

PropertyValueSource
CAS Number 219739-79-4[4][5]
Molecular Formula C₁₂H₂₂N₂O₃[4][5]
Molecular Weight 242.32 g/mol [5]
IUPAC Name tert-butyl N-[3-(2-methylprop-2-enoylamino)propyl]carbamate[5]
Appearance White crystalline solid[1][4]
Storage 2-8°C, sealed in a dry environment

Synthesis of this compound

The synthesis of this monomer is a multi-step process that leverages the principles of selective amine protection followed by acylation. The following protocol is based on established methods for the mono-Boc protection of diamines and subsequent reaction with an acryloylating agent.[4]

Logical Workflow for Synthesis

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Methacrylation A 1,3-Diaminopropane (in excess) C N-(3-aminopropyl)carbamate (Boc-protected intermediate) A->C Ethyl Acetate, 0-10°C B Di-tert-butyl dicarbonate (Boc)₂O B->C D Boc-protected intermediate F This compound (Final Product) D->F Base (e.g., Triethylamine) Dichloromethane, 0°C to RT E Methacryloyl chloride E->F

Caption: Synthesis workflow for the target monomer.

Detailed Experimental Protocol: Synthesis

Materials:

  • 1,3-Diaminopropane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Ethyl acetate (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of tert-Butyl (3-aminopropyl)carbamate [4]

  • Dissolve 1,3-diaminopropane (10 equivalents) in anhydrous ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve di-tert-butyl dicarbonate (1 equivalent) in anhydrous ethyl acetate and add it dropwise to the diamine solution over 1-2 hours, maintaining the temperature below 10°C. Causality: Using a large excess of the diamine statistically favors the mono-protection of one amine group, minimizing the formation of the di-Boc protected byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Wash the reaction mixture with water to remove the excess diamine. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected intermediate as an oil.

Step 2: Synthesis of this compound

  • Dissolve the intermediate from Step 1 (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a flask under a nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Add methacryloyl chloride (1.1 equivalents) dropwise. Causality: The triethylamine acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the final product as a white solid.

Polymerization and Functional Polymer Synthesis

The monomer can be polymerized using various radical techniques. Controlled radical polymerization methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) are particularly advantageous as they allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, which is critical for drug delivery applications.

Example Protocol: RAFT Polymerization

This protocol is adapted from established procedures for the RAFT polymerization of acrylate monomers.[6]

Materials:

  • This compound (Monomer)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In a Schlenk flask, dissolve the monomer, CPADB, and AIBN in 1,4-dioxane. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] (e.g., 100:1:0.2) will determine the target molecular weight.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. Causality: Oxygen can quench the radical polymerization, so its removal is crucial for achieving a controlled reaction.

  • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 70°C).

  • Allow the polymerization to proceed for the desired time (e.g., 8-24 hours). The reaction can be monitored by taking aliquots and analyzing monomer conversion via ¹H NMR.

  • Quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

  • Collect the polymer by filtration or centrifugation and dry under vacuum.

Post-Polymerization Modification: The Deprotection Step

The key to unlocking the functionality of poly[this compound] is the quantitative removal of the Boc group to yield a cationic, primary amine-functionalized polymer.

Deprotection Workflow

G A Polymer with Pendant Boc-Groups D Reaction at Room Temperature A->D B Acidic Reagent (TFA or HCl) B->D C Solvent (DCM or Dioxane) C->D E Cationic Polymer with Pendant Primary Amines D->E Liberation of isobutylene and CO₂

Caption: Boc-deprotection workflow to generate the functional polyamine.

Detailed Experimental Protocol: Boc Deprotection

This protocol is adapted from efficient methods for deprotecting poly(tert-butyl acrylate).[7]

Materials:

  • Boc-protected polymer

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Dissolve the Boc-protected polymer in DCM in a round-bottom flask.

  • Add an excess of trifluoroacetic acid (e.g., 5-10 equivalents per Boc group). Causality: A strong acid protonates the carbonyl oxygen of the carbamate, facilitating the elimination of the stable tert-butyl cation, which then decomposes to isobutylene and a proton.

  • Stir the mixture at room temperature for 4-24 hours. Monitor the deprotection by taking a small aliquot, precipitating the polymer, drying it, and analyzing by ¹H NMR to observe the disappearance of the tert-butyl peak (at ~1.4 ppm).

  • Once the reaction is complete, concentrate the solution under reduced pressure.

  • Re-dissolve the residue in a minimal amount of methanol and precipitate the polymer salt into a large volume of cold diethyl ether.

  • Collect the resulting poly(3-methacrylamidopropyl)amine trifluoroacetate salt by filtration and dry under vacuum.

  • For applications requiring the free amine, the polymer salt can be dissolved in water and neutralized with a base (e.g., NaOH solution), followed by dialysis and lyophilization.

Applications in Drug and Gene Delivery

The resulting cationic polymer is a powerful tool for drug and gene delivery. The positively charged primary amine groups at physiological pH can electrostatically interact with negatively charged biomolecules like plasmid DNA, siRNA, or mRNA. This interaction leads to the spontaneous self-assembly of polymer/nucleic acid complexes, known as polyplexes.[2][3]

Key Advantages for Gene Delivery:

  • Condensation: The polymer condenses the nucleic acid into compact nanoparticles, typically below 200 nm in diameter. This protects the genetic material from enzymatic degradation in the bloodstream.[3]

  • Cellular Uptake: The net positive charge of the polyplex facilitates interaction with the negatively charged cell membrane, promoting cellular uptake via endocytosis.

  • Endosomal Escape: The primary and secondary amines in the polymer backbone can buffer the acidic environment of the endosome. This "proton sponge" effect leads to an influx of ions, osmotic swelling, and eventual rupture of the endosome, releasing the therapeutic cargo into the cytoplasm.[2]

Characterization

Rigorous characterization of both the monomer and the resulting polymers is essential for reproducible research.

TechniqueMonomer AnalysisPolymer Analysis
¹H NMR Confirm structure, verify purity (presence of vinyl, propyl, and Boc protons).Confirm polymerization, calculate monomer conversion, verify deprotection.
FT-IR Identify characteristic peaks (C=O of carbamate and amide, N-H stretch, C=C of vinyl).Confirm polymerization (disappearance of vinyl peaks), monitor deprotection.
GPC/SEC N/ADetermine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ).
DLS N/AMeasure the hydrodynamic diameter of polyplex nanoparticles.
Zeta Potential N/AMeasure the surface charge of polyplex nanoparticles.

Conclusion

This compound is a strategically designed monomer that serves as a gateway to producing functional, cationic polymers for advanced biomedical applications. Its robust polymerizability, coupled with the reliable chemistry of the Boc protecting group, provides a powerful and versatile platform for creating sophisticated drug delivery vehicles, gene therapy vectors, and functional biomaterials for tissue engineering. The protocols and principles outlined in this guide offer a solid foundation for researchers to harness the potential of this important chemical entity.

References

  • Title: Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride. Source: Google Patents (CN104030821A).
  • Title: A combinatorial polymer library approach yields insight into nonviral gene delivery. Source: PubMed Central (PMC). URL: [Link]

  • Title: (a) Preparation of biofunctionalized poly(methacrylic acid) (P(MA)) brushes on NCD... Source: ResearchGate. URL: [Link]

  • Title: Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Development of Ring-Expansion RAFT Polymerization of tert-Butyl Acrylate with a Cyclic Trithiocarbonate Derivative toward the Facile Synthesis of Cyclic Polymers. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: A Combinatorial Polymer Library Approach Yields Insight into Nonviral Gene Delivery. Source: PubMed Central (PMC). URL: [Link]

  • Title: Gelatin Methacrylate Hydrogel for Tissue Engineering Applications—A Review on Material Modifications. Source: PubMed Central (PMC). URL: [Link]

  • Title: Tissue regeneration properties of hydrogels derived from biological macromolecules: A review. Source: PubMed. URL: [Link]

  • Title: this compound. Source: PubChem. URL: [Link]

Sources

tert-Butyl (3-methacrylamidopropyl)carbamate physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl (3-methacrylamidopropyl)carbamate

Authored by: A Senior Application Scientist

Abstract

This compound, a bifunctional monomer, holds a strategic position in advanced polymer and materials science. Its unique architecture, combining a polymerizable methacrylate group with a Boc-protected amine, offers a versatile platform for the synthesis of functional polymers with tailored properties. This guide provides a comprehensive examination of its core physicochemical properties, analytical characterization, synthesis, and key applications. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental data with practical, field-proven insights to facilitate its effective application in research and development.

Chemical Identity and Molecular Structure

This compound is a white crystalline solid at room temperature.[1] Its structure is defined by a propyl chain linking a methacrylamide group on one end and a tert-butoxycarbonyl (Boc) protected amine on the other. This configuration allows it to act as a valuable building block in polymer synthesis.

Common Synonyms:

  • N-[N'-(t-butyloxycarbonyl)-3-aminopropyl]methacrylamide[2]

  • tert-butyl N-[3-(2-methylprop-2-enoylamino)propyl]carbamate[2]

  • MABC[1]

Key Identifiers:

  • CAS Number: 219739-79-4[2]

  • Molecular Formula: C₁₂H₂₂N₂O₃[2]

  • Molecular Weight: 242.31 g/mol [2]

Molecular Structure Visualization

The 2D chemical structure highlights the key functional groups: the polymerizable vinyl group of the methacrylate moiety, the amide linkage, and the acid-labile Boc-protecting group.

G C1 C C2 C C1->C2 C3 C C2->C3 O1 O C2->O1 = N1 N C2->N1 C4 C N1->C4 H1 H C5 C C4->C5 C6 C C5->C6 N2 N C6->N2 C7 C N2->C7 O2 O C7->O2 = O3 O C7->O3 C8 C O3->C8 C9 C C8->C9 C10 C C8->C10 C11 C C8->C11 methacrylate Methacrylate Group boc Boc-Protecting Group

Caption: 2D structure of this compound.

Physicochemical Properties

The properties of this monomer are crucial for determining its handling, reactivity, and suitability for various polymerization techniques.

PropertyValueSource(s)
IUPAC Name tert-butyl N-[3-(2-methylprop-2-enoylamino)propyl]carbamate[2]
Appearance White crystalline solid[1]
Molecular Weight 242.31 g/mol [2]
Melting Point 81 - 83 °C[1]
Solubility Soluble in organic solvents[1]
Storage Temperature 2 - 8 °C[1]
XLogP3 1.6[2]
Complexity 285[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of the monomer before its use in sensitive applications like drug delivery systems.

Caption: Standard workflow for synthesis and characterization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum is expected to show distinct signals for the vinyl protons of the methacrylate group, the methylene protons of the propyl chain, the methyl groups of the methacrylate, and the highly shielded tert-butyl protons of the Boc group.

Infrared (IR) Spectroscopy: FT-IR spectroscopy validates the presence of key functional groups. Characteristic absorption bands include:

  • N-H Stretching: Around 3300-3500 cm⁻¹ (amide).

  • C=O Stretching: Strong absorptions around 1700 cm⁻¹ (carbamate) and 1650 cm⁻¹ (amide).

  • C=C Stretching: Around 1630 cm⁻¹ (alkene).

  • N-H Bending: Around 1550 cm⁻¹ (amide).

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The expected molecular ion peak [M+H]⁺ would be observed at m/z 243.17, consistent with the molecular formula C₁₂H₂₂N₂O₃.

Synthesis and Reactivity

General Synthetic Protocol

The synthesis of this compound is typically achieved through the acylation of a mono-Boc-protected diamine. The causality behind this choice is selectivity; protecting one amine with a Boc group allows the free primary amine to react selectively with a methacrylic acid derivative.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve N-Boc-1,3-diaminopropane and a non-nucleophilic base (e.g., triethylamine) in a suitable aprotic solvent like dichloromethane (DCM) in a reaction vessel.

  • Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the acylation reaction.

  • Acylation: Add methacryloyl chloride dropwise to the stirred solution. The base neutralizes the HCl byproduct generated during the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with aqueous solutions (e.g., dilute HCl, sodium bicarbonate, and brine) to remove unreacted starting materials and salts.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.

G N_Boc_Diamine N-Boc-1,3-diaminopropane Reaction Acylation Reaction (DCM, Et3N, 0°C -> RT) N_Boc_Diamine->Reaction Meth_Chloride Methacryloyl Chloride Meth_Chloride->Reaction Product This compound Reaction->Product

Caption: Simplified synthetic pathway for the target monomer.

Reactivity Profile

The molecule's bifunctional nature dictates its reactivity:

  • Methacrylate Group: The vinyl group readily undergoes free-radical polymerization, making it suitable for creating a wide range of polymeric architectures.

  • Boc-Protected Amine: The Boc group is stable under polymerization conditions but can be easily removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM). This deprotection unmasks a primary amine, which can then be used for subsequent functionalization, such as conjugation of bioactive molecules or for altering the polymer's charge and solubility. This "post-polymerization modification" is a cornerstone of creating smart materials.

Applications in Research and Development

The unique properties of this monomer make it a valuable component in several advanced applications.

  • Polymer Chemistry: It serves as a functional monomer to introduce pendant primary amine groups (after deprotection) along a polymer backbone. These amines can be used to create pH-responsive polymers, hydrogels, and layer-by-layer assemblies.

  • Drug Delivery: The Boc-protected amine allows for the creation of polymer carriers. After polymerization, the Boc group can be removed to attach drugs, targeting ligands, or imaging agents. The resulting cationic polymer can also facilitate nucleic acid delivery through electrostatic interactions.

  • Coatings and Adhesives: It is used as a cross-linking agent and filler to improve the mechanical properties, adhesion, and durability of polyurethane resins, coatings, and sealants.[1]

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety. While specific toxicity data for this compound is limited, guidelines for structurally related carbamates and acrylates should be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4] Minimize dust generation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[1][3]

  • First Aid:

    • Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[4]

    • Skin: Wash off with soap and plenty of water.[3]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.[4]

Conclusion

This compound is a highly versatile and valuable monomer for the development of advanced functional polymers. Its well-defined structure, predictable reactivity, and the orthogonal nature of its functional groups provide researchers with a powerful tool for designing materials with precise control over their chemical and physical properties. A thorough understanding of its characteristics, as detailed in this guide, is the foundation for its successful implementation in cutting-edge applications ranging from responsive biomaterials to high-performance industrial coatings.

References

  • LookChem. This compound. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet - tert-Butyl carbamate. [Link]

  • Cole-Parmer. Material Safety Data Sheet - tert-Butyl carbamate. [Link]

Sources

tert-Butyl (3-methacrylamidopropyl)carbamate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of tert-Butyl (3-methacrylamidopropyl)carbamate in Organic Solvents

Introduction

This compound, identified by CAS Number 219739-79-4, is a functionalized monomer of significant interest in the fields of polymer chemistry, biomaterials, and drug delivery systems.[1] Structurally, it features a polymerizable methacrylamide group and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[2] This unique bifunctional nature allows for its incorporation into polymer backbones, with the Boc-protected amine available for subsequent deprotection and conjugation of bioactive molecules.

A thorough understanding of a monomer's solubility is paramount for its effective use. For researchers and process chemists, solubility data dictates the choice of reaction media, influences purification strategies such as recrystallization, and is critical for developing homogeneous polymerization conditions. This guide provides a comprehensive analysis of the physicochemical properties governing the solubility of this compound, offers a predictive solubility profile across a range of common organic solvents, and details a robust experimental protocol for its quantitative determination.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The key to understanding the behavior of this compound lies in the balance between its polar and non-polar functionalities.

PropertyValueSource
IUPAC Name tert-butyl N-[3-(2-methylprop-2-enoylamino)propyl]carbamate[3]
CAS Number 219739-79-4[1]
Molecular Formula C₁₂H₂₂N₂O₃[3]
Molecular Weight 242.31 g/mol [3]
Appearance White crystalline solid[1]
Melting Point 81-83 °C[1]
Calculated XLogP3 1.6[3]

Structural Analysis:

  • Polar Moieties : The molecule contains two key polar groups: an amide linkage (-CONH-) and a carbamate linkage (-NHCOO-). Both groups possess hydrogen bond donor (N-H) and acceptor (C=O) sites, predisposing the molecule to favorable interactions with polar solvents.

  • Non-Polar Moieties : Significant non-polar character is contributed by the bulky tert-butyl group, the propyl chain (-CH₂CH₂CH₂-), and the methyl group on the vinyl moiety. These regions interact primarily through weaker van der Waals forces, favoring solubility in less polar or non-polar solvents.

  • Overall Polarity : The calculated XLogP3 value of 1.6 suggests a molecule with a moderate degree of lipophilicity.[3] This quantitative measure indicates that while the molecule has polar features, it is not overwhelmingly hydrophilic and will exhibit significant solubility in a range of organic media. The fundamental principle of "like dissolves like" dictates its behavior: solvents capable of hydrogen bonding or strong dipole-dipole interactions will effectively solvate the polar groups, while those with significant non-polar character will solvate the hydrocarbon portions.[4]

Predicted Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale for Interaction
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents are excellent hydrogen bond donors and acceptors, leading to strong interactions with the amide and carbamate groups of the solute.
Polar Aprotic DMSO, DMF, THF, Acetone, AcetonitrileHigh to Moderate Solvents like DMSO and DMF are exceptional hydrogen bond acceptors and have large dipole moments, allowing for effective solvation. THF and Acetone are also good solvents for moderately polar compounds.
Chlorinated Dichloromethane (DCM), ChloroformHigh These solvents are effective at dissolving compounds with a mix of polar and non-polar characteristics. They can engage in dipole-dipole interactions and solvate the hydrocarbon portions of the molecule well.
Non-Polar Aromatic TolueneSlight to Moderate The non-polar character of toluene will interact favorably with the tert-butyl and alkyl regions of the solute, but it is less effective at solvating the highly polar amide and carbamate groups, limiting overall solubility.
Non-Polar Aliphatic Hexane, HeptaneLow to Insoluble These solvents interact only through weak van der Waals forces. They cannot effectively solvate the polar hydrogen-bonding sites, making dissolution energetically unfavorable.
Aqueous WaterSlightly Soluble Although the molecule has hydrogen bonding capabilities, the significant non-polar surface area from the tert-butyl group and alkyl chain limits its miscibility with water.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise, application-specific data, empirical determination of solubility is essential. The shake-flask method is the gold standard for measuring thermodynamic equilibrium solubility and is highly recommended.[5]

Experimental Workflow

The following diagram outlines the critical steps in the shake-flask method for generating reliable solubility data.

G Workflow for Thermodynamic Solubility Determination prep 1. Preparation Add excess solid solute to a known volume of the test solvent in a sealed vial. equil 2. Equilibration Agitate vial at a constant temperature (e.g., 25°C) for an extended period (24-48h) to ensure saturation. prep->equil sep 3. Phase Separation Allow undissolved solid to settle. Optionally, centrifuge to pellet excess solid. equil->sep iso 4. Isolation Carefully withdraw a precise aliquot of the clear supernatant, avoiding any solid particles. sep->iso quant 5. Quantification Determine the solute concentration in the aliquot via a validated analytical method (e.g., Gravimetric, HPLC, UV-Vis). iso->quant calc 6. Calculation Calculate the solubility in desired units (e.g., mg/mL, mol/L), accounting for any dilutions. quant->calc

Caption: A step-by-step workflow for the shake-flask method.

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring the trustworthiness of the results.

  • Materials and Reagents:

    • This compound (high purity).

    • Selected organic solvents (analytical grade or higher).

    • Scintillation vials or other sealable glass containers.

    • Orbital shaker with temperature control.

    • Analytical balance.

    • Centrifuge.

    • Syringes and syringe filters (PTFE, 0.22 µm).

    • Volumetric flasks and pipettes.

    • Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer, or equipment for gravimetric analysis).

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid monomer to a vial containing a precisely measured volume (e.g., 5.0 mL) of the chosen solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

  • Equilibration (Trustworthiness Checkpoint):

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for at least 24 hours.

    • To validate that equilibrium has been reached , prepare parallel samples and measure the concentration at multiple time points (e.g., 24h, 36h, and 48h). The solubility value should plateau, confirming that the solution is fully saturated.

  • Phase Separation:

    • Remove vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 1-2 hours to let the excess solid settle.

    • For finely suspended particles, centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to create a clear supernatant.

  • Quantification of Solute:

    • Method A: Gravimetric Analysis (Simple & Robust)

      • Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) and transfer it to a pre-weighed vial.

      • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.

      • Weigh the vial containing the dried residue. The difference in weight corresponds to the mass of the dissolved solute.

    • Method B: Chromatographic/Spectroscopic Analysis (High Sensitivity)

      • Withdraw a small aliquot of the supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent.

      • Dilute the filtered sample with a known volume of solvent to bring its concentration within the linear range of a pre-established calibration curve (e.g., via HPLC-UV).

      • Analyze the diluted sample and determine its concentration against the calibration curve.

  • Calculation and Reporting:

    • For gravimetric analysis, solubility (mg/mL) = (mass of residue in mg) / (volume of supernatant in mL).

    • For other methods, remember to multiply the measured concentration by the dilution factor to determine the original concentration in the saturated solution.

    • Report the final solubility value along with the solvent and the specific temperature at which it was measured.

Practical Implications for Researchers

  • Reaction Solvent Selection : For synthetic modifications, solvents like Dichloromethane, THF, or DMF are excellent choices as they are predicted to readily dissolve the monomer and are common reaction media.

  • Polymerization : In polymerization reactions, choosing a solvent in which both the monomer and the resulting polymer are soluble is often crucial to avoid precipitation and achieve high molecular weight polymers. Solvents like DMF or DMSO are often suitable.

  • Purification by Recrystallization : A good solvent system for recrystallization involves a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A combination of a "good" solvent (e.g., Ethanol or Acetone) and a "poor" or "anti-solvent" (e.g., Hexane or Water) could be effective. The monomer would be dissolved in a minimal amount of the hot "good" solvent, and the "anti-solvent" would be added until turbidity appears, followed by slow cooling to induce crystallization.

Conclusion

This compound is a versatile monomer whose utility is directly linked to its solubility characteristics. Its molecular structure, containing both hydrogen-bonding polar groups and significant non-polar regions, grants it high solubility in a wide array of common organic solvents, including alcohols, chlorinated solvents, and polar aprotic media. Its solubility is predicted to be low in non-polar aliphatic solvents and water. For applications requiring precise concentration control, the detailed shake-flask protocol provided in this guide offers a reliable and self-validating method for obtaining quantitative solubility data, empowering researchers to optimize their synthetic, purification, and formulation processes.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 219739-79-4, this compound. Retrieved from [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • StuDocu. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • IADR Abstract Archives. (2015). Monomer/Solvent Solubility Interaction Parameter Comparisons. Retrieved from [Link]

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tert-Butyl (3-methacrylamidopropyl)carbamate 1H NMR spectrum analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of tert-Butyl (3-methacrylamidopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a key monomer in the synthesis of functional polymers and biomaterials, understanding its chemical structure with high fidelity is paramount. This document offers a detailed interpretation of the proton NMR spectrum, explaining the fundamental principles behind chemical shifts, signal multiplicities, and integration. It serves as a practical resource for scientists, providing not only a theoretical breakdown of the spectrum but also a field-proven experimental protocol for data acquisition and a guide to troubleshooting common analytical challenges. The insights herein are grounded in established spectroscopic principles to ensure both accuracy and trustworthiness in structural verification.

Introduction to this compound

This compound is a bifunctional monomer containing a polymerizable methacrylamide group and a protected amine in the form of a tert-butoxycarbonyl (Boc) group.[1] This unique architecture makes it a valuable building block in materials science and drug development for creating "smart" polymers that can be deprotected under acidic conditions to reveal primary amine functionalities. Accurate structural confirmation via ¹H NMR is a critical first step in any application to verify purity and confirm the identity of the molecule before its use in further synthetic steps.

Below is the chemical structure of the molecule with protons labeled for reference throughout this guide.

Caption: Labeled structure of this compound.

Foundational Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful analytical technique that provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the connectivity between adjacent protons.

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is its chemical shift. It is determined by the degree of magnetic shielding around a proton. Electronegative atoms (like O and N) and π-systems (like C=C and C=O) pull electron density away from nearby protons, "deshielding" them and causing their signals to appear at a higher chemical shift (further downfield).

  • Integration: The area under an NMR signal is proportional to the number of protons it represents. By setting the integration of one known signal, the relative number of protons for all other signals can be determined.

  • Multiplicity (Spin-Spin Coupling): Protons on adjacent carbons can influence each other's magnetic field, causing signals to split into multiple peaks (a multiplet). The n+1 rule is a useful first-order approximation, where a signal for a proton with n equivalent neighboring protons will be split into n+1 peaks (e.g., a triplet for a proton with 2 neighbors). The distance between these peaks is the coupling constant (J), measured in Hertz (Hz).

  • Solvent Effects: The choice of deuterated solvent can significantly impact the spectrum, especially for labile protons like those on nitrogen (N-H) and oxygen (O-H). In protic solvents, these protons can exchange with deuterium, leading to signal broadening or disappearance. Aprotic solvents like DMSO-d₆ can form hydrogen bonds with N-H protons, shifting them significantly downfield and often resulting in sharper signals compared to a solvent like CDCl₃.[2]

Detailed ¹H NMR Spectrum Analysis: Predictions and Rationale

Based on the molecular structure and fundamental principles, we can predict the ¹H NMR spectrum of this compound. The following table summarizes the expected signals. Note that exact chemical shifts can vary based on solvent, concentration, and instrument.

Proton Label Description Predicted δ (ppm) Multiplicity Integration Rationale & Justification
(a) tert-Butyl (Boc group)~ 1.44Singlet (s)9HThese 9 protons are chemically equivalent and have no adjacent protons, resulting in a strong singlet. This is a characteristic signal for a Boc-protecting group.[3][4]
(b) Methacrylate CH₃~ 1.95Singlet (s) or narrow multiplet3HThe methyl protons are attached to a double bond. They exhibit weak allylic coupling to the vinyl protons (d), but often appear as a sharp singlet. Its position is downfield from typical alkyl protons due to the influence of the adjacent C=C bond.
(e) Propyl CH₂ (central)~ 1.70Quintet (quint) or Multiplet (m)2HThese protons are coupled to the two adjacent CH₂ groups (f), each with 2 protons. According to the n+1 rule (n=4), a quintet is expected. In practice, this may appear as a more complex multiplet due to differing coupling constants.
(f) Propyl CH₂ (adjacent to N atoms)~ 3.20 - 3.40Multiplet (m)4HThese two CH₂ groups are in different environments. The one next to the amide N (C-N(g)) and the one next to the carbamate N (C-N(h)) are deshielded by the electronegative nitrogen atoms. They are coupled to the central CH₂ group (e). Their signals are expected to be close and may overlap, appearing as a complex multiplet.
(d) Vinyl (=CH₂)~ 5.30 & ~ 5.70Two Singlets (s) or Multiplets (m)2HThese two protons are diastereotopic (not equivalent). One is cis and the other is trans to the carbonyl group. They typically appear as two separate signals. They can show weak geminal coupling to each other and allylic coupling to the methyl group (b), often appearing as two distinct narrow multiplets or singlets.
(g) Amide N-H~ 6.0 - 7.5Broad Singlet (br s) or Triplet (t)1HThis is a labile proton. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[5] It will couple to the adjacent CH₂ group (f), so it may appear as a triplet, but this coupling is often obscured by broadening.
(h) Carbamate N-H~ 4.8 - 5.5Broad Singlet (br s) or Triplet (t)1HSimilar to the amide proton, this is a labile proton. Its chemical shift is also highly variable. It is expected to couple to its adjacent CH₂ group (f), but this signal is also frequently broadened due to chemical exchange or quadrupole effects from the nitrogen atom.

Experimental Protocol for Data Acquisition

This protocol provides a standardized workflow for obtaining a high-quality ¹H NMR spectrum. Trustworthiness in results begins with rigorous and reproducible sample preparation and data acquisition.

4.1 Materials and Equipment

  • This compound sample

  • Deuterated solvent (CDCl₃ or DMSO-d₆) of high purity (≥99.8% D)

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR tubes (5 mm, high precision)

  • Pipettes and vials

  • NMR Spectrometer (e.g., 400 MHz or higher)

4.2 Step-by-Step Procedure

  • Sample Preparation: Weigh approximately 5-10 mg of the compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃). If using a solvent without a pre-added internal standard, add a trace amount of TMS.

  • Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is required.

  • Transfer: Carefully transfer the solution into a clean NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).

    • Use a standard 90° pulse.

    • Set the number of scans (e.g., 8 or 16 for a concentrated sample) to achieve a good signal-to-noise ratio.

    • Ensure an adequate relaxation delay (D1), typically 1-5 seconds, to allow for full magnetization recovery, which is essential for accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks have a positive, symmetrical lineshape.

    • Perform a baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and normalize them relative to a known peak (e.g., the 9H singlet of the Boc group).

Caption: Experimental workflow for ¹H NMR data acquisition and analysis.

Troubleshooting and Advanced Considerations

  • Impurity Identification: The synthesis of this molecule may involve starting materials like 3-aminopropanol or di-tert-butyl dicarbonate.[3] Check the spectrum for signals corresponding to these reagents or residual solvents used during purification (e.g., ethyl acetate, hexane).

  • Broad N-H Signals: If the N-H signals are excessively broad or not visible, it may be due to rapid chemical exchange. Running the sample in DMSO-d₆ can slow this exchange through hydrogen bonding, often resulting in sharper, more easily identifiable N-H peaks.[2] Alternatively, a D₂O shake (adding a drop of D₂O to the NMR tube and re-acquiring the spectrum) will cause the N-H signals to disappear, confirming their identity.

  • Poor Resolution: If multiplets are not well-resolved, it indicates poor magnetic field shimming. Re-shimming the instrument is necessary. For very complex or overlapping multiplets, 2D NMR techniques like COSY can be employed to definitively establish proton-proton coupling networks.

  • Polymerization: The methacrylamide group is susceptible to polymerization, especially if the sample is old or has been exposed to heat or light. The presence of broad, undefined signals in the alkyl region could indicate the formation of oligomers or polymers.

Conclusion

The ¹H NMR spectrum of this compound is highly characteristic and provides a definitive fingerprint for its structural verification. By systematically analyzing the chemical shift, integration, and multiplicity of each signal—from the unmistakable 9H singlet of the Boc group to the distinct vinyl protons and the complex multiplets of the propyl chain—researchers can confidently confirm the molecule's identity and assess its purity. Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible data, which forms the bedrock of sound scientific and developmental research.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Englander, S. W., & Kallenbach, N. R. (1995). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. PubMed. [Link]

  • Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. PubMed. [Link]

  • Royal Society of Chemistry. Electronic Supporting Information for "Lightly congested amino terminal dendrimers. Amide-based stable structures with large-scale synthesis." [Link]

  • Supporting Information for "A Practical and Green Approach for the Synthesis of Carbamates from Alcohols or Amines, CO2 and t-BuNH2 Complex". [Link]

  • Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. [Link]

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  • PubChem. tert-butyl N-[3-(methylamino)propyl]carbamate. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

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A Senior Application Scientist's Guide to the FT-IR Spectral Analysis of tert-Butyl (3-methacrylamidopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecule and the Method

Tert-Butyl (3-methacrylamidopropyl)carbamate is a bifunctional monomer of significant interest in the fields of polymer chemistry and biomaterials. Its structure uniquely combines a polymerizable methacrylamide group with a protected amine (the tert-butoxycarbonyl, or "Boc," group). This configuration makes it a valuable building block for creating functional polymers with pendant amine groups that can be deprotected under specific conditions for further conjugation or to impart pH-responsive properties.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of such specialized chemical compounds. By measuring the absorption of infrared radiation by a sample, FT-IR provides a distinct molecular "fingerprint" based on the vibrational frequencies of its chemical bonds. For a molecule like this compound, FT-IR is expertly suited to confirm the presence and integrity of its critical functional groups: the secondary amide, the carbamate, the alkene, and the aliphatic chains. This guide provides an in-depth analysis of its FT-IR spectrum, a validated experimental protocol for data acquisition, and the scientific rationale behind the spectral interpretation.

Molecular Structure and Key Vibrational Modes

To properly interpret the FT-IR spectrum, one must first understand the molecule's structure and identify the bonds expected to produce characteristic absorption bands. The structure contains several key functional groups, each with unique vibrational modes (stretching and bending) that are IR-active.

Caption: Molecular structure and key functional groups.

Acquiring a High-Fidelity FT-IR Spectrum: An Optimized Protocol

Rationale for ATR: ATR works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[1] This evanescent wave only penetrates the sample to a depth of a few microns, making it ideal for strongly absorbing or thick materials without the need for laborious KBr pellet preparation or solvent dissolution.[1]

Step-by-Step ATR-FTIR Experimental Workflow
  • Instrument Preparation & Verification:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines (typically 30-60 minutes).[2] This minimizes drift in the IR source and detector.

    • Verify that the sample compartment is free of atmospheric moisture (H₂O) and carbon dioxide (CO₂), which can be achieved by purging the system with dry nitrogen or air.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent like isopropanol or ethanol, ensuring it is completely dry before measurement.[3] A lint-free wipe should be used.

    • With the clean, empty ATR anvil in place, acquire a background spectrum. This scan measures the ambient conditions and instrument response, which will be mathematically subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the ATR's pressure clamp. This is a critical step; good contact between the sample and the crystal is essential for a high-quality spectrum with accurate peak intensities.[1]

    • Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing & Cleaning:

    • After acquisition, the software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, apply an ATR correction (often available in the instrument software) to account for the wavelength-dependent depth of penetration of the evanescent wave. This makes the resulting spectrum appear more like a traditional transmission spectrum.

cluster_workflow ATR-FTIR Experimental Workflow prep 1. Instrument Stabilization & Purge clean 2. Clean ATR Crystal prep->clean bkg 3. Acquire Background Spectrum clean->bkg sample 4. Apply Sample with Pressure bkg->sample scan 5. Acquire Sample Spectrum sample->scan process 6. Process Data (Ratio & Correct) scan->process

Caption: A validated workflow for ATR-FTIR analysis.

Spectral Data Interpretation

The FT-IR spectrum of this compound displays a series of characteristic absorption bands. The precise positions can vary slightly based on the sample's physical state (solid-state packing, hydrogen bonding) but will fall within predictable ranges.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3300Medium, SharpN-H StretchSecondary Amide & Carbamate
3000-2850StrongC-H Asymmetric & Symmetric StretchAliphatic (propyl & tert-butyl)
~1700-1680StrongC=O Stretch (Urethane)Boc-Carbamate
~1655StrongC=O Stretch (Amide I)Secondary Amide
~1620MediumC=C StretchMethacrylate Alkene
~1530StrongN-H Bend + C-N Stretch (Amide II)Secondary Amide & Carbamate
1470-1450MediumC-H Bend (Scissoring)Alkane
1390 & 1365Medium-StrongC-H Bend (gem-dimethyl split)tert-Butyl Group
~1250 & ~1160StrongC-O & C-N StretchCarbamate Moiety
Detailed Peak Analysis
  • N-H Stretching Region (~3300 cm⁻¹): A distinct, sharp peak appears around 3300 cm⁻¹. This absorption arises from the N-H stretching vibration. In this molecule, both the secondary amide and the carbamate have an N-H bond. In the solid state, intermolecular hydrogen bonding typically causes this peak to be a single, relatively broad band compared to the very sharp "free" N-H peaks seen in dilute solutions.[4][5]

  • C-H Stretching Region (3000-2850 cm⁻¹): The strong, sharp absorptions in this region are characteristic of the symmetric and asymmetric stretching vibrations of C-H bonds in the sp³ hybridized carbons of the propyl chain and the tert-butyl group.[6]

  • Carbonyl (C=O) Stretching Region (1700-1650 cm⁻¹): This region is highly diagnostic. Two prominent C=O stretching peaks are expected:

    • Carbamate C=O (~1700-1680 cm⁻¹): The urethane carbonyl of the Boc group typically absorbs at a higher frequency.[6] This strong absorption is a clear indicator of a successfully protected amine.

    • Amide I Band (~1655 cm⁻¹): The C=O stretch of the secondary amide, known as the Amide I band, is found at a slightly lower wavenumber due to resonance effects within the amide group.[5][7] The presence of both distinct peaks confirms the bifunctional nature of the molecule.

  • Alkene & Amide II Region (1620-1530 cm⁻¹):

    • C=C Stretch (~1620 cm⁻¹): A medium intensity peak corresponding to the carbon-carbon double bond stretch of the methacrylate group is expected here.[8]

    • Amide II Band (~1530 cm⁻¹): This is another hallmark of secondary amides and carbamates. It is a strong, characteristic band resulting from a complex coupling of the N-H in-plane bending and C-N stretching vibrations.[4][5] Its presence, along with the Amide I band, is definitive proof of the amide linkage.

  • Fingerprint Region (< 1500 cm⁻¹):

    • tert-Butyl Bending (~1390 & 1365 cm⁻¹): The presence of a tert-butyl group is characteristically confirmed by a pair of medium-to-strong absorptions caused by the symmetric and asymmetric bending of the gem-dimethyl groups. This splitting is a highly reliable indicator.[6]

    • Carbamate C-O & C-N Stretches (~1250 & ~1160 cm⁻¹): Strong, complex bands associated with the C-O and C-N stretching of the carbamate group dominate this area, further confirming the Boc protecting group's structure.[6]

Conclusion

FT-IR spectroscopy provides a robust and definitive method for the structural verification of this compound. By following a validated ATR-FTIR protocol, researchers can obtain high-quality spectra. The key to accurate interpretation lies in identifying the combination of characteristic peaks: the dual carbonyl absorptions of the carbamate and amide, the N-H stretch, the Amide II band, and the distinctive gem-dimethyl split of the tert-butyl group. Together, these spectral features provide a comprehensive and trustworthy confirmation of the molecule's identity and purity, which is paramount for its successful application in research and development.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Adamo, T. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). University of Toronto Scarborough. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • University of California, Los Angeles (UCLA). (n.d.). IR: amines. Retrieved from [Link]

  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

  • Pharmabeginners. (2020). FTIR-Operation and Calibration SOP. Retrieved from [Link]

  • Guidelines-SOPs. (2021). FTIR Spectrophotometer - Operation & Calibration. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of tert-Butyl (3-methacrylamidopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (3-methacrylamidopropyl)carbamate, a key bifunctional monomer utilized in the development of advanced polymers for biomedical and drug delivery applications. This document details the underlying chemical principles, a robust and reproducible synthetic protocol, and in-depth characterization methodologies. The guide is structured to provide researchers, scientists, and drug development professionals with the necessary insights to not only replicate the synthesis but also to understand the critical parameters that ensure a high-purity final product. The protocols described herein are designed as a self-validating system, with an emphasis on the causality behind experimental choices to ensure both safety and success.

Introduction: The Significance of a Bifunctional Monomer

This compound is a valuable monomer in polymer chemistry due to its unique bifunctional nature. It possesses a polymerizable methacrylamide group and a protected primary amine in the form of a tert-butoxycarbonyl (Boc) group. This architecture allows for the straightforward synthesis of polymers with pendant-protected amines. The Boc protecting group is stable under polymerization conditions but can be readily removed post-polymerization under acidic conditions to yield primary amine functionalities. These liberated amines can then be used for the conjugation of bioactive molecules, such as peptides, drugs, or targeting ligands, making this monomer a cornerstone in the creation of functional and "smart" polymers for a variety of applications, including drug delivery, gene therapy, and tissue engineering.

The synthesis of this monomer is conceptually straightforward, typically involving the acylation of a mono-Boc-protected diamine. However, as with any chemical synthesis, careful attention to reaction conditions, stoichiometry, and purification is paramount to obtaining a high-purity product, which is essential for reproducible downstream applications. This guide will focus on the most common and reliable synthetic route: the reaction of N-Boc-1,3-diaminopropane with methacryloyl chloride.

Chemical Principles and Reaction Mechanism

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The key transformation is the formation of an amide bond between the free primary amine of N-Boc-1,3-diaminopropane and the acyl chloride of methacryloyl chloride.

Step 1: Synthesis of the Precursor, N-Boc-1,3-diaminopropane

The synthesis begins with the selective mono-protection of 1,3-diaminopropane. This is a critical step, as the di-substituted product is a common impurity. To favor mono-substitution, a large excess of the diamine is typically used, reacting with one equivalent of di-tert-butyl dicarbonate (Boc₂O). The excess diamine ensures that a molecule of Boc₂O is more likely to encounter an unprotected diamine rather than a mono-protected one.

Step 2: Methacryloylation of N-Boc-1,3-diaminopropane

The core reaction involves the methacryloylation of the mono-protected diamine. The primary amine of N-Boc-1,3-diaminopropane acts as a nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA), which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl is crucial as it can protonate the starting amine, rendering it non-nucleophilic, and can also lead to the cleavage of the acid-labile Boc protecting group.

The overall reaction scheme is depicted below:

Synthesis_Scheme cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Methacryloylation 1,3-Diaminopropane 1,3-Diaminopropane N-Boc-1,3-diaminopropane N-Boc-1,3-diaminopropane 1,3-Diaminopropane->N-Boc-1,3-diaminopropane + Boc₂O (excess diamine) Boc2O Di-tert-butyl dicarbonate Final_Product This compound N-Boc-1,3-diaminopropane->Final_Product + Methacryloyl Chloride + Triethylamine Methacryloyl_Chloride Methacryloyl Chloride

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
1,3-Diaminopropane109-76-274.12≥99%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25≥98%Sigma-Aldrich
Methacryloyl chloride920-46-7104.53≥97%Sigma-Aldrich
Triethylamine (TEA)121-44-8101.19≥99.5%Sigma-Aldrich
Ethyl acetate (EtOAc)141-78-688.11Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)75-09-284.93Anhydrous, ≥99.8%Sigma-Aldrich
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04≥99%Sigma-Aldrich
Petroleum Ether (Pet. Ether)8032-32-4-ACS GradeSigma-Aldrich
Synthesis of N-Boc-1,3-diaminopropane
  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-diaminopropane (100 g, 1.35 mol) in anhydrous ethyl acetate (1000 mL).

  • Cool the solution to below 0 °C in an ice-salt bath.

  • Dissolve di-tert-butyl dicarbonate (147 g, 0.67 mol) in anhydrous ethyl acetate (500 mL) and add it to the dropping funnel.

  • Add the di-tert-butyl dicarbonate solution dropwise to the stirred diamine solution over a period of 2-3 hours, ensuring the internal temperature remains below 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 10 hours.

  • Monitor the reaction by Gas Chromatography (GC) until completion.

  • Remove the ethyl acetate by rotary evaporation.

  • Distill the residue under reduced pressure to first remove the excess 1,3-diaminopropane.

  • Further distill the residue under high vacuum to obtain N-Boc-1,3-diaminopropane as a colorless oil.

Synthesis of this compound
  • In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-Boc-1,3-diaminopropane (50 g, 0.287 mol) and triethylamine (34.8 g, 0.344 mol) in anhydrous ethyl acetate (500 mL).

  • Cool the solution to below 0 °C in an ice-salt bath.

  • Add methacryloyl chloride (35.8 g, 0.343 mol) to the dropping funnel.

  • Add the methacryloyl chloride dropwise to the stirred solution over a period of 1-2 hours, maintaining the internal temperature below 5 °C.[1][2]

  • After the addition is complete, allow the reaction to stir at this temperature for an additional 16 hours.

  • Monitor the reaction by GC until completion.

  • Wash the reaction mixture twice with 1N HCl (2 x 200 mL) to remove excess triethylamine and its hydrochloride salt.

  • Dry the organic layer over anhydrous sodium sulfate overnight.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a crude product.

  • Recrystallize the crude product from petroleum ether (approximately 200 mL) to yield this compound as a white solid.[1][2]

Characterization and Quality Control: A Self-Validating System

Thorough characterization of the final product is essential to confirm its identity and purity. This section outlines the expected results from standard analytical techniques.

ParameterExpected Result
Appearance White to off-white solid
Molecular Formula C₁₂H₂₂N₂O₃
Molecular Weight 242.32 g/mol
Purity (by GC) >98%
Yield 85-95%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the synthesized compound. The spectra should be recorded in a deuterated solvent such as chloroform-d (CDCl₃).

¹H NMR (400 MHz, CDCl₃): Based on the structure and data from similar compounds, the following proton signals are expected:

  • δ ~6.5-7.0 ppm (br s, 1H): This broad singlet corresponds to the amide N-H proton.

  • δ ~5.7 ppm (s, 1H) and δ ~5.3 ppm (s, 1H): These two singlets are characteristic of the two vinyl protons of the methacrylamide group.

  • δ ~4.8-5.2 ppm (br s, 1H): This broad singlet is attributed to the carbamate N-H proton.

  • δ ~3.3 ppm (q, J ≈ 6.5 Hz, 2H): A quartet representing the methylene group adjacent to the amide nitrogen (-CH₂ -NH-C=O).

  • δ ~3.1 ppm (q, J ≈ 6.5 Hz, 2H): A quartet for the methylene group adjacent to the carbamate nitrogen (-CH₂ -NH-Boc).

  • δ ~1.9 ppm (s, 3H): A sharp singlet for the methyl group on the methacrylate moiety.

  • δ ~1.7 ppm (quintet, J ≈ 6.5 Hz, 2H): A quintet for the central methylene group of the propyl chain (-CH₂-CH₂ -CH₂-).

  • δ 1.44 ppm (s, 9H): A large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting group.[1]

¹³C NMR (100 MHz, CDCl₃): The expected carbon signals are as follows:

  • δ ~168 ppm: Carbonyl carbon of the amide.

  • δ ~156 ppm: Carbonyl carbon of the carbamate.

  • δ ~140 ppm: Quaternary vinyl carbon of the methacrylamide group.

  • δ ~120 ppm: Methylene vinyl carbon of the methacrylamide group.

  • δ ~79 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~39 ppm: Methylene carbon adjacent to the amide nitrogen.

  • δ ~37 ppm: Methylene carbon adjacent to the carbamate nitrogen.

  • δ ~30 ppm: Central methylene carbon of the propyl chain.

  • δ ~28 ppm: Methyl carbons of the tert-butyl group.

  • δ ~18 ppm: Methyl carbon of the methacrylamide group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for confirming the presence of the key functional groups in the molecule. The spectrum is typically recorded as a KBr pellet or as a thin film.

  • ~3300 cm⁻¹ (broad): N-H stretching vibrations of the amide and carbamate groups.

  • ~2970-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1690-1710 cm⁻¹: C=O stretching vibration of the carbamate carbonyl.

  • ~1650-1670 cm⁻¹: C=O stretching vibration of the amide carbonyl (Amide I band).

  • ~1620 cm⁻¹: C=C stretching vibration of the vinyl group.

  • ~1520-1540 cm⁻¹: N-H bending vibration of the amide and carbamate groups (Amide II band).[2]

The logical relationship for the synthesis and characterization is as follows:

logical_flow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Step1 Boc Protection of 1,3-Diaminopropane Step2 Methacryloylation of N-Boc-1,3-diaminopropane Step1->Step2 Purification Recrystallization Step2->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR Purity GC Analysis Purification->Purity

Caption: Workflow for the synthesis and characterization of the target molecule.

Safety and Handling

  • 1,3-Diaminopropane: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Di-tert-butyl dicarbonate: Irritant. Handle with care, avoiding inhalation and contact with skin and eyes.

  • Methacryloyl chloride: Highly corrosive, flammable, and a lachrymator. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate PPE.

  • Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor. Handle in a fume hood.

  • Solvents (Ethyl Acetate, Dichloromethane, Petroleum Ether): Flammable and/or volatile. Avoid inhalation of vapors and contact with skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This technical guide has outlined a reliable and well-characterized method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can confidently produce this valuable monomer in high purity. The provided characterization data serves as a benchmark for quality control, ensuring the suitability of the synthesized material for downstream applications in the development of advanced functional polymers.

References

  • Google Patents. Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride. CN103204784A.
  • Supporting Information for a relevant article.
  • PubChem. This compound.[Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).[Link]

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A Senior Application Scientist's Guide to the Tert-butyl Carbamate (Boc) Protecting Group: Mechanism and Methodology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of the Boc Group in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and peptide chemistry, the selective modulation of functional group reactivity is paramount. Amines, with their inherent nucleophilicity and basicity, often necessitate temporary masking to prevent undesired side reactions. The tert-butyloxycarbonyl (Boc) group stands as one of the most ubiquitous and versatile amine protecting groups, prized for its ease of installation, robust stability across a wide array of reaction conditions, and facile, selective removal under mild acidic conditions.

This technical guide provides an in-depth exploration of the Boc protecting group, delving into the mechanistic underpinnings of both its installation and cleavage. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the causal logic behind experimental choices, ensuring a comprehensive and practical understanding.

Part 1: The Core Chemistry of Boc Protection

Mechanism of N-Boc Protection: A Nucleophilic Acyl Substitution

The introduction of the Boc group onto an amine is fundamentally a nucleophilic acyl substitution reaction. The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride. The reaction proceeds through the attack of the nucleophilic amine on one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a transient tetrahedral intermediate.

The subsequent collapse of this intermediate results in the elimination of a tert-butyl carbonate leaving group, which then decomposes into the thermodynamically stable byproducts, carbon dioxide and tert-butanol. The evolution of CO₂ gas serves as a significant driving force for the reaction.

The reaction can be performed with or without a base. In the absence of a base, the tert-butyl carbonate leaving group is protonated by the newly formed carbamate. When a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is employed, it deprotonates the positively charged amine in the intermediate, which can accelerate the reaction.

Caption: Mechanism of amine protection using (Boc)₂O.

Experimental Protocol: Boc Protection of a Primary Amine

This protocol provides a general and widely applicable method for the Boc protection of primary amines.

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine in the chosen solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine to the solution and stir for 5-10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate portion-wise to the stirring solution. For exothermic reactions, an ice bath can be used to maintain the temperature.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.

  • If necessary, purify the crude product by column chromatography on silica gel.

Part 2: The Mechanism of Boc Deprotection

The removal of the Boc group is its defining characteristic and is typically achieved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.

Acid-Catalyzed Deprotection: A Stepwise Fragmentation

The mechanism of acid-catalyzed Boc deprotection involves a series of steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid. This initial protonation is crucial as it activates the carbamate towards cleavage.

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is highly unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.

  • Formation of the Amine Salt: The newly liberated amine is then protonated by the excess acid in the reaction mixture to yield the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).

It is critical to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can cause a significant pressure buildup.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The Role of Scavengers in Suppressing Side Reactions

A potential complication during Boc deprotection is the electrophilic nature of the liberated tert-butyl cation. This carbocation can alkylate nucleophilic residues within the substrate, particularly in peptide synthesis where side chains of amino acids like tryptophan, methionine, and tyrosine are susceptible to this side reaction.

To mitigate this, "scavengers" are often added to the deprotection cocktail. These are nucleophilic species that readily trap the tert-butyl cation, preventing it from reacting with the desired product. Common scavengers include:

  • Anisole or Thioanisole: These aromatic compounds are effective at quenching the tert-butyl cation through electrophilic aromatic substitution.

  • Water: Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.

  • Triisopropylsilane (TIS): Often used in combination with TFA, TIS can reduce the tert-butyl cation.

The choice of scavenger depends on the specific substrate and the potential for side reactions.

Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a standard procedure for the removal of a Boc protecting group using TFA in dichloromethane (DCM).

Materials:

  • N-Boc protected amine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., anisole, water, or TIS, if required)

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 0.1-0.5 M.

  • If using a scavenger, add it to the solution.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirring solution. A common TFA concentration is 20-50% (v/v) in DCM.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can help to remove residual TFA.

  • The resulting crude product is the amine trifluoroacetate salt. To obtain the free amine, the salt can be dissolved in an appropriate solvent and neutralized with a base (e.g., saturated aqueous NaHCO₃ or a tertiary amine). Subsequent extraction and purification will yield the deprotected amine.

  • Alternatively, the amine salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

Part 3: Orthogonality and Chemoselectivity

A significant advantage of the Boc group is its orthogonality to other common amine protecting groups. This allows for the selective deprotection of one group in the presence of others, a crucial strategy in complex syntheses.

Protecting GroupCleavage ConditionsOrthogonal to Boc?
Boc Acidic (e.g., TFA, HCl) -
Fmoc Basic (e.g., piperidine)Yes
Cbz (Z) Catalytic Hydrogenation (H₂, Pd/C)Yes
Alloc Pd(0) catalysisYes

This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS), where the Boc group is used for the protection of the α-amino group of the growing peptide chain, while other protecting groups are used for the amino acid side chains.

The chemoselectivity of Boc protection arises from the greater nucleophilicity of amines compared to other functional groups like alcohols. Under standard conditions, amines will react preferentially with (Boc)₂O.

Part 4: Practical Considerations and Troubleshooting

Side Reactions

While generally a robust and reliable protecting group, some side reactions can occur:

  • Incomplete Protection/Deprotection: Sterically hindered amines may require longer reaction times or the use of a catalyst like DMAP for complete protection. Incomplete deprotection can occur with insufficient acid or reaction time.

  • Alkylation by t-butyl cation: As discussed, this is a significant side reaction during deprotection that can be suppressed with scavengers.

  • N-O Boc Migration: In molecules containing both amine and hydroxyl groups, intramolecular migration of the Boc group from the nitrogen to the oxygen can sometimes be observed, particularly under basic conditions.

Monitoring Reaction Progress

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring both protection and deprotection reactions. The N-Boc protected amine will typically have a higher Rf value than the corresponding free amine due to its decreased polarity. Staining with ninhydrin is useful for visualizing primary and secondary amines (which appear as colored spots), while the Boc-protected amine will not be ninhydrin-active.

Conclusion

The tert-butyl carbamate protecting group is a powerful and versatile tool in the arsenal of the synthetic organic chemist. A thorough understanding of its mechanism of action, both in its installation and its acid-labile cleavage, is essential for its effective application. By carefully considering the reaction conditions, potential side reactions, and the principles of orthogonality, researchers can leverage the unique properties of the Boc group to achieve their synthetic goals with precision and efficiency.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Acids. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Organic Process Research & Development. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

A Comprehensive Technical Guide to the Thermal Properties of Poly(tert-Butyl (3-methacrylamidopropyl)carbamate)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Poly(tert-butyl (3-methacrylamidopropyl)carbamate), hereafter referred to as P(tBAMP-C), is a functional polymer drawing significant interest in the fields of biomaterials and advanced drug delivery systems. Its unique structure, featuring a thermally labile tert-butyloxycarbonyl (Boc) protecting group, positions it as a promising candidate for stimuli-responsive applications. A thorough understanding of its thermal properties is paramount for predicting its behavior during synthesis, processing, storage, and in its final application. This guide provides a comprehensive overview of the key thermal characteristics of P(tBAMP-C), including its glass transition temperature (Tg), decomposition profile (Td), and dimensional stability. We present not only the theoretical underpinnings of these properties but also provide detailed, field-proven experimental protocols for their characterization using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Thermomechanical Analysis (TMA). This document is designed to equip researchers with the necessary knowledge to accurately measure, interpret, and leverage the thermal behavior of P(tBAMP-C) in their development workflows.

Introduction to Poly(this compound)

Chemical Structure and Synthesis Overview

P(tBAMP-C) is a polymer synthesized from the monomer this compound[1]. The structure is characterized by a polymethacrylamide backbone with a pendant propylcarbamate side chain, which is end-capped with a bulky and thermally sensitive tert-butyl group.

The presence of the Boc group is central to the polymer's functionality. This group is notoriously stable under many chemical conditions but can be cleaved under moderately acidic or thermal conditions[2]. This property is the cornerstone of its use in applications requiring controlled release or a change in polymer properties in response to a specific trigger.

Significance in Research and Drug Development

The scientific interest in P(tBAMP-C) and similar carbamate-containing polymers lies in their potential as "smart" materials. The thermal lability of the Boc group offers a pathway for creating materials that can be triggered to change their properties, such as solubility or charge, upon heating. In drug delivery, this could enable:

  • Targeted Drug Release: A polymer-drug conjugate could be designed to be stable at physiological temperature but release its therapeutic payload upon localized heating.

  • On-Demand Degradation: Medical devices or scaffolds could be engineered to degrade and be cleared from the body after their therapeutic purpose is served.

  • Antifouling Surfaces: The ability to change surface chemistry via thermal cleavage can be exploited to create surfaces that resist non-specific protein adsorption, a critical feature for biomedical implants and devices[3].

Therefore, precise characterization of the temperatures at which these transitions occur is not merely an academic exercise but a critical step in the rational design of new therapeutic systems.

Fundamental Thermal Properties: An Analytical Framework

While extensive data for this specific polymer is not yet widely published, we can establish an analytical framework based on its chemical structure and the known properties of analogous polymers, such as poly(tert-butyl acrylate) (PtBA) and poly(tert-butyl methacrylate) (PtBMA).

Glass Transition Temperature (Tg)

The glass transition temperature is the reversible transition in amorphous materials from a hard, rigid state to a softened, rubbery state[4]. This parameter is critical as it defines the upper-temperature limit for the structural integrity of the material in its rigid form and the temperature at which it becomes flexible. For P(tBAMP-C), the Tg will be influenced by molecular weight, polymer architecture, and any absorbed moisture. Analogous bulky-group methacrylates like PtBMA exhibit a Tg around 107°C[5]. It is reasonable to hypothesize that P(tBAMP-C) will have a Tg in a similar range, though the flexible propyl side chain may slightly lower this value.

Thermal Decomposition Temperature (Td)

Thermal decomposition is an irreversible process where the material breaks down due to heat[6]. For P(tBAMP-C), this is arguably its most important thermal characteristic. Based on the known chemistry of tert-butyl carbamates and related esters, a multi-stage decomposition is expected:

  • Stage 1: Cleavage of the Boc Group: The degradation will almost certainly initiate with the thermolysis of the tert-butyl carbamate group. This reaction typically proceeds via an elimination mechanism to release isobutene (a gas) and carbon dioxide (a gas), leaving behind a primary amine on the polymer side chain. This initial weight loss is a key design feature of the polymer. Studies on similar polymers like poly(t-butyl acrylate) confirm this pathway, where isobutene is eliminated to produce poly(acrylic acid)[7].

  • Stage 2: Backbone Degradation: At significantly higher temperatures, the main polymethacrylamide backbone will begin to degrade through random scission and other complex reactions[8].

The onset temperature of the first decomposition stage is the critical parameter for any heat-triggered applications.

Standardized Methodologies for Thermal Characterization

To ensure reliable and reproducible data, standardized protocols are essential. The following sections detail the experimental workflows for TGA, DSC, and TMA, grounded in established ISO and ASTM standards.

Thermogravimetric Analysis (TGA) for Decomposition Profiling

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[6][9]. It is the primary technique for determining the thermal stability and decomposition profile of a polymer.

Causality Behind Experimental Choices: The choice of an inert nitrogen atmosphere is crucial to study the inherent thermal decomposition of the polymer without interference from oxidative processes[9]. A linear heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time[6].

Experimental Protocol (Adapted from ISO 11358[10][11][12])

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of the dry P(tBAMP-C) polymer into a clean, tared TGA pan (typically platinum or alumina). Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heating.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature.

    • Determine the onset decomposition temperature (Td,onset) for each weight loss step.

    • Quantify the percentage of mass lost in each decomposition stage.

    • Note the final residual mass at 600 °C.

TGA_Workflow cluster_prep Sample Preparation cluster_run Instrumental Analysis cluster_analysis Data Interpretation p1 Weigh 5-10 mg of dry polymer p2 Place in TGA pan p1->p2 r1 Load Sample & Purge (Nitrogen, 20-50 mL/min) p2->r1 r2 Equilibrate at 30°C r1->r2 r3 Heat to 600°C (10°C/min ramp) r2->r3 a1 Plot Mass % vs. Temp r3->a1 a2 Determine Onset Td a1->a2 a3 Quantify Mass Loss % a1->a3

Caption: Standard experimental workflow for TGA.

Differential Scanning Calorimetry (DSC) for Transition Analysis

DSC measures the difference in heat flow between a sample and a reference as a function of temperature[13][14]. It is highly sensitive to thermal transitions like the glass transition (Tg) and melting (Tm).

Causality Behind Experimental Choices: A heat-cool-heat cycle is employed. The first heating scan serves to erase the polymer's previous thermal history. The cooling scan provides a controlled thermal history, and the second heating scan reveals the intrinsic thermal properties of the material, leading to a more reproducible Tg measurement[4]. An inert atmosphere prevents thermo-oxidative degradation that could interfere with transition measurements.

Experimental Protocol (Adapted from ISO 11357[4][13][15])

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Hermetically seal 5-10 mg of the dry P(tBAMP-C) polymer in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • First Heat: Equilibrate at 25 °C. Ramp temperature to 150 °C at 20 °C/min.

    • Cool: Hold for 2 minutes. Cool from 150 °C to 0 °C at 20 °C/min.

    • Second Heat: Hold for 2 minutes. Ramp temperature from 0 °C to 150 °C at 20 °C/min.

  • Data Analysis:

    • Analyze the data from the second heating scan.

    • Plot the heat flow (W/g) versus temperature (°C).

    • Determine the Tg, typically identified as the midpoint of the step-change in the heat flow curve.

DSC_Workflow cluster_prep Sample Preparation cluster_run Thermal Cycling cluster_analysis Data Interpretation p1 Weigh 5-10 mg of dry polymer p2 Seal in Al pan p1->p2 r1 Heat 1: Erase Thermal History p2->r1 r2 Cool: Controlled Rate r1->r2 r3 Heat 2: Data Acquisition r2->r3 a1 Plot Heat Flow vs. Temp (from 2nd Heat) r3->a1 a2 Identify Midpoint of Step-Change as Tg a1->a2 TMA_Workflow cluster_prep Sample Preparation cluster_run Instrumental Analysis cluster_analysis Data Interpretation p1 Create thin sample (0.5-3 mm thick) p2 Ensure flat, parallel surfaces p1->p2 r1 Apply Expansion Probe with minimal force p2->r1 r2 Equilibrate at 0°C r1->r2 r3 Heat to 150°C (5°C/min ramp) r2->r3 a1 Plot Dimension vs. Temp r3->a1 a2 Calculate CTE from slopes a1->a2 a3 Identify Tg at slope change a1->a3

Caption: Standard experimental workflow for TMA.

Data Synthesis and Expected Thermal Profile

The data obtained from these analyses provide a comprehensive thermal profile of P(tBAMP-C). The following table summarizes the key parameters and their expected values, which should be experimentally verified.

PropertySymbolExpected Value / Range*Significance in Application Development
Glass Transition Temp.Tg90 - 120 °CDefines the transition from a rigid to a flexible material. Critical for determining the mechanical properties at use temperature.
Coefficient of Thermal Exp. (Glassy)αg50 - 80 µm/(m·°C)Quantifies the dimensional change below Tg. Important for designing composite materials and evaluating thermal stress.
Coefficient of Thermal Exp. (Rubbery)αr150 - 250 µm/(m·°C)Quantifies the dimensional change above Tg. The large difference from αg is characteristic of the glass transition.
Onset of Decomposition (Stage 1)Td, onset1160 - 220 °CCritical Parameter. The minimum temperature required to trigger the cleavage of the Boc group for drug release or material transformation.
Onset of Decomposition (Stage 2)Td, onset2> 300 °CThe temperature at which the polymer backbone begins to degrade. Defines the absolute upper limit for processing and use.

*Note: These values are estimations based on structurally analogous polymers and require experimental verification for P(tBAMP-C).

Conclusion and Future Outlook

Poly(this compound) is a polymer with significant potential, particularly in applications that can leverage its inherent thermal sensitivity. A precise and comprehensive understanding of its thermal properties—most notably its glass transition temperature (Tg) and its specific decomposition profile (Td)—is fundamental to its successful implementation. The Tg dictates the material's mechanical behavior, while the Td of the Boc group provides the trigger mechanism for its "smart" functionality.

By employing the standardized TGA, DSC, and TMA protocols detailed in this guide, researchers can reliably characterize P(tBAMP-C) and its derivatives. This foundational data will enable the rational design of novel drug delivery systems, responsive biomaterials, and advanced functional coatings. Future work should focus on investigating how factors such as molecular weight, copolymerization with other monomers, and formulation with active pharmaceutical ingredients influence this critical thermal profile, thereby paving the way for its transition from the laboratory to real-world applications.

References

  • ISO 11358 - Best Practices for TGA in Polymers. (URL: )
  • Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 - Intertek. (URL: )
  • Differential Scanning Calorimetry | Materials Characteriz
  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 - Intertek. (URL: )
  • Thermal Characterization of Polymers | Nexus Analytics. (URL: )
  • Differential Scanning Calorimetry of Polymers | Request PDF - ResearchG
  • Investigation of Polymers with Differential Scanning Calorimetry. (URL: )
  • Thermomechanical Analysis for Polymers and its Composites - Infinita Lab. (URL: )
  • Thermal Analysis of Polymers. Part 2: TGA, TMA and DMA of Thermoplastics. (URL: )
  • Characterization of Polymers Using TGA - PerkinElmer. (URL: )
  • TMA 402 F3 Hyperion® Polymer Edition - NETZSCH Analyzing & Testing. (URL: )
  • Plastics — Differential scanning calorimetry (DSC) — Part 1: General principles - ISO 11357-1:2023. (URL: )
  • Thermal Analysis in Plastics: Thermogravimetric Analysis, TGA - Impact Solutions. (URL: )
  • Thermomechanical Analysis | TMA - EAG Labor
  • Thermomechanical Analysis (TMA)
  • Thermal degradation of poly(n-butyl methacrylate), poly(n-butyl acrylate) and poly(t-butyl acrylate) | Request PDF - ResearchGate. (URL: [Link])

  • The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate) - ResearchGate. (URL: [Link])

  • Zwitterionic Poly(Carboxybetaine Methacrylate)s in Drug Delivery, Antifouling Coatings, and Regenerative Tissue Platforms - MDPI. (URL: [Link])

  • This compound | C12H22N2O3 - PubChem. (URL: [Link])

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An In-depth Technical Guide to the Hydrolytic Stability of tert-Butyl (3-methacrylamidopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the hydrolytic stability of tert-Butyl (3-methacrylamidopropyl)carbamate. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes foundational chemical principles with actionable experimental protocols to thoroughly characterize the stability profile of this versatile monomer.

Introduction: A Molecule of Dual Functionality

This compound is a bifunctional monomer increasingly utilized in the synthesis of advanced polymers for biomedical and pharmaceutical applications. Its unique structure combines a polymerizable methacrylamide group with a protected primary amine in the form of a tert-butoxycarbonyl (Boc) carbamate. This design allows for the introduction of primary amine functionalities into a polymer backbone in a protected state, which can be deprotected post-polymerization to yield cationic polymers for applications such as gene delivery, drug conjugation, and biofunctional surfaces.

The hydrolytic stability of this monomer is a critical parameter influencing its storage, handling, polymerization kinetics, and the long-term performance of the resulting polymers. This guide will dissect the stability of its two key functional moieties—the methacrylamide and the Boc-carbamate—and provide a framework for its comprehensive stability assessment.

Chemical Architecture and Intrinsic Stability Considerations

The hydrolytic stability of this compound is primarily dictated by the individual characteristics of its methacrylamide and Boc-carbamate groups.

The Robustness of the Methacrylamide Moiety

The methacrylamide group is known for its significantly greater hydrolytic stability compared to its methacrylate ester counterpart. This enhanced stability is attributed to the greater resonance stabilization of the amide bond compared to the ester bond, making the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by water. Studies have demonstrated that while methacrylates can undergo hydrolysis, particularly under acidic or basic conditions, methacrylamides remain largely intact under similar conditions. This intrinsic stability is a key advantage for applications requiring long-term performance in aqueous environments.

The pH-Sensitive Nature of the tert-Butyl Carbamate (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of synthetic conditions. However, its defining characteristic is its lability under acidic conditions[1]. The stability of the Boc group is highly pH-dependent:

  • Acidic Conditions (pH < 4): The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free primary amine. This acid-catalyzed hydrolysis is a well-established method for Boc deprotection[1].

  • Neutral Conditions (pH ≈ 7): At neutral pH, the Boc group is generally considered to be stable with minimal degradation expected under ambient conditions[1].

  • Basic Conditions (pH > 9): The Boc group is largely stable towards most bases, making it orthogonal to base-labile protecting groups[1].

The stability profile of a structurally related compound, tert-Butyl (3-aminopropyl)carbamate, indicates susceptibility to thermal degradation at temperatures above 85-90°C[1].

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a molecule by subjecting it to stress conditions that accelerate degradation[2][3][4][5][6]. The goal is to induce a target degradation of 5-20%, which is sufficient to identify degradation products and establish degradation pathways without completely destroying the molecule[2][3][4][6].

The following sections outline a comprehensive experimental workflow for assessing the hydrolytic stability of this compound.

Experimental Workflow

A systematic approach is essential for a successful forced degradation study. The following diagram illustrates the key stages of the process.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose to Stress C Base Hydrolysis (0.1 M NaOH, 60°C) A->C Expose to Stress D Neutral Hydrolysis (Water, 60°C) A->D Expose to Stress E Oxidative Degradation (3% H2O2, RT) A->E Expose to Stress F Thermal Degradation (Solid & Solution, 80°C) A->F Expose to Stress G Photolytic Degradation (ICH Q1B) A->G Expose to Stress H Time-Point Sampling B->H C->H D->H E->H F->H G->H I Neutralization (for Acid/Base Samples) H->I J Stability-Indicating HPLC-UV/MS Analysis I->J K Calculate % Degradation J->K L Identify Degradation Products K->L M Elucidate Degradation Pathways L->M

Caption: General workflow for a forced degradation study.

Predicted Degradation Pathways

Based on the known chemistry of the functional groups, the following degradation pathways are anticipated under hydrolytic stress.

Degradation_Pathways cluster_main cluster_acid Acidic Hydrolysis (pH < 4) cluster_base Basic Hydrolysis (pH > 9) Parent This compound Deg1 N-(3-aminopropyl)methacrylamide Parent->Deg1 Boc Cleavage Deg2 Isobutylene Deg3 CO2 Deg5 tert-Butyl (3-aminopropyl)carbamate Parent->Deg5 Amide Hydrolysis (minor pathway) Deg4 Methacrylic Acid Deg5->Deg4 note Potential, but slow, amide hydrolysis

Sources

Methodological & Application

Synthesis of Well-Defined Poly(tert-Butyl (3-methacrylamidopropyl)carbamate) via RAFT Polymerization: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the controlled synthesis of poly(tert-butyl (3-methacrylamidopropyl)carbamate) (p(tBoc-MAPMA)) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The synthesis of well-defined polymers with controlled molecular weight and narrow molecular weight distributions is crucial for various applications, including drug delivery and biomaterials.[1][2][3] This guide, designed for researchers and professionals in polymer chemistry and drug development, offers a step-by-step methodology, explains the rationale behind experimental choices, and provides insights into polymer characterization.

Introduction

Poly(3-aminopropyl)methacrylamide is a cationic polymer with significant potential in biomedical applications due to its biocompatibility and ability to interact with biological molecules. The tert-butyloxycarbonyl (Boc) protected monomer, this compound (tBoc-MAPMA), allows for the synthesis of a protected polymer that can be deprotected under acidic conditions to yield the final functional polymer.[4][5][6]

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and low dispersity (Đ).[2] This control is achieved through the use of a RAFT agent, which reversibly transfers a thiocarbonylthio group between growing polymer chains.[2] The choice of RAFT agent, initiator, and reaction conditions is critical for achieving a well-controlled polymerization.[7] This protocol details a robust method for the RAFT polymerization of tBoc-MAPMA, yielding a well-defined, protected polymer amenable to further modification.

Experimental Protocol

Materials
  • Monomer: this compound (tBoc-MAPMA) (MW: 242.31 g/mol )[8]

  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • Initiator: 4,4′-Azobis(4-cyanovaleric acid) (ACVA)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Precipitation Solvent: Hexanes (cold)

  • Other: Nitrogen gas (high purity), standard glassware for inert atmosphere reactions (e.g., Schlenk flask), magnetic stirrer, oil bath.

Rationale for Reagent Selection
  • Monomer (tBoc-MAPMA): The Boc protecting group is stable under the neutral to slightly acidic conditions of RAFT polymerization but can be readily removed post-polymerization using acids like trifluoroacetic acid (TFA).[4][5][6]

  • RAFT Agent (CPADB): Dithiobenzoates like CPADB are highly effective for controlling the polymerization of methacrylates and methacrylamides, offering good control over molecular weight and dispersity.[9]

  • Initiator (ACVA): ACVA is a suitable thermal initiator with a half-life that is appropriate for the typical temperatures used in RAFT polymerization (60-80 °C). Its carboxylic acid functionality can be beneficial for certain applications but does not interfere with the polymerization of tBoc-MAPMA.

  • Solvent (1,4-Dioxane): Dioxane is a good solvent for both the monomer and the resulting polymer, ensuring a homogeneous reaction mixture. The choice of solvent can influence polymerization kinetics.[10]

Step-by-Step Polymerization Procedure

This protocol targets a polymer with a degree of polymerization (DP) of 50. The molar ratio of [tBoc-MAPMA]:[CPADB]:[ACVA] is set to 50:1:0.2.

1. Reaction Setup:

  • In a 50 mL Schlenk flask equipped with a magnetic stir bar, add tBoc-MAPMA (1.21 g, 5.0 mmol), CPADB (27.9 mg, 0.1 mmol), and ACVA (5.6 mg, 0.02 mmol).
  • Add 10 mL of anhydrous 1,4-dioxane to the flask.
  • Seal the flask with a rubber septum.

2. Degassing:

  • Deoxygenate the reaction mixture by bubbling with high-purity nitrogen for 30 minutes while stirring. Oxygen is a radical scavenger and will inhibit the polymerization.

3. Polymerization:

  • Place the Schlenk flask in a preheated oil bath at 70 °C.
  • Allow the reaction to proceed for 6 hours with continuous stirring. The reaction time can be adjusted to target different monomer conversions.

4. Termination and Isolation:

  • Terminate the polymerization by removing the flask from the oil bath and exposing the reaction mixture to air. Cooling the flask rapidly in an ice bath will also quench the reaction.
  • Precipitate the polymer by slowly adding the reaction mixture to a beaker containing 200 mL of cold hexanes while stirring vigorously. The polymer will precipitate as a solid.
  • Allow the precipitate to settle, then decant the supernatant.
  • Wash the polymer with cold hexanes two more times to remove any unreacted monomer and other impurities.
  • Dry the resulting polymer under vacuum at room temperature overnight to obtain a solid product.

Polymer Characterization

Molecular Weight and Dispersity

The molecular weight and dispersity (Đ = Mw/Mn) of the synthesized p(tBoc-MAPMA) should be determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

ParameterDescription
Eluent Tetrahydrofuran (THF) with 0.1% trifluoroacetic acid
Calibration Poly(methyl methacrylate) (PMMA) standards
Expected Mn ~12,500 g/mol (for DP=50)
Expected Đ < 1.3

Table 1: Typical GPC/SEC parameters and expected results for the RAFT polymerization of tBoc-MAPMA.

A narrow and monomodal GPC trace indicates a well-controlled polymerization.[9]

Monomer Conversion and Polymer Structure

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is used to determine the monomer conversion and confirm the polymer structure.

  • Monomer Conversion: Calculated by comparing the integration of the vinyl proton signals of the monomer (δ ≈ 5.3-5.7 ppm) with the integration of a polymer backbone signal (e.g., the methylene protons adjacent to the amide, δ ≈ 3.3 ppm).

  • Polymer Structure: The presence of characteristic peaks for the tBoc group (δ ≈ 1.4 ppm) and the polymer backbone confirms the successful polymerization of tBoc-MAPMA.

Deprotection of p(tBoc-MAPMA)

The Boc protecting group can be removed to yield the cationic poly(3-aminopropyl)methacrylamide.

Protocol:

  • Dissolve the p(tBoc-MAPMA) in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 50% v/v solution of TFA in DCM).[5]

  • Stir the solution at room temperature for 2-4 hours. The deprotection reaction produces CO2 gas, so the system should not be closed.[5]

  • Remove the solvent and excess TFA under reduced pressure.

  • Precipitate the resulting poly(3-aminopropyl)methacrylamide trifluoroacetate salt in cold diethyl ether and dry under vacuum.

Workflow and Mechanistic Overview

The following diagram illustrates the key steps in the synthesis and deprotection of the target polymer.

RAFT_Polymerization_Workflow Monomer tBoc-MAPMA Monomer Reaction_Setup Reaction Setup (Schlenk Flask) Monomer->Reaction_Setup RAFT_Agent CPADB RAFT Agent RAFT_Agent->Reaction_Setup Initiator ACVA Initiator Initiator->Reaction_Setup Solvent 1,4-Dioxane Solvent->Reaction_Setup Degassing Degassing (N2) 30 min Reaction_Setup->Degassing Polymerization Polymerization 70 °C, 6 h Degassing->Polymerization Precipitation Precipitation (Cold Hexanes) Polymerization->Precipitation Protected_Polymer p(tBoc-MAPMA) Precipitation->Protected_Polymer Characterization Characterization (GPC, NMR) Protected_Polymer->Characterization Deprotection Deprotection (TFA/DCM) Protected_Polymer->Deprotection Final_Polymer Cationic Polymer Deprotection->Final_Polymer

Figure 1: Workflow for the synthesis and deprotection of p(tBoc-MAPMA).

The RAFT mechanism involves a series of reversible addition and fragmentation steps, which are key to controlling the polymerization.

RAFT_Mechanism Initiation Initiation (Initiator -> R•) Propagation Propagation (Pn• + M -> Pn+1•) Initiation->Propagation RAFT_Pre_Equilibrium RAFT Pre-Equilibrium (Pn• + RAFT Agent <=> Intermediate) Propagation->RAFT_Pre_Equilibrium Termination Termination (Pn• + Pm• -> Dead Polymer) Propagation->Termination Reinitiation Reinitiation (Intermediate -> Pm• + Dormant Polymer) RAFT_Pre_Equilibrium->Reinitiation Main_Equilibrium Main Equilibrium (Pn• + Dormant Polymer <=> Intermediate) Reinitiation->Main_Equilibrium Reinitiation->Termination Main_Equilibrium->Propagation Chain Growth

Figure 2: Simplified schematic of the RAFT polymerization mechanism.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of well-defined poly(this compound) via RAFT polymerization. By carefully selecting the RAFT agent, initiator, and reaction conditions, researchers can achieve excellent control over the polymer's molecular weight and dispersity. The resulting protected polymer can be readily deprotected to yield a functional cationic polymer, making this methodology highly valuable for the development of advanced materials for biomedical and pharmaceutical applications.

References

  • Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process. (2005). Journal of Polymer Science Part A: Polymer Chemistry, 43(14), 3141–3152. Available at: [Link]

  • Pan, X., et al. (2016). Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. RSC Advances, 6(77), 73268-73275. Available at: [Link]

  • Boyer, C., et al. (2009). Bioapplications of RAFT Polymerization. Chemical Reviews, 109(11), 5402–5436. Available at: [Link]

  • Millican, J., Hutchings, L., & Ryan, T. (n.d.). Dopamine Methacrylamide (DMA). Durham University. Available at: [Link]

  • Kakkar, D., et al. (2012). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry, 3(11), 3097-3107. Available at: [Link]

  • Starlike Branched Polyacrylamides by RAFT Polymerization—Part I: Synthesis and Characterization. (2018). ACS Omega, 3(12), 18514–18527. Available at: [Link]

  • BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. Available at: [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd. Available at: [Link]

  • Development of Ring-Expansion RAFT Polymerization of tert-Butyl Acrylate with a Cyclic Trithiocarbonate Derivative toward the Facile Synthesis of Cyclic Polymers. (2019). Polymers, 11(11), 1845. Available at: [Link]

  • Synthesis of poly(N-(2-hydroxypropyl) methacrylamide) brushes by interface-mediated RAFT polymerization. (2014). RSC Advances, 4(38), 19835-19842. Available at: [Link]

  • RAFT Polymerization for the Synthesis of Tertiary Amine-Based Diblock Copolymer Nucleic Acid Delivery Vehicles. (2017). Macromolecular Bioscience, 17(11). Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients. (2013). Polymers, 5(3), 1011-1034. Available at: [Link]

Sources

ATRP synthesis of tert-Butyl (3-methacrylamidopropyl)carbamate polymers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Controlled Synthesis of Functional Polycations: Atom Transfer Radical Polymerization (ATRP) of tert-Butyl (3-methacrylamidopropyl)carbamate

Introduction: The Strategic Value of p(APMA) and the Need for Controlled Synthesis

The cationic polymer poly(N-(3-aminopropyl)methacrylamide), or p(APMA), is a highly valuable platform for biomedical applications, including hydrogel synthesis, drug delivery, and bioconjugation.[1][2] Its primary amine side chains serve as versatile handles for conjugating therapeutic agents, targeting ligands, or cross-linking agents.[3] However, to unlock the full potential of these materials, precise control over polymer architecture—molecular weight, molecular weight distribution (dispersity, Đ), and end-group fidelity—is paramount.

Atom Transfer Radical Polymerization (ATRP) stands out as a robust controlled radical polymerization technique for achieving this level of precision.[][5] It allows for the synthesis of polymers with predetermined molecular weights and narrow dispersities by establishing a dynamic equilibrium between active, propagating radical chains and dormant, halogen-capped species.[]

This guide focuses on the ATRP of the Boc-protected monomer, this compound (Boc-APMA). The tert-butyloxycarbonyl (Boc) protecting group is essential, as the free primary amine on the unprotected monomer would interfere with the copper catalyst.[6] Polymerizing the protected monomer yields a stable, characterizable precursor, p(Boc-APMA), which can be readily deprotected under acidic conditions to unmask the primary amine functionality.[7]

The Rationale Behind the Method: Overcoming Challenges in (Meth)acrylamide ATRP

While ATRP is versatile, its application to (meth)acrylamide monomers presents unique challenges that inform our choice of catalytic system.

  • Causality of Poor Control: Standard copper/bipyridine or linear amine-based catalyst systems often exhibit poor control over (meth)acrylamide polymerizations.[8] This is primarily due to two factors:

    • Catalyst Complexation: The amide functionality present in both the monomer and the resulting polymer can competitively complex with the copper catalyst, altering its reactivity and reducing its catalytic activity.[8][9]

    • Deactivation Rate: This complexation can stabilize the propagating radical, which retards the deactivation step (radical + X-Cu(II)/L -> dormant chain + Cu(I)/L).[10] A slow deactivation rate leads to a higher concentration of active radicals, increasing the probability of irreversible termination reactions and resulting in poor control and broad dispersity.[10]

  • The Strategic Solution: To overcome these issues, a highly active catalyst system with a fast deactivation rate is required. The use of multidentate amine ligands, such as tris[2-(dimethylamino)ethyl]amine (Me₆TREN), has been shown to provide significantly better control for (meth)acrylamide polymerizations.[11][12] This ligand forms a copper complex with a high deactivation rate constant, effectively keeping the radical concentration low and minimizing termination events.

Reaction Schematics and Workflow

Overall Synthesis and Deprotection Pathway

The process involves two main chemical transformations: the polymerization of the Boc-protected monomer and the subsequent acidic cleavage of the Boc group.

Synthesis_Pathway cluster_0 ATRP Synthesis cluster_1 Deprotection Monomer Boc-APMA Monomer Polymer p(Boc-APMA) (Dormant Polymer) Monomer->Polymer Initiator (EBiB) Cu(I)Br / Me₆TREN Solvent, Temp. Deprotected_Polymer p(APMA) Hydrochloride (Cationic Polymer) Polymer->Deprotected_Polymer Trifluoroacetic Acid (TFA) or HCl in Dioxane

Diagram 1: Overall reaction scheme for the synthesis of p(Boc-APMA) and its deprotection to p(APMA).

Experimental Workflow Overview

A systematic workflow ensures reproducibility and success. This involves careful preparation, oxygen removal, controlled reaction, and thorough purification and analysis.

Workflow A 1. Reagent Preparation (& Weighing) B 2. Reaction Assembly (Flask Setup) A->B C 3. Deoxygenation (Freeze-Pump-Thaw Cycles) B->C D 4. Polymerization (Initiation at Temp.) C->D E 5. Purification (Alumina Column & Precipitation) D->E F 6. Characterization (NMR, GPC, FTIR) E->F G 7. Deprotection (Acid Hydrolysis) F->G H 8. Final Product Analysis (NMR Confirmation) G->H

Diagram 2: Step-by-step experimental workflow from synthesis to final product analysis.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity/GradePurpose
This compound (Boc-APMA)Various>98%Monomer
Copper(I) Bromide (CuBr)Sigma-Aldrich99.99%ATRP Catalyst
Ethyl α-bromoisobutyrate (EBiB)Sigma-Aldrich98%ATRP Initiator
Tris[2-(dimethylamino)ethyl]amine (Me₆TREN)Sigma-Aldrich97%ATRP Ligand
AnisoleSigma-AldrichAnhydrous, 99.7%Solvent
Tetrahydrofuran (THF)Fisher ScientificHPLC GradeSolvent for purification
Methanol (MeOH)Fisher ScientificACS GradeNon-solvent for precipitation
Basic AluminaSigma-AldrichBrockmann ICatalyst removal
Trifluoroacetic Acid (TFA)Sigma-Aldrich≥99%Deprotection agent
Deuterated Chloroform (CDCl₃)Cambridge Isotopewith TMSNMR Solvent
Deuterated Water (D₂O)Cambridge IsotopeNMR Solvent for final polymer

Safety Precaution: Always handle reagents in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. CuBr is toxic. TFA is highly corrosive.

Protocol 1: ATRP Synthesis of p(Boc-APMA)

This protocol targets a polymer with a degree of polymerization (DP) of 50.

1. Reagent Calculation and Preparation:

  • Target DP: 50

  • Monomer (Boc-APMA, MW = 242.32 g/mol ): 2.423 g (10.0 mmol)

  • Initiator (EBiB, MW = 195.04 g/mol ): 39.0 mg (0.20 mmol)

    • Rationale: The [Monomer]/[Initiator] ratio determines the theoretical DP. Here, [10.0 mmol]/[0.20 mmol] = 50.

  • Catalyst (CuBr, MW = 143.45 g/mol ): 28.7 mg (0.20 mmol)

  • Ligand (Me₆TREN, MW = 230.39 g/mol ): 46.1 mg (0.20 mmol)

    • Rationale: A 1:1:1 molar ratio of [Initiator]:[Catalyst]:[Ligand] is a common starting point for well-controlled ATRP.[11]

  • Solvent (Anisole): 10 mL (to achieve a 1 M monomer concentration)

2. Reaction Setup:

  • Add CuBr (28.7 mg) to a 50 mL Schlenk flask equipped with a magnetic stir bar.

  • In a separate vial, weigh Boc-APMA (2.423 g) and dissolve it in anisole (10 mL).

  • Add the monomer solution to the Schlenk flask.

  • Using a syringe, add Me₆TREN (46.1 mg) and EBiB (39.0 mg) to the flask.

  • Seal the flask with a rubber septum.

3. Deoxygenation (Critical Step):

  • Rationale: Oxygen readily terminates radical polymerizations and must be rigorously removed. The freeze-pump-thaw method is highly effective.[13]

  • Freeze the contents of the flask by immersing the flask body in a liquid nitrogen bath until completely solid.

  • Apply a high vacuum (<50 mTorr) to the flask for 10-15 minutes.

  • Close the stopcock to the vacuum line and thaw the mixture in a room temperature water bath. You will observe bubbling as dissolved gases are released.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of oxygen.

  • After the final cycle, backfill the flask with inert gas (Nitrogen or Argon).

4. Polymerization:

  • Immerse the Schlenk flask in a preheated oil bath set to 60 °C.

  • Start magnetic stirring. The solution should turn from colorless to a light green/blue, indicating the formation of the active Cu(I) complex.

  • To monitor the reaction, periodically take small aliquots (~0.1 mL) via a degassed syringe. Dilute the aliquot with CDCl₃ and analyze by ¹H NMR to determine monomer conversion.

  • Allow the reaction to proceed for 4-6 hours or until the desired conversion (~70-90%) is reached.

  • Terminate the polymerization by opening the flask to air and cooling it to room temperature. The solution color will likely turn a more intense blue/green as the copper catalyst oxidizes to Cu(II).

Protocol 2: Polymer Purification
  • Dilute the viscous reaction mixture with 20 mL of THF.

  • Prepare a short column (e.g., in a large glass pipette or a small chromatography column) packed with basic alumina (~5 cm height).

  • Pass the polymer solution through the alumina column to remove the copper catalyst.[13] The filtrate should be colorless.

  • Rinse the column with an additional 10-20 mL of THF to ensure complete recovery of the polymer.

  • Concentrate the collected filtrate using a rotary evaporator until the volume is reduced to ~10 mL.

  • Precipitate the polymer by adding the concentrated solution dropwise into a beaker containing 200 mL of cold methanol while stirring vigorously. A white solid should form.

  • Allow the precipitate to settle, then decant the supernatant.

  • Wash the polymer twice more with fresh cold methanol.

  • Dry the purified white polymer under vacuum at 40 °C overnight.

Protocol 3: Characterization of p(Boc-APMA)
  • ¹H NMR (400 MHz, CDCl₃):

    • Expected Peaks: δ 7.0-8.0 (br, -NH-), δ 4.8-5.5 (br, -NH-), δ 3.0-3.4 (br, -CH₂-N-), δ 1.8-2.2 (br, polymer backbone -CH₂-), δ 1.44 (s, 9H, -C(CH₃)₃), δ 0.8-1.2 (br, polymer backbone -CH₃).

    • Validation: The disappearance of monomer vinyl peaks (typically δ 5.5-6.5) confirms polymerization.

  • Gel Permeation Chromatography (GPC/SEC):

    • System: THF mobile phase, polystyrene standards.

    • Expected Results (for DP=50, 80% conversion):

      • Theoretical Mn = (DP × MW_monomer) × conversion + MW_initiator = (50 × 242.32) × 0.80 + 195.04 ≈ 9,888 g/mol .

      • The GPC will provide an experimental number-average molecular weight (Mn) and a dispersity index (Đ = Mw/Mn).

      • Validation: A successful controlled polymerization will yield a Đ value < 1.3.[11]

  • FTIR (thin film or KBr pellet):

    • Expected Peaks: ~3300 cm⁻¹ (N-H stretch), ~2970 cm⁻¹ (C-H stretch), ~1700 cm⁻¹ (C=O stretch, carbamate), ~1650 cm⁻¹ (C=O stretch, amide I), ~1540 cm⁻¹ (N-H bend, amide II).

    • Validation: Confirms the presence of the key functional groups in the polymer structure.

Protocol 4: Deprotection to form p(APMA)
  • Dissolve the dried p(Boc-APMA) (e.g., 500 mg) in a minimal amount of dichloromethane (DCM, ~5 mL) in a round-bottom flask.

  • Add an excess of Trifluoroacetic Acid (TFA) (e.g., 5 mL). The ratio of DCM:TFA is typically 1:1 (v/v).[6]

  • Rationale: Strong acid cleaves the tert-butyl carbamate, releasing isobutylene and CO₂, leaving a primary ammonium salt.[14][15]

  • Stir the reaction at room temperature for 2-4 hours.

  • Remove the TFA and DCM by rotary evaporation.

  • Re-dissolve the residue in a small amount of water and freeze-dry (lyophilize) to obtain the p(APMA) as a trifluoroacetate salt. Alternatively, precipitate into diethyl ether, wash, and dry under vacuum.

  • Validation: Confirm deprotection using ¹H NMR in D₂O. The large singlet at ~1.44 ppm corresponding to the Boc group's tert-butyl protons should completely disappear.

Expected Results and Data Interpretation

The following table summarizes the expected outcomes for the synthesis targeting a DP of 50.

ParameterTarget ValueExpected Experimental ValueValidation Method
Degree of Polymerization (DP)50--
Monomer Conversion>80%80-90%¹H NMR
Mn ( g/mol )~10,0009,500 - 11,500GPC/SEC
Dispersity (Đ)< 1.31.15 - 1.30GPC/SEC
Boc Group Removal100%>99%¹H NMR (in D₂O)

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Polymerization does not start Inactive catalyst (oxidized CuBr), insufficient deoxygenation.Use fresh, purified CuBr. Ensure deoxygenation is thorough (at least 3 F-P-T cycles).
Broad Dispersity (Đ > 1.5) High radical concentration, poor choice of ligand.Ensure the Me₆TREN ligand is used. Consider adding a small amount of Cu(II)Br₂ (~5-10 mol% relative to Cu(I)Br) at the start to regulate the equilibrium.[16]
Low Monomer Conversion Catalyst deactivation, impurities in monomer/solvent.Increase catalyst/initiator ratio slightly.[12] Ensure monomer and solvent are pure and dry.
Incomplete Boc Deprotection Insufficient acid or reaction time.Increase the amount of TFA or extend the reaction time. Monitor by NMR.

References

  • Liu, Y.-S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry. [Link]

  • Teodorescu, M., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization of (Meth)acrylamides. Macromolecules. [Link]

  • Galloway, J. A., & Scaiano, J. C. (2000). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules. [Link]

  • Mendonça, P. V., et al. (2014). Efficient RAFT polymerization of N-(3-aminopropyl)methacrylamide hydrochloride using unprotected “clickable” chain transfer agents. Polymer Chemistry. (Note: While the specific link is from a ResearchGate request, the citation points to a relevant application area). [Link]

  • Hebei Boze Chemical Co., Ltd. BOC deprotection Technical Note. [Link]

  • O'Brien, Z., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Teodorescu, M., & Matyjaszewski, K. (2000). Controlled polymerization of (meth)acrylamides by atom transfer radical polymerization. Macromolecular Rapid Communications. [Link]

  • ResearchGate. Controlled polymerization of (meth)acrylamides by atom transfer radical polymerization. [Link]

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  • YouTube. Atom Transfer Radical Polymerization (ATRP) - Reaction Setup. [Link]

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  • Davis, K. A., & Matyjaszewski, K. (2000). Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules. [Link]

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Application Notes & Protocols: Synthesis and Application of pH-Responsive Hydrogels Using tert-Butyl (3-methacrylamidopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of pH-responsive hydrogels using tert-Butyl (3-methacrylamidopropyl)carbamate (Boc-MAPC). This monomer is particularly valuable for creating "smart" hydrogels that exhibit significant changes in their swelling behavior in response to environmental pH shifts. The protocol details a robust free-radical polymerization method to create the initial Boc-protected hydrogel, followed by a straightforward acidic deprotection step to reveal the pH-sensitive primary amine functionalities. This system is an excellent model for researchers in drug development, biomaterials science, and regenerative medicine, offering a tunable platform for controlled release applications. We will cover the underlying chemical principles, provide step-by-step experimental protocols, and outline key characterization techniques to validate the synthesis and functional performance of these intelligent materials.

Introduction: The Rationale for "Smart" Hydrogels in Drug Delivery

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids without dissolving.[1][2] Their tissue-like softness and high water content make them prime candidates for biomedical applications.[3] "Smart" or environmentally-sensitive hydrogels take this a step further by undergoing reversible changes in their properties in response to external stimuli such as temperature, light, or, in this case, pH.[4][5]

The physiological environment of the human body presents a landscape of varying pH. For instance, the stomach maintains a highly acidic pH of 1.5-3.5, while the small intestine is slightly alkaline (pH 7.4), and specific microenvironments like tumors or inflamed tissues are often acidic.[6] This natural pH gradient provides a powerful mechanism for targeted drug delivery.[7] A pH-responsive hydrogel can be engineered to remain collapsed and retain its drug cargo at one pH, and then swell and release the drug when it reaches a specific target site with a different pH.[6][8]

The monomer at the heart of this protocol, this compound (Boc-MAPC), is an ideal building block for such systems. It contains a polymerizable methacrylate group and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the polymerization conditions but can be readily removed under mild acidic conditions to expose the primary amine. This amine group has a pKa such that it becomes protonated (positively charged) in acidic environments. The resulting electrostatic repulsion between the now-charged polymer chains forces the hydrogel network to expand, leading to increased swelling and release of any entrapped therapeutic agent.[7]

This application note will guide you through the synthesis of a poly(acrylamide-co-Boc-MAPC) hydrogel, its subsequent conversion to a pH-responsive poly(acrylamide-co-MAPC) hydrogel, and the characterization of its pH-dependent behavior.

Reaction Scheme and Mechanism

The overall process involves two main stages:

  • Free-Radical Copolymerization: Acrylamide (AAm) and this compound (Boc-MAPC) are copolymerized in the presence of a crosslinker and a chemical initiator to form a stable, non-responsive hydrogel.

  • Acidic Deprotection: The Boc-protected hydrogel is treated with an acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group, yielding the pH-responsive hydrogel with pendant primary amine groups.

Stage 1: Free-Radical Polymerization

Free-radical polymerization is a versatile and widely used method for synthesizing hydrogel networks from vinyl monomers.[9] The process is initiated by a molecule that can readily generate free radicals, such as ammonium persulfate (APS).[10] These radicals attack the carbon-carbon double bonds of the monomers, initiating a chain reaction that propagates to form long polymer chains.[1] A crosslinking agent, typically a molecule with two polymerizable groups like N,N'-methylenebis(acrylamide) (MBA), is included to form covalent bonds between the polymer chains, creating the three-dimensional network essential for hydrogel formation.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product AAm Acrylamide (AAm) Polymerization Free-Radical Polymerization AAm->Polymerization BocMAPC Boc-MAPC BocMAPC->Polymerization MBA Crosslinker (MBA) MBA->Polymerization APS Initiator (APS) APS->Polymerization Initiates BocHydrogel Boc-Protected Hydrogel p(AAm-co-Boc-MAPC) Polymerization->BocHydrogel

Figure 1: Workflow for the free-radical polymerization of the Boc-protected hydrogel.

Stage 2: Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines due to its stability in many reaction conditions and its ease of removal under acidic conditions.[11] The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA).[12] This is followed by the loss of the stable tert-butyl cation, which typically eliminates a proton to form isobutylene gas.[13][14] The resulting carbamic acid is unstable and readily decarboxylates (loses CO₂) to yield the free primary amine.[12][13] This unmasking of the amine groups transforms the hydrogel into a pH-sensitive material.

G BocHydrogel Boc-Protected Hydrogel Protonation 1. Protonation (TFA) BocHydrogel->Protonation LossOfTButyl 2. Loss of t-butyl cation Protonation->LossOfTButyl Decarboxylation 3. Decarboxylation LossOfTButyl->Decarboxylation AmineHydrogel pH-Responsive Amine Hydrogel Decarboxylation->AmineHydrogel

Figure 2: Step-wise mechanism of Boc deprotection to yield the pH-responsive hydrogel.

Experimental Protocols

Disclaimer: All laboratory procedures should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials and Equipment
Material Supplier Grade Purpose
Acrylamide (AAm)Sigma-Aldrich≥99%Primary Monomer
This compound (Boc-MAPC)TCI Chemicals>98%pH-Responsive Monomer Precursor
N,N'-Methylenebis(acrylamide) (MBA)Sigma-Aldrich99%Crosslinking Agent
Ammonium Persulfate (APS)Sigma-Aldrich≥98%Initiator
N,N,N',N'-Tetramethylethylenediamine (TEMED)Sigma-Aldrich≥99%Accelerator
Trifluoroacetic Acid (TFA)Sigma-Aldrich99%Deprotection Agent
Deionized (DI) WaterIn-house18.2 MΩ·cmSolvent
Phosphate Buffered Saline (PBS)Gibco-Swelling/Release Media

Equipment:

  • Magnetic stirrer and stir bars

  • Glass vials (e.g., 4 mL)

  • Pipettes and tips

  • Analytical balance

  • Vortex mixer

  • Oven or lyophilizer (freeze-dryer)

  • pH meter

Protocol 1: Synthesis of Boc-Protected Hydrogel

This protocol describes the preparation of a hydrogel with a 90:10 molar ratio of AAm to Boc-MAPC. The total monomer concentration is 15% (w/v), and the crosslinker (MBA) is 1 mol% relative to the total monomers.

  • Prepare Pre-gel Solution:

    • In a 10 mL glass vial, add 575 mg of Acrylamide (AAm).

    • Add 214 mg of this compound (Boc-MAPC).

    • Add 15.4 mg of N,N'-Methylenebis(acrylamide) (MBA).

    • Add 5.0 mL of deionized water.

    • Vortex and/or sonicate the mixture until all solids are completely dissolved.

  • Initiate Polymerization:

    • Place the vial on a stir plate and add a small stir bar.

    • Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

    • Prepare a 10% (w/v) APS solution by dissolving 100 mg of APS in 1 mL of DI water.

    • Add 40 µL of the 10% APS solution to the monomer mixture.

    • Immediately add 10 µL of TEMED. TEMED acts as an accelerator for the decomposition of APS to generate free radicals.[15]

    • Gently swirl the vial to mix. The solution will become viscous and gelation should occur within 10-20 minutes at room temperature.

    • Allow the hydrogel to cure at room temperature for at least 4 hours (or overnight) to ensure complete polymerization.

  • Purification:

    • Carefully remove the resulting hydrogel from the vial. It should be a transparent, solid cylinder.

    • Cut the hydrogel into discs of approximately 2-3 mm thickness.

    • Place the discs in a beaker with a large excess of DI water (e.g., 500 mL).

    • Stir the water gently for 48-72 hours, replacing the water every 12 hours. This process removes unreacted monomers, initiator, and other impurities.

    • Collect the purified hydrogel discs and dry them to a constant weight, either in a vacuum oven at 40°C or by freeze-drying (lyophilization). The dried hydrogel is the Boc-protected precursor.

Protocol 2: Acidic Deprotection to Form pH-Responsive Hydrogel
  • Prepare Deprotection Solution:

    • Work in a certified chemical fume hood. Trifluoroacetic acid is highly corrosive.

    • Prepare a 50% (v/v) TFA solution in dichloromethane (DCM). For example, slowly add 10 mL of TFA to 10 mL of DCM in a glass beaker.

  • Deprotection Reaction:

    • Place the dried, Boc-protected hydrogel discs into the 50% TFA solution.

    • Allow the reaction to proceed for 2-3 hours at room temperature with gentle agitation. You may observe gas evolution (isobutylene and CO₂).[13]

    • Carefully decant the TFA/DCM solution.

  • Washing and Neutralization:

    • Wash the hydrogel discs extensively with DI water to remove residual acid. Monitor the pH of the wash water until it becomes neutral (pH ~7.0). This may require multiple changes of water over 24-48 hours.

    • Once neutralized, dry the pH-responsive hydrogel discs to a constant weight as described previously. This final product is ready for characterization and application studies.

Characterization and Validation

Thorough characterization is essential to confirm the successful synthesis and pH-responsive functionality of the hydrogel.

Spectroscopic Analysis (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the chemical structure.

  • Expected Results:

    • Boc-Protected Hydrogel: Look for characteristic peaks for the C=O stretch of the carbamate (~1690-1710 cm⁻¹) and the N-H bend of the amide (~1540 cm⁻¹).

    • Amine Hydrogel (After Deprotection): The carbamate C=O peak should disappear or be significantly reduced. A new peak or shoulder corresponding to the N-H bend of the primary amine may appear around 1600 cm⁻¹. The broad O-H and N-H stretching peaks around 3200-3400 cm⁻¹ will be present in both.

Swelling Studies

The most direct method to confirm pH-responsiveness is to measure the hydrogel's swelling behavior at different pH values.[4][16]

Protocol:

  • Weigh the dry hydrogel discs (W_d).

  • Immerse individual discs in buffer solutions of varying pH (e.g., pH 2.0, 5.0, 7.4, and 9.0).[3]

  • At regular time intervals, remove a disc, gently blot the surface with a lab wipe to remove excess water, and weigh it (W_s).

  • Return the disc to its buffer solution. Continue until the weight becomes constant (equilibrium swelling).

  • Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (W_s - W_d) / W_d

Expected Results: The hydrogel should exhibit a significantly higher ESR at acidic pH values (e.g., pH 2.0 and 5.0) compared to neutral or basic pH values (e.g., pH 7.4 and 9.0). This is because at low pH, the primary amine groups (-NH₂) are protonated to ammonium groups (-NH₃⁺), leading to electrostatic repulsion and network expansion.[7]

pH of Buffer Expected Amine State Dominant Force Expected ESR
2.0Protonated (-NH₃⁺)Electrostatic RepulsionHigh
5.0Partially ProtonatedRepulsionModerate-High
7.4Neutral (-NH₂)Hydrogen BondingLow
9.0Neutral (-NH₂)Hydrogen BondingLow
Scanning Electron Microscopy (SEM)

SEM provides visual evidence of the hydrogel's internal porous structure.[16]

Protocol:

  • Equilibrate hydrogel samples at different pH values (e.g., pH 2.0 and 7.4).

  • Flash-freeze the swollen samples in liquid nitrogen.

  • Fracture the frozen samples to expose the internal structure.

  • Lyophilize the fractured samples until completely dry.

  • Sputter-coat the samples with a conductive material (e.g., gold) and image using an SEM.

Expected Results: The hydrogel swollen at pH 2.0 is expected to show a more open, porous network structure compared to the more collapsed, dense structure of the hydrogel equilibrated at pH 7.4.

Application: pH-Triggered Drug Release

This protocol provides a model for evaluating the controlled release of a therapeutic agent.[17][18]

Protocol:

  • Drug Loading:

    • Prepare a concentrated solution of a model drug (e.g., Doxorubicin or Methylene Blue) in a pH 7.4 buffer.

    • Immerse pre-weighed, dry pH-responsive hydrogel discs in the drug solution.

    • Allow the hydrogels to swell and absorb the drug solution for 24 hours in the dark.

    • Briefly rinse the loaded hydrogels with DI water to remove surface-adsorbed drug.

  • In Vitro Drug Release:

    • Place individual drug-loaded hydrogel discs into separate vials containing a known volume (e.g., 10 mL) of release media at different pH values (e.g., pH 5.0 and pH 7.4, simulating tumor microenvironment and physiological pH, respectively).[19]

    • Keep the vials at 37°C in a shaking incubator.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

    • Immediately replace the withdrawn volume with 1 mL of fresh buffer to maintain a constant volume.

    • Determine the concentration of the released drug in the aliquots using UV-Vis spectrophotometry at the drug's λ_max.

    • Calculate the cumulative percentage of drug released over time.

Expected Results: A significantly faster and higher cumulative release of the drug is expected at the acidic pH (5.0) compared to the physiological pH (7.4). The protonation of the amine groups at pH 5.0 causes the hydrogel to swell, opening the pores and facilitating drug diffusion out of the network.

Conclusion

The synthesis of pH-responsive hydrogels using this compound offers a reliable and adaptable platform for creating smart materials for controlled drug delivery. The protocols outlined in this document provide a clear pathway from monomer selection and polymerization to functional validation. By understanding the underlying chemical principles and carefully executing the experimental steps, researchers can successfully fabricate and characterize these hydrogels, paving the way for their application in advanced therapeutic systems.

References

  • Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device. (2024). MDPI.
  • In situ rapid synthesis of hydrogels based on a redox initiator and persistent free radicals. (2023).
  • Room Temperature Ca2+-Initiated Free Radical Polymerization for the Preparation of Conductive, Adhesive, Anti-freezing and UV-Blocking Hydrogels for Monitoring Human Movement. (2023). ACS Omega.
  • Characterization of the pH-responsive hydrogel. (n.d.).
  • Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device. (2024). Scilit.
  • Synthesis and Characterization of a pH‐ and Ionic Strength‐Responsive Hydrogel. (n.d.). Taylor & Francis Online.
  • Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evalu
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  • Hydrogels: from controlled release to pH-responsive drug delivery. (2002). Drug Discovery Today.
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  • Waterborne pH responsive hydrogels: Synthesis, characterization and selective pH responsive behavior around physiological pH. (2019). Semantic Scholar.
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  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange.
  • Synthesis of pH-Sensitive Hydrogel Based on Starch-Polyacrylate Superabsorbent. (2012).
  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal.
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  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
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  • Synthesis and Antimicrobial Properties of Highly Cross-Linked pH-Sensitive Hydrogels through Gamma Radi
  • Synthesis and Hydration Properties of pH-Sensitive p(HEMA)-Based Hydrogels Containing 3-(Trimethoxysilyl)
  • pNIPAm-Based pH and Thermoresponsive Copolymer Hydrogel for Hydrophobic and Hydrophilic Drug Delivery. (2024). PMC - NIH.

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Block copolymer synthesis with tert-Butyl (3-methacrylamidopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis of Functional Block Copolymers Using tert-Butyl (3-methacrylamidopropyl)carbamate for Advanced Biomedical Applications

Introduction: The Strategic Value of Primary Amine-Functional Polymers

In the landscape of advanced drug delivery and biomaterials, polymers bearing primary amine functionalities are of paramount importance. These macromolecules serve as versatile platforms for the covalent attachment of therapeutic agents, targeting ligands, and imaging probes.[1][2] The primary amine group offers robust and well-characterized reactivity with a wide array of functional groups, including carboxylic acids, activated esters, and aldehydes, enabling modular and customizable nanoparticle designs.[3]

However, the direct polymerization of monomers containing unprotected primary amines via controlled radical polymerization (CRP) techniques can be challenging. Issues such as unwanted side reactions, poor solubility, and interference with the polymerization catalyst often lead to polymers with poor molecular weight control and high dispersity. A proven strategy to circumvent these issues is the "protect-polymerize-deprotect" approach.[4]

This application note provides a comprehensive guide to the synthesis of well-defined block copolymers using This compound (Boc-MAPC). The tert-butyloxycarbonyl (Boc) group serves as an effective protecting group for the primary amine, which can be cleanly removed post-polymerization under mild acidic conditions.[5][6] We will focus on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a highly versatile CRP technique renowned for its tolerance to a wide range of functional monomers and reaction conditions, making it exceptionally suitable for this purpose.[7][8]

This guide is intended for researchers in polymer chemistry, materials science, and drug development, providing both the theoretical rationale and detailed, field-tested protocols for synthesis, characterization, and functionalization.

The "Why": Rationale for Experimental Design

Why Use a Protected Monomer?

The direct polymerization of amine-bearing monomers can compromise the "living" character of the polymerization. The nucleophilic amine can react with the RAFT agent or, in the case of Atom Transfer Radical Polymerization (ATRP), complex with the copper catalyst, leading to a loss of control.[9] The Boc protecting group is ideal because it is:

  • Robust: It is stable to the free-radical conditions of RAFT polymerization.

  • Inert: It does not interfere with the thiocarbonylthio chemistry of the RAFT process.

  • Labile under Specific Conditions: It can be efficiently removed using acids like trifluoroacetic acid (TFA) without degrading the polymer backbone.[5][6][10]

Why RAFT Polymerization?

RAFT polymerization is one of the most powerful and versatile CRP techniques.[7] Its advantages for this specific application include:

  • Functional Group Tolerance: RAFT is compatible with a vast array of functional groups, including the amide and carbamate moieties present in Boc-MAPC.[7]

  • Broad Monomer Scope: It allows for the controlled polymerization of various monomer families, enabling the synthesis of diverse block copolymer architectures (e.g., hydrophobic-functional, hydrophilic-functional).[8]

  • Metal-Free: Unlike ATRP, the classic RAFT process does not require a metal catalyst, simplifying purification and enhancing biocompatibility for downstream applications.

The core of the RAFT process is the rapid equilibrium between active (propagating) radical chains and dormant polymer chains, mediated by a RAFT chain transfer agent (CTA). This dynamic exchange ensures that all chains grow at a similar rate, resulting in polymers with low dispersity (Đ < 1.3).[7]

RAFT_Mechanism cluster_initiation Initiation cluster_equilibrium Reversible Chain Transfer cluster_termination Termination I Initiator (I) R_dot Primary Radical (R●) I->R_dot Δ or hν P_dot Propagating Radical (Pn●) R_dot->P_dot + M M Monomer (M) CTA RAFT Agent (CTA) P_dot->CTA + Dormant Dormant Polymer P_dot->Dormant Chain Transfer P_dot2 Pn● Intermediate Intermediate Radical CTA->Intermediate Intermediate->P_dot - R● Dormant->P_dot Fragmentation Dead Dead Polymer P_dot2->Dead P_dot3 Pm● P_dot3->Dead +

Caption: General mechanism of RAFT polymerization.

Experimental Protocols

Protocol 1: Synthesis of a Macro-CTA (First Block)

This protocol describes the synthesis of a poly(methyl methacrylate) (PMMA) macro-chain transfer agent (macro-CTA). PMMA is a common hydrophobic block used to form amphiphilic structures.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) or similar trithiocarbonate

  • Azobisisobutyronitrile (AIBN)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • Reagent Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add the RAFT agent CPAD (e.g., 55.9 mg, 0.2 mmol, 1 eq.), MMA (e.g., 2.00 g, 20 mmol, 100 eq.), and the thermal initiator AIBN (e.g., 6.6 mg, 0.04 mmol, 0.2 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) to the flask to dissolve the reagents.

  • Degassing: Seal the flask with a rubber septum. Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization. Backfill the flask with nitrogen or argon.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C. Allow the polymerization to proceed for a set time (e.g., 6-8 hours) to achieve a target molecular weight and high chain-end fidelity. It is advisable to keep monomer conversion below 70% to ensure the vast majority of chains remain "living".

  • Termination: Stop the reaction by removing the flask from the oil bath and exposing it to air while cooling it in an ice bath.

  • Purification: Dilute the reaction mixture with a small amount of tetrahydrofuran (THF, ~5 mL) and precipitate the polymer by adding it dropwise into a large volume of cold methanol or a methanol/water mixture (e.g., 400 mL).

  • Isolation: Collect the precipitated PMMA macro-CTA by filtration or centrifugation. Wash the polymer with cold methanol and dry it under vacuum at room temperature overnight.

  • Characterization: Analyze the purified macro-CTA by Gel Permeation Chromatography (GPC/SEC) to determine its number-average molecular weight (Mₙ) and dispersity (Đ), and by ¹H NMR to confirm its structure and purity.

Protocol 2: Block Copolymerization with Boc-MAPC

This protocol uses the PMMA macro-CTA from Protocol 1 to synthesize the diblock copolymer PMMA-b-P(Boc-MAPC).

Materials:

  • PMMA macro-CTA (from Protocol 1)

  • This compound (Boc-MAPC)

  • Azobisisobutyronitrile (AIBN)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • Reagent Preparation: In a 25 mL Schlenk flask, dissolve the PMMA macro-CTA (e.g., 500 mg, based on a target Mₙ of ~10,000 g/mol , 0.05 mmol, 1 eq.), Boc-MAPC (e.g., 1.21 g, 5 mmol, 100 eq.), and AIBN (e.g., 1.6 mg, 0.01 mmol, 0.2 eq.).

  • Solvent Addition: Add anhydrous DMF (e.g., 6 mL) to dissolve all components.

  • Degassing: Perform three freeze-pump-thaw cycles as described in Protocol 1. Backfill with nitrogen or argon.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C. Polymerize for a target duration (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.

  • Termination & Purification: Stop the reaction as before. Dilute the mixture with THF and precipitate the block copolymer into a large volume of a non-solvent, such as a cold diethyl ether/hexane mixture or water, depending on the block composition.

  • Isolation: Collect the polymer by filtration or centrifugation and dry it under vacuum.

  • Characterization: Analyze the final block copolymer by GPC/SEC and ¹H NMR. A clear shift to a higher molecular weight in the GPC trace compared to the macro-CTA, while maintaining a low dispersity, is indicative of a successful block copolymerization.

Block_Copolymer_Workflow cluster_synthesis Synthesis cluster_analysis Purification & Analysis cluster_deprotection Functionalization A1 Step 1: Synthesize Macro-CTA (Block A) A2 Step 2: Chain Extend with Boc-MAPC (Block B) A1->A2 Purified Macro-CTA B1 Precipitation/ Dialysis A2->B1 B2 Characterization (GPC, NMR) B1->B2 C1 Step 3: Boc Deprotection (Acidic Hydrolysis) B2->C1 C2 Final Amine-Functional Block Copolymer C1->C2

Caption: Workflow for synthesis and functionalization.
Protocol 3: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to yield the final primary amine-functionalized block copolymer.

Materials:

  • PMMA-b-P(Boc-MAPC) block copolymer

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolution: Dissolve the Boc-protected block copolymer (e.g., 500 mg) in DCM (e.g., 10 mL) in a round-bottom flask.

  • Acid Addition: While stirring in an ice bath, add TFA dropwise (e.g., 2-5 mL, a significant excess is required).[5][11] The deprotection reaction is often rapid and accompanied by the evolution of CO₂ and isobutylene gas.[6] Caution: Perform this step in a well-ventilated fume hood.

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours to ensure complete deprotection.

  • Solvent Removal: Remove the DCM and excess TFA by rotary evaporation. The resulting polymer may be a glassy solid or a viscous oil.

  • Purification: To remove residual acid and byproducts, redissolve the polymer in a minimal amount of a suitable solvent (e.g., methanol) and precipitate it into a non-solvent like diethyl ether. Alternatively, for water-soluble polymers, dialysis against deionized water is highly effective.

  • Isolation: Collect the final polymer (now in its TFA salt form) and dry it under vacuum. The primary amine can be obtained by subsequent neutralization with a mild base if required for a specific application.

  • Characterization: Confirm the complete removal of the Boc group using ¹H NMR (disappearance of the t-butyl peak at ~1.4 ppm) and FTIR spectroscopy (disappearance of the carbamate C=O stretch).

Caption: Boc deprotection reaction scheme.

Characterization Data

Successful synthesis is validated by a combination of analytical techniques. The table below summarizes expected results for a hypothetical PMMA-b-P(Boc-MAPC) synthesis.

Sample Technique Parameter Expected Result Interpretation
PMMA Macro-CTA GPC/SECMₙ ( g/mol )~10,000Target Mₙ for the first block.
Đ (Mₙ/Mₙ)< 1.20Indicates a controlled polymerization.
¹H NMR (CDCl₃)δ (ppm)3.6 (s, -OCH₃), 0.8-1.0 (m, α-CH₃)Confirms PMMA structure.
PMMA-b-P(Boc-MAPC) GPC/SECMₙ ( g/mol )~35,000Clear increase from macro-CTA Mₙ.
Đ (Mₙ/Mₙ)< 1.35Low dispersity maintained.
¹H NMR (CDCl₃)δ (ppm)3.6 (PMMA), 3.1-3.3 (-CH₂-NH-), 1.4 (s, -C(CH₃)₃)Presence of peaks from both blocks. Composition can be calculated from integral ratios.
PMMA-b-P(MAPC) ¹H NMR (DMSO-d₆)δ (ppm)1.4 (s, -C(CH₃)₃) peak disappearsConfirms complete removal of the Boc group.
FTIRWavenumber (cm⁻¹)~1695 cm⁻¹ (Boc C=O) peak disappearsConfirms loss of the carbamate functionality.

Troubleshooting and Best Practices

  • High Dispersity in First Block: Ensure rigorous degassing of the reaction mixture. Oxygen is a potent radical scavenger. Check the purity of the monomer and initiator.

  • Bimodal GPC Trace in Block Copolymer: This often indicates incomplete initiation from the macro-CTA or termination of the macro-CTA chains. Ensure the first block polymerization did not go to full conversion to maximize chain-end fidelity.

  • Incomplete Deprotection: Increase the reaction time or the excess of TFA. Ensure the polymer is fully dissolved in the DCM before adding the acid.

  • Polymer Degradation during Deprotection: While unlikely for this backbone, if degradation is suspected, milder deprotection conditions (e.g., HCl in dioxane) can be explored, although they may require longer reaction times.[5]

  • Solubility: As the block copolymer is synthesized and deprotected, its solubility will change dramatically. Choose precipitation and purification solvents accordingly. The final amine-functionalized polymer is often soluble in polar solvents like water (as a salt) or methanol.

References

  • Controlled radical polymerization - Design the architecture of polymers. (2022-09-28). [Link]

  • What is Controlled Radical Polymerization? - AZoM. (2020-03-20). [Link]

  • I. CONTROLLED / “LIVING” FREE RADICAL POLYMERIZATIONS - VTechWorks. [Link]

  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. [Link]

  • The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. [Link]

  • Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry - PMC - NIH. (2024-08-06). [Link]

  • Functionalizable Amine-based Polymer Nanoparticles - PMC - NIH. (2013-10-07). [Link]

  • Block Copolymers: Synthesis, Self-Assembly, and Applications - MDPI. [Link]

  • Amine Protection / Deprotection - Fisher Scientific. [Link]

  • Synthesis and Self-Assembly of Conjugated Block Copolymers - MDPI. [Link]

  • BOC Protection and Deprotection - J&K Scientific LLC. (2025-02-08). [Link]

  • BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. [Link]

  • Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. (2000-05-11). [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. [Link]

  • ATRP of tert-Butoxycarbonylaminomethyl acrylate (tBAMA): Well-Defined Precursors for Polyelectrolytes of Tunable Charge - ResearchGate. (2025-08-06). [Link]

  • Atom Transfer Radical Polymerization oftert-Butyl Acrylate and Preparation of Block Copolymers - ResearchGate. (2025-08-07). [Link]

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Star polymer formation using tert-Butyl (3-methacrylamidopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: Synthesis of Amine-Functionalized Star Polymers Using tert-Butyl (3-methacrylamidopropyl)carbamate for Advanced Drug Delivery Platforms

Abstract

Star polymers represent a unique class of macromolecular architectures that offer significant advantages over their linear counterparts, including lower solution viscosity, a higher density of functional groups, and unique rheological properties. This application note provides a comprehensive guide to the synthesis and functionalization of star polymers using this compound (Boc-MAPC). The use of this monomer is strategic: it allows for the creation of a well-defined polymer structure with protected primary amine functionalities. Subsequent deprotection under acidic conditions reveals primary amine groups, creating a cationic, pH-responsive nanostructure ideal for advanced biomedical applications, particularly as a carrier for therapeutic agents.[1][2][3] We detail the synthesis via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, employing an "arm-first" approach to generate core-crosslinked star polymers.[4][5] This guide includes step-by-step protocols for polymer arm synthesis, star formation, characterization, and deprotection, along with insights into the causality behind key experimental choices, targeting researchers in polymer chemistry, materials science, and drug development.

Core Concepts: Strategic Design of Functional Star Polymers

The Architectural Advantage of Star Polymers

Star polymers consist of multiple linear polymer chains, or "arms," radiating from a central core. This unique topology imparts distinct physical properties. Compared to a linear polymer of the same molecular weight, a star polymer occupies a smaller hydrodynamic volume, leading to lower solution and melt viscosities. Furthermore, the periphery of the star polymer can be densely functionalized with a large number of chain-end groups, making them highly effective scaffolds for conjugating drugs, targeting ligands, or imaging agents.[6]

The Monomer of Choice: Rationale for Using Boc-MAPC

This compound (Boc-MAPC) is a functional methacrylate monomer that serves as a precursor to a primary amine-containing polymer. The key to its utility is the tert-butoxycarbonyl (Boc) protecting group.

  • Controlled Polymerization: The Boc group is stable under the conditions of controlled radical polymerization techniques like RAFT, preventing the primary amine from interfering with the polymerization process.

  • Latent Functionality: After polymerization, the Boc group can be quantitatively removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to expose the primary amine.[7][8][9]

  • pH-Responsiveness: The resulting poly(3-methacrylamidopropyl)amine arms are polycations at physiological or acidic pH. This property is highly desirable for drug delivery systems designed to respond to the acidic microenvironment of tumors or endosomal compartments, facilitating payload release.[10][11]

Synthetic Strategy: The "Arm-First" Approach via RAFT

There are several methods for synthesizing star polymers, including "core-first" and "arm-first" techniques.[12][13][14] This guide focuses on the "arm-first" method, which offers excellent control over the final structure.

  • Synthesize Linear Arms: Well-defined linear polymer chains (macro-chain transfer agents or macro-CTAs) are synthesized first using RAFT polymerization. This allows for precise control over arm molecular weight and polydispersity.

  • Crosslink the Arms: The pre-formed arms are then reacted with a divinyl cross-linking agent. The living chain ends of the arms polymerize with the cross-linker, converging to form a highly cross-linked core from which the arms radiate.[15][16]

RAFT polymerization is selected for its exceptional tolerance to a wide variety of functional groups, its ability to produce polymers with low dispersity, and the "living" nature of the process, which is critical for the subsequent star formation step.[5][17]

Synthesis of Boc-Protected Star Polymer Precursor

This section provides detailed protocols for the two-step synthesis of the core-crosslinked star polymer.

Protocol 2.1: Synthesis of Linear Poly(Boc-MAPC) Arms via RAFT Polymerization

This protocol details the synthesis of the linear polymer arms that will be used to form the star polymer. The degree of polymerization (DP) can be tuned by adjusting the [Monomer]/[CTA] ratio.

Materials:

  • This compound (Boc-MAPC) (Monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT Chain Transfer Agent, CTA)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • 1,4-Dioxane (Anhydrous)

  • Diethyl ether (cold)

  • Nitrogen or Argon source

  • Schlenk flask and magnetic stirrer

Procedure:

  • Reactant Calculation: For a target DP of 50, the molar ratio of [Boc-MAPC]:[CPADB]:[AIBN] is typically set to 50:1:0.2.

  • Reaction Setup: In a Schlenk flask, dissolve Boc-MAPC (e.g., 50 mmol, 11.41 g), CPADB (e.g., 1 mmol, 279.35 mg), and AIBN (e.g., 0.2 mmol, 32.84 mg) in anhydrous 1,4-dioxane (e.g., 50 mL).

  • Deoxygenation: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon and immerse it in a preheated oil bath at 70°C. Stir the reaction for 6-12 hours. The reaction progress can be monitored by taking aliquots and analyzing monomer conversion via ¹H NMR.

  • Termination & Precipitation: To quench the reaction, cool the flask in an ice bath and expose the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether (e.g., 500 mL) with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. Re-dissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or Dichloromethane) and re-precipitate into cold diethyl ether. Repeat this process two more times to remove unreacted monomer and initiator fragments.

  • Drying: Dry the purified pink-colored polymer (macro-CTA) under vacuum at room temperature overnight.

  • Characterization: Analyze the dried polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI, Đ). A PDI < 1.2 is indicative of a well-controlled polymerization.

Diagram 1: Overall Synthesis Workflow

G cluster_synthesis Step 1: Arm Synthesis cluster_star Step 2: Star Formation cluster_deprotection Step 3: Deprotection & Functionalization A Boc-MAPC Monomer + RAFT Agent (CPADB) + Initiator (AIBN) B RAFT Polymerization (e.g., 70°C, Dioxane) A->B Heat C Linear Poly(Boc-MAPC) Arms (Macro-CTA) B->C Precipitation & Purification D Linear Arms + Cross-linker (e.g., EGDMA) C->D Use as Macro-CTA E Core Cross-linking Reaction D->E Heat F Boc-Protected Star Polymer E->F Purification G Boc-Protected Star F->G H Acidic Deprotection (e.g., TFA in DCM) G->H Acid I Amine-Functionalized Star Polymer (Cationic) H->I Workup J Bioconjugation (Drug, Ligand, etc.) I->J Coupling Chemistry

Caption: Workflow for star polymer synthesis and functionalization.

Protocol 2.2: Synthesis of Core-Crosslinked Star Polymer

This protocol uses the linear arms synthesized in Protocol 2.1 as macro-initiators for the polymerization of a cross-linker, forming the star architecture.

Materials:

  • Linear Poly(Boc-MAPC) arms (from Protocol 2.1)

  • Ethylene glycol dimethacrylate (EGDMA) (Cross-linker)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • 1,4-Dioxane (Anhydrous)

  • Methanol or Acetone (for purification)

  • Dialysis tubing (MWCO appropriate for the star polymer, e.g., 14 kDa)

Procedure:

  • Reactant Calculation: The ratio of linear arms to cross-linker is critical. A molar ratio of [Linear Arm]:[EGDMA]:[AIBN] of 1:15:0.5 is a good starting point. A higher ratio of EGDMA leads to a larger, more cross-linked core.

  • Reaction Setup: In a Schlenk flask, dissolve the Poly(Boc-MAPC) arms (e.g., 0.1 mmol) and AIBN (e.g., 0.05 mmol) in anhydrous 1,4-dioxane.

  • Deoxygenation: Perform three freeze-pump-thaw cycles as described in Protocol 2.1.

  • Reaction Initiation: After backfilling with nitrogen, place the flask in a preheated oil bath at 70°C and allow it to stir for 15 minutes.

  • Cross-linker Addition: Add the EGDMA (e.g., 1.5 mmol) to the reaction mixture via syringe.

  • Star Formation: Continue stirring at 70°C for 18-24 hours. The solution may become more viscous or slightly opalescent as the star polymers form.

  • Termination: Quench the reaction by cooling and exposing it to air.

  • Purification:

    • Precipitate the crude product into a non-solvent like methanol or acetone to remove the bulk of unreacted small molecules.

    • For rigorous purification, re-dissolve the polymer in a suitable solvent (e.g., THF) and perform dialysis against a large volume of the same solvent for 48 hours to remove any unreacted linear arms. Follow this with dialysis against deionized water if the polymer is to be lyophilized.

  • Isolation: Isolate the final star polymer product by removing the solvent under reduced pressure or by lyophilization from water.

  • Characterization: Analyze the product using GPC. A successful reaction is indicated by a shift to a significantly higher molecular weight and the disappearance of the peak corresponding to the linear arm precursor.[18][19]

Characterization of the Star Polymer Precursor

Thorough characterization is essential to validate the successful synthesis of the star polymer architecture before proceeding to deprotection.

  • Gel Permeation Chromatography (GPC/SEC): This is the primary technique to confirm star formation. The GPC trace should show a clear shift to a shorter retention time (higher molecular weight) compared to the linear arm precursor. The peak for the star polymer should be monomodal and relatively symmetric.[20][21] Multi-detector GPC systems can also provide information about the polymer's branching and compact structure.[19]

  • ¹H NMR Spectroscopy: Confirms the chemical structure. The spectrum should show characteristic peaks for the Poly(Boc-MAPC) arms and incorporated EGDMA cross-linker, with the correct integration ratios.

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter (Dh) of the star polymers in solution, providing information about their size and size distribution.[18][22]

ParameterLinear Arm (Typical)Star Polymer (Typical)Rationale for Change
Mn (GPC) 5,000 - 15,000 g/mol 50,000 - 200,000 g/mol Covalent linking of multiple arms into one macromolecule.
PDI (Đ) < 1.201.15 - 1.40A slight broadening is expected due to the statistical nature of cross-linking.
Hydrodynamic Diameter (DLS) 5 - 10 nm15 - 50 nmFormation of a larger, three-dimensional structure.

Deprotection and Functionalization

Protocol 4.1: Acidic Deprotection of Boc Groups

This protocol removes the Boc protecting groups to reveal the primary amine functionalities, rendering the star polymer water-soluble and pH-responsive.

Materials:

  • Boc-Protected Star Polymer

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether (cold)

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Dissolution: Dissolve the Boc-protected star polymer in DCM (e.g., 10 mg/mL).

  • Acid Addition: In a fume hood, add an excess of TFA to the solution. A common ratio is 50:50 (v/v) DCM:TFA.[8] Stir the solution at room temperature. The reaction is typically complete within 2-4 hours. Evolution of CO₂ gas may be observed.[9]

  • Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting product will be the TFA salt of the amine-functionalized polymer.

  • Purification:

    • Precipitate the polymer by dissolving the residue in a minimal amount of methanol and adding it to a large volume of cold diethyl ether.

    • To obtain the salt-free polymer, dissolve the product in deionized water and dialyze extensively against a basic solution (e.g., pH 8-9) to neutralize the amine salts, followed by dialysis against pure deionized water.

  • Isolation: Lyophilize the aqueous solution to obtain the final amine-functionalized star polymer as a fluffy, white solid.

  • Confirmation of Deprotection: Successful deprotection can be confirmed by ¹H NMR spectroscopy by the disappearance of the large singlet peak corresponding to the tert-butyl protons of the Boc group at ~1.4 ppm.

Diagram 2: Deprotection and pH-Responsive Behavior

G cluster_deprotection Boc Deprotection Reaction cluster_ph pH-Responsive Behavior A Boc-Protected Star (Hydrophobic Arms) B Amine-Functionalized Star (Hydrophilic/Cationic Arms) A->B + Trifluoroacetic Acid (TFA) - Isobutylene - CO₂ C Physiological pH (~7.4) Partially Protonated (Compact State) B->C In Buffer D Acidic pH (<6.5, Endosome) Fully Protonated (NH₃⁺) (Swollen State) C->D Decrease pH E Payload Release D->E Electrostatic repulsion causes swelling, facilitating drug release

Caption: Deprotection unveils pH-responsive amine groups.

Applications in Drug Development

The resulting amine-functionalized star polymers are powerful platforms for drug delivery.[4]

  • Drug Conjugation: The primary amine groups serve as versatile handles for covalently attaching therapeutic agents through various coupling chemistries (e.g., NHS-ester or EDC/NHS coupling to carboxyl groups on a drug).

  • Nucleic Acid Delivery: The cationic nature of the protonated amines allows for electrostatic complexation with anionic nucleic acids (siRNA, mRNA, pDNA), forming polyplexes that can protect the cargo from degradation and facilitate cellular uptake.

  • Stimuli-Responsive Release: The star polymers will be relatively compact at physiological pH (7.4) but will swell significantly in the acidic environment of endosomes or lysosomes (pH 4.5-6.5) due to the protonation of the primary amines.[2][3] This "proton sponge" effect can lead to endosomal escape and triggered release of the encapsulated or conjugated drug directly into the cytoplasm, enhancing therapeutic efficacy and reducing off-target toxicity.[10]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High PDI (>1.3) in Linear Arms Impurities in monomer; inefficient deoxygenation; incorrect [CTA]/[Initiator] ratio.Purify monomer before use; ensure thorough deoxygenation; maintain initiator concentration at 10-20% of CTA concentration.
Incomplete Star Formation (Bimodal GPC) Insufficient reaction time; low cross-linker concentration; premature termination.Increase reaction time to >18 hours; increase the molar ratio of cross-linker to linear arms; ensure the system is fully deoxygenated.
Formation of Insoluble Gel Cross-linker concentration is too high; high monomer/arm concentration.Reduce the molar ratio of cross-linker; perform the reaction at a lower overall concentration.
Incomplete Boc Deprotection Insufficient acid or reaction time; steric hindrance.Increase the volume of TFA and/or reaction time; ensure complete dissolution of the polymer. Confirm with ¹H NMR.

References

  • Synthesis of core-crosslinked star polymers via organocatalyzed living radical polymerization. RSC Publishing. 23

  • Synthesis of Star Polymers by A New “Core-First” Method: Sequential Polymerization of Cross-Linker and Monomer. Macromolecules - ACS Publications. 12

  • Synthesis of core cross-linked star polystyrene with functional end groups and self-assemblies templated by breath figures. Polymer Chemistry (RSC Publishing). 24

  • Synthesis of core-crosslinked star polymers via organocatalyzed living radical polymerization. DR-NTU. 16

  • Star Polymers. Chemical Reviews. 6

  • Nano-Carriers Based on pH-Sensitive Star-Shaped Copolymers for Drug-Controlled Release. MDPI. 10

  • Characterization of the star polymers. (A) GPC traces... ResearchGate. 18

  • End-Functional Poly(tert-butyl acrylate) Star Polymers by Controlled Radical Polymerization. Carnegie Mellon University. 13

  • pH - Responsive Polymers and its Application in Drug Delivery System and Pharmaceutical Field. Research Journal of Pharmacy and Technology. 1

  • pH-responsive Polymers for Drug Delivery: Trends and Opportunities. ResearchGate. 2

  • Multi-Armed Star-Shaped Block Copolymers of Poly(ethylene glycol)-Poly(furfuryl glycidol) as Long Circulating Nanocarriers. NIH. 22

  • Amine Protection / Deprotection. Fisher Scientific. 7

  • Analysis of Star Polymers Using the Agilent 1260 Infinity Multi-Detector GPC/SEC System. Agilent Technologies. 19

  • Nano-Carriers Based on pH-Sensitive Star-Shaped Copolymers for Drug-Controlled Release. ResearchGate. 11

  • Synthesis of Functional Core, Star Polymers via RAFT Polymerization for Drug Delivery Applications. ResearchGate. 4

  • pH-responsive polymers for drug delivery applications. ResearchGate. 3

  • Detailed GPC analysis of poly( N -isopropylacrylamide) with core cross-linked star architecture. Polymer Chemistry (RSC Publishing). 20

  • BOC Protection and Deprotection. J&K Scientific LLC. 8

  • Latest Advances on the Synthesis of Linear ABC-Type Triblock Terpolymers and Star-Shaped Polymers by RAFT Polymerization. PubMed Central. 5

  • Molecular weight determination of star polymers and star block copolymers using GPC equipped with low-angle laser light-scattering. ResearchGate. 21

  • RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients. MDPI. 17

  • Synthetic approaches for the preparation of star polymers via... ResearchGate. 14

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. 25

  • Amine Protection and Deprotection. Master Organic Chemistry. 9

Sources

Surface functionalization with tert-Butyl (3-methacrylamidopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide to Surface Functionalization with tert-Butyl (3-methacrylamidopropyl)carbamate

Introduction: Engineering Reactive Surfaces with Precision

In the fields of biomaterials, diagnostics, and drug development, the ability to precisely control the chemistry of a surface is paramount. The goal is often to create a reactive "platform" capable of covalently immobilizing specific molecules, such as peptides, antibodies, or nucleic acids. This compound is a uniquely valuable monomer for this purpose. Its structure consists of a polymerizable methacrylate group, which allows it to be incorporated into polymer chains, and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[1]

This configuration provides a powerful two-stage approach to surface engineering. First, a stable, non-reactive polymer layer containing the Boc-protected amine is grafted onto a substrate. This allows for robust polymer synthesis and characterization without interference from a reactive amine. In the second stage, the Boc group is selectively removed under acidic conditions to expose a high density of primary amines, rendering the surface active for subsequent conjugation.[2][3] This guide provides the foundational knowledge and detailed protocols for utilizing this monomer to create functional surfaces for advanced applications.

Physicochemical Properties & Safe Handling

Understanding the properties of the monomer is critical for successful and safe experimentation. This compound is a stable white solid at room temperature.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₃[4]
Molecular Weight 242.31 g/mol [4]
Appearance Off-white solid[5][6]
Melting Point 105 - 109 °C[5][6]
IUPAC Name tert-butyl N-[3-(2-methylprop-2-enoylamino)propyl]carbamate[4]
Safety and Handling Precautions

As with any laboratory chemical, appropriate safety measures are essential. While not classified as hazardous under most regulations, good laboratory practice should always be followed.[5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.[7]

  • Ventilation: Handle the solid powder and solutions in a well-ventilated area or a chemical fume hood to minimize inhalation.[7]

  • Storage: Store the monomer in a tightly closed container in a cool, dry place, away from strong oxidizing agents and sources of ignition.[5][6]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[5][7] For skin contact, wash off with soap and water.[5][7] If inhaled, move to fresh air.[5][7] Seek medical attention if irritation or symptoms persist.[5][7]

The "Grafting-From" Strategy: Building a Polymer Brush

The most effective method for creating a dense, uniform layer of polymer on a surface is the "grafting-from" technique, also known as surface-initiated polymerization. This approach involves immobilizing a polymerization initiator on the substrate first, and then growing the polymer chains directly from these surface-bound sites. This strategy avoids the steric hindrance limitations of "grafting-to" (attaching pre-formed polymers), resulting in a much higher grafting density.

The overall workflow is a multi-step process where the success of each stage can be validated by surface characterization techniques.

G sub 1. Substrate Preparation init 2. Initiator Immobilization sub->init Covalent Attachment of Initiator poly 3. Surface-Initiated Polymerization init->poly Polymer Growth (Boc-APMA) dep 4. Boc Deprotection poly->dep Acidic Cleavage of Boc Group final 5. Final Amine- Functional Surface dep->final Bio-conjugation Ready

General workflow for surface functionalization.

Protocol 1: Surface-Initiated Polymerization of Boc-APMA

This protocol details a free-radical polymerization method, which is robust and widely accessible. It assumes a silicon or glass substrate.

Materials:

  • Substrate (e.g., silicon wafer, glass microscope slide)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

  • This compound (Boc-APMA)

  • Co-monomer (e.g., methyl methacrylate, optional)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent for polymerization (e.g., Toluene, Dioxane)

  • Acetone, Ethanol, Deionized Water

Procedure:

  • Substrate Cleaning and Hydroxylation (Expertise & Experience): The foundation of a uniform polymer layer is an immaculately clean and reactive substrate. We use Piranha solution not just to remove organic residues, but to hydroxylate the surface, creating a high density of -OH groups. These groups are the anchor points for our initiator.

    • Place substrates in a glass container.

    • Carefully prepare Piranha solution by slowly adding the H₂O₂ to the H₂SO₄. Warning: This is a highly exothermic and corrosive mixture. Always use appropriate PPE in a fume hood.

    • Immerse substrates in the Piranha solution for 30 minutes.

    • Rinse copiously with deionized water and dry under a stream of nitrogen.

  • Initiator Immobilization (Self-Validating System): To make the surface capable of initiating polymerization, we attach a molecule that can generate radicals. Here, we use a two-step process to create a surface-bound AIBN-like initiator.

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the clean, dry substrates in the APTES solution for 1 hour at room temperature under an inert atmosphere (e.g., nitrogen or argon) to form a self-assembled monolayer. The silane group reacts with the surface -OH groups.

    • Rinse the substrates with toluene, followed by ethanol, and cure in an oven at 110°C for 30 minutes. This cross-links the silane layer, making it more robust.

    • This step can be validated by measuring a decrease in the water contact angle compared to the bare substrate, and by XPS, which will show the appearance of Nitrogen (N1s) peaks.

  • Surface-Initiated Polymerization:

    • Prepare a polymerization solution in anhydrous toluene containing:

      • 100 mM this compound.

      • 5 mM AIBN (as a free initiator in solution).

    • Place the initiator-modified substrates in a reaction vessel.

    • Add the polymerization solution, ensuring the substrates are fully submerged.

    • De-gas the solution by bubbling with nitrogen or argon for 30 minutes to remove oxygen, which inhibits free-radical polymerization.

    • Seal the vessel and place it in an oil bath pre-heated to 70°C for 4-12 hours. The heat causes the AIBN and the surface-bound initiator to decompose, initiating polymerization from both the surface and in solution.

    • After polymerization, remove the substrates and rinse thoroughly with acetone and ethanol to remove non-covalently bound polymer and unreacted monomer. Use sonication for a more stringent wash.

    • Dry the substrates under a nitrogen stream.

Protocol 2: Boc Group Deprotection to Expose Primary Amines

This crucial step converts the inert, protected surface into a reactive one. The mechanism relies on the stability of the tert-butyl cation.[2]

Mechanism Rationale (Expertise & Experience): The Boc group is designed to be stable in neutral and basic conditions but cleaves easily in acid. An acid protonates the carbonyl oxygen of the carbamate, weakening the tert-butyl-oxygen bond. This bond breaks to form the very stable tert-butyl cation and an unstable carbamic acid intermediate, which spontaneously decomposes into the desired primary amine and carbon dioxide.[2][3] This high efficiency and selectivity are why Boc is a preferred protecting group in peptide synthesis and bioconjugation.[2]

G cluster_0 Boc Deprotection Mechanism R-NH-Boc R-NH-Boc R-NH-Boc-H+ R-NH-Boc-H+ R-NH-Boc->R-NH-Boc-H+ + H+ R-NH-COOH R-NH-COOH R-NH-Boc-H+->R-NH-COOH Fragmentation (CH3)3C+ (CH3)3C+ R-NH-Boc-H+->(CH3)3C+ Releases stable tert-butyl cation R-NH2 R-NH2 R-NH-COOH->R-NH2 Decarboxylation (-CO2)

Acid-catalyzed deprotection of the Boc group.

Materials:

  • Substrates with grafted poly(Boc-APMA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 10% Ammonium Hydroxide solution or saturated Sodium Bicarbonate

  • Deionized Water, Ethanol

Procedure:

  • Deprotection Reaction:

    • Prepare a deprotection solution of 50% (v/v) TFA in DCM. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

    • Immerse the polymer-grafted substrates in the TFA/DCM solution.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Quenching and Neutralization (Trustworthiness): The resulting surface will have protonated amine groups (ammonium salts). It is critical to neutralize the surface to quench the reaction completely and to generate the free primary amine (R-NH₂) for subsequent reactions.

    • Remove the substrates from the acidic solution and rinse thoroughly with DCM.

    • Immerse the substrates in a 10% ammonium hydroxide solution for 5 minutes to neutralize any remaining acid and deprotonate the ammonium groups.

    • Rinse copiously with deionized water, followed by ethanol.

    • Dry the final functionalized substrates under a stream of nitrogen. Store in a desiccator to prevent atmospheric contamination.

Validating Success: A Multi-Technique Approach to Surface Characterization

Each step of the protocol should be validated to ensure the process was successful. This multi-faceted characterization provides the trustworthiness required for subsequent applications.

Table 2: Expected Surface Characterization Results

StepTechniqueExpected OutcomeRationale
1. Hydroxylation Water Contact Angle< 10°Indicates a clean, high-energy, hydrophilic surface rich in -OH groups.
2. Initiator Silanization Water Contact AngleIncrease to ~60-70°The alkyl chains of the silane layer make the surface more hydrophobic.
XPSAppearance of Si2p and N1s peaks.Confirms the covalent attachment of the nitrogen-containing silane initiator.
3. Polymerization EllipsometryIncrease in layer thickness (e.g., 5-50 nm).Directly measures the thickness of the grafted polymer brush.
AFMIncrease in surface roughness.Confirms the presence of a polymer layer on the substrate.
XPSSignificant increase in C1s and N1s signal intensity.Indicates the deposition of the carbon- and nitrogen-rich polymer.
4. Boc Deprotection Water Contact AngleDecrease significantly.The conversion to hydrophilic amine/ammonium groups increases surface wettability.
XPSShift in N1s binding energy.The nitrogen in the carbamate has a different electronic environment than the final primary amine, causing a detectable shift.

Applications and Next Steps

The resulting surface, now densely functionalized with primary amines, is a versatile platform for a multitude of applications in research and drug development:

  • Biomolecule Immobilization: Peptides, proteins, and antibodies can be covalently attached using amine-reactive crosslinkers (e.g., glutaraldehyde, EDC/NHS chemistry) for applications in biosensing and immunoassays.

  • Drug Delivery: The amine groups can serve as attachment points for drugs or targeting ligands.

  • Cell Culture Studies: Surfaces can be modified with cell-adhesive peptides (like RGD) to study cell-surface interactions.[8]

  • Antimicrobial Surfaces: Quaternary ammonium compounds can be formed by alkylating the primary amines to create surfaces that kill bacteria on contact.

By following these detailed protocols and validation steps, researchers can reliably produce high-quality, amine-functionalized surfaces tailored for their specific needs, leveraging the unique advantages offered by this compound.

References

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Introduction: The Emergence of Intelligent Monomers in Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to tert-Butyl (3-methacrylamidopropyl)carbamate for Advanced Drug Delivery Systems

In the landscape of advanced drug delivery, the quest for materials that can respond to specific physiological cues is paramount. Such "intelligent" materials enable the targeted release of therapeutic agents, enhancing efficacy while minimizing off-target effects. This compound, hereafter referred to as Boc-MAPMA, has emerged as a critical monomer in the synthesis of these sophisticated polymers. Its unique bifunctional nature—a polymerizable methacrylamide group and a pH-sensitive tert-butyloxycarbonyl (Boc) protected amine—makes it an exemplary building block for creating drug delivery vehicles that respond to the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes.[1][2]

This guide provides a comprehensive overview of Boc-MAPMA's application, detailing the scientific principles, validated protocols, and characterization techniques necessary for its successful implementation in a research and development setting.

The Core Chemistry: Understanding Boc-MAPMA's Functionality

The utility of Boc-MAPMA is rooted in its molecular structure. It consists of two key functional domains that dictate its behavior in a drug delivery context.

  • The Methacrylamide Group: This vinyl moiety is readily polymerizable through various controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[3] These methods are preferred over conventional free-radical polymerization as they allow for precise control over the polymer's molecular weight, architecture (e.g., block copolymers), and polydispersity—all critical parameters for designing effective nanocarriers.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under neutral and basic conditions, yet its susceptibility to cleavage under mildly acidic conditions.[4] In the context of drug delivery, this acid-labile linkage is the "trigger." At physiological pH (~7.4), the Boc group remains intact, and polymers containing this monomer can be designed to be hydrophobic. However, upon exposure to the acidic environment of a tumor (pH ~6.5) or an endosome (pH ~5.0-6.0), the Boc group is hydrolyzed.[2][5] This deprotection exposes a primary amine, which becomes protonated, leading to a dramatic increase in the polymer's hydrophilicity. This hydrophobic-to-hydrophilic transition is the driving force for the disassembly of the nanocarrier and the subsequent release of its therapeutic payload.

Below is a diagram illustrating the pH-responsive deprotection mechanism of a Boc-MAPMA-containing polymer segment.

cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (pH < 6.5) A Boc-MAPMA Polymer (Hydrophobic Core) B Stable Nanoparticle A->B Self-Assembly C Boc Group Cleavage (Hydrolysis) B->C Internalization into Endosome/Tumor D Protonated Amine Polymer (Hydrophilic) C->D E Nanoparticle Destabilization D->E F Drug Release E->F

Caption: pH-triggered drug release mechanism.

Synthesis and Formulation: From Monomer to Nanocarrier

A common strategy involves copolymerizing Boc-MAPMA with a hydrophilic monomer, such as poly(ethylene glycol) methyl ether methacrylate (PEGMA), to create amphiphilic block copolymers. These polymers will spontaneously self-assemble in aqueous media into core-shell nanoparticles, where the hydrophobic Boc-MAPMA block forms the core (ideal for encapsulating hydrophobic drugs) and the hydrophilic PEGMA block forms the outer corona (providing colloidal stability and stealth properties).

Protocol 1: Synthesis of P(PEGMA)-b-P(Boc-MAPMA) Block Copolymer via ATRP

This protocol describes a typical atom transfer radical polymerization (ATRP) to synthesize a well-defined block copolymer. The expertise behind choosing ATRP lies in its ability to produce polymers with a narrow molecular weight distribution, which is crucial for uniform nanoparticle formation and predictable drug release kinetics.[6][7]

Materials:

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMA, Mn ~500 g/mol )

  • This compound (Boc-MAPMA)

  • Ethyl α-bromoisobutyrate (EBiB, initiator)

  • Copper(I) bromide (CuBr, catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Anhydrous N,N-Dimethylformamide (DMF, solvent)

  • Methanol (for precipitation)

  • Diethyl ether (for washing)

  • Dialysis tubing (MWCO ~3500 Da)

Workflow Diagram:

start Assemble Reaction Flask (PEGMA, EBiB, DMF) step1 Deoxygenate: 3x Freeze-Pump-Thaw Cycles start->step1 step2 Add Catalyst/Ligand: CuBr + PMDETA under N2 step1->step2 step3 First Block Polymerization: Heat to 60°C, 4h step2->step3 step4 Add Second Monomer: Boc-MAPMA in DMF step3->step4 step5 Second Block Polymerization: Continue at 60°C, 12h step4->step5 step6 Terminate Reaction: Expose to air, cool to RT step5->step6 step7 Purification 1: Pass through Alumina Column (Removes Copper) step6->step7 step8 Purification 2: Precipitate in cold Methanol step7->step8 step9 Purification 3: Dialyze against DI Water step8->step9 end_node Lyophilize to obtain Pure P(PEGMA)-b-P(Boc-MAPMA) step9->end_node

Caption: Workflow for ATRP synthesis of the block copolymer.

Step-by-Step Procedure:

  • Macroinitiator Synthesis (P(PEGMA)):

    • To a Schlenk flask, add PEGMA (e.g., 5.0 g, 10 mmol), EBiB (e.g., 195 mg, 1.0 mmol), and anhydrous DMF (10 mL).

    • Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen. This is a critical step as oxygen can terminate the radical polymerization.

    • In a separate vial under an inert atmosphere (e.g., nitrogen), add CuBr (143 mg, 1.0 mmol) and PMDETA (173 mg, 1.0 mmol).

    • Transfer the catalyst/ligand mixture to the reaction flask via a nitrogen-purged syringe.

    • Place the flask in a preheated oil bath at 60°C and stir for 4 hours. Take a small sample for analysis (¹H NMR, GPC) to confirm polymerization.

  • Block Copolymerization (P(PEGMA)-b-P(Boc-MAPMA)):

    • Dissolve Boc-MAPMA (e.g., 4.84 g, 20 mmol) in anhydrous DMF (10 mL) and deoxygenate with nitrogen bubbling for 20 minutes.

    • Using a cannula, transfer the Boc-MAPMA solution to the ongoing P(PEGMA) polymerization.

    • Continue the reaction at 60°C for an additional 12-18 hours.

  • Termination and Purification:

    • Terminate the polymerization by opening the flask to air and cooling to room temperature.

    • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Concentrate the solution and precipitate the polymer by adding it dropwise to a large volume of cold methanol.

    • Recover the polymer by centrifugation or filtration and wash with diethyl ether.

    • For final purification, dissolve the polymer in DI water and dialyze for 48 hours, changing the water frequently.

    • Lyophilize the purified polymer solution to obtain a white, fluffy solid.

Protocol 2: Formulation of Drug-Loaded Nanoparticles

This protocol uses the nanoprecipitation/self-assembly method, a robust and widely used technique for encapsulating hydrophobic drugs.

Materials:

  • P(PEGMA)-b-P(Boc-MAPMA) copolymer

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Procedure:

  • Dissolve the block copolymer (e.g., 20 mg) and the hydrophobic drug (e.g., 2 mg) in a water-miscible organic solvent like DMSO (1 mL).

  • Vortex the solution until both components are fully dissolved.

  • Add this organic solution dropwise into a vigorously stirring aqueous phase (e.g., 10 mL of PBS at pH 7.4). The rapid change in solvent polarity forces the hydrophobic P(Boc-MAPMA) blocks to collapse and aggregate, forming the core of the nanoparticle, while the hydrophilic P(PEGMA) blocks remain solvated, forming the corona.

  • Stir the resulting nanoparticle suspension at room temperature for 4-6 hours to allow the organic solvent to evaporate.

  • Remove any non-encapsulated, precipitated drug by filtering through a 0.45 µm syringe filter.

  • Purify the nanoparticles and remove the remaining organic solvent by dialysis against PBS (pH 7.4) for 24 hours.

Validation and Characterization: Ensuring Quality and Performance

Rigorous characterization is essential to validate the synthesis and performance of the drug delivery system.

Polymer and Nanoparticle Characterization

The following table summarizes the key techniques and expected outcomes for characterization.

Parameter Technique Purpose & Expected Outcome
Polymer Structure ¹H NMR SpectroscopyConfirms the presence of characteristic peaks for both PEGMA and Boc-MAPMA blocks, allowing for composition calculation.
Molecular Weight & Polydispersity (PDI) Gel Permeation Chromatography (GPC/SEC)Determines the molecular weight and PDI. A low PDI (<1.3) indicates a well-controlled polymerization, which is a hallmark of ATRP.[7]
Nanoparticle Size & Distribution Dynamic Light Scattering (DLS)Measures the hydrodynamic diameter and size distribution (Polydispersity Index). Expect monodisperse particles, typically in the 50-200 nm range.
Nanoparticle Morphology Transmission Electron Microscopy (TEM)Visualizes the nanoparticles, confirming their spherical shape and size.
Surface Charge Zeta Potential MeasurementMeasures the surface charge. P(PEGMA)-corona nanoparticles should have a near-neutral zeta potential at pH 7.4.
Protocol 3: In Vitro pH-Responsive Drug Release Study

This protocol validates the "smart" functionality of the nanoparticles. The causality we are testing is whether a drop in pH accelerates drug release.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis tubing (MWCO matched to allow free drug passage but retain nanoparticles)

  • Release buffers: PBS at pH 7.4 and Acetate Buffer at pH 5.5

Step-by-Step Procedure:

  • Transfer a known volume (e.g., 1 mL) of the purified drug-loaded nanoparticle suspension into a dialysis bag.

  • Place the sealed bag into a larger container with 50 mL of release buffer (one for pH 7.4, another for pH 5.5).

  • Maintain the setup at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantify the amount of drug in the collected aliquots using UV-Vis or fluorescence spectroscopy.

  • Calculate the cumulative percentage of drug released over time.

Expected Data:

The results should demonstrate significantly faster and more complete drug release at pH 5.5 compared to pH 7.4, confirming the acid-triggered disassembly of the nanoparticles.

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
000
25.225.8
812.160.3
2418.585.1
4822.392.4

Conclusion

This compound is a powerful and versatile monomer for the development of next-generation, pH-responsive drug delivery systems. By leveraging its unique acid-labile Boc-protecting group, researchers can design and synthesize sophisticated nanocarriers that remain stable in circulation but rapidly release their therapeutic payload upon reaching the acidic microenvironments characteristic of diseased tissues. The protocols and characterization techniques outlined in this guide provide a robust framework for harnessing the potential of Boc-MAPMA to create more effective and targeted therapies.

References

  • Guan, X., & Li, Y. (2019). pH-Responsive Polymer Nanoparticles for Drug Delivery. Macromolecular Rapid Communications, 40(10), e1800917. [Link]

  • Rejinold, N. S., et al. (2021). PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. Polymers, 14(1), 13. [Link]

  • Guan, X., & Li, Y. (2019). pH-Responsive Polymer Nanoparticles for Drug Delivery. Monash University. [Link]

  • Bharathi, S., et al. (2012). N-TERT-BUTYLACRYLAMIDE BASED COPOLYMERS-II: SYNTHESIS AND CHARACTERIZATION OF POLY (N-TERT- BUTYLACRYLAMIDE - CO - 2, 4-DICHLOROPHENYL METHACRYLATE). Rasayan Journal of Chemistry, 5(3), 286-292. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Xie, Y., et al. (2022). Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections. Journal of Nanobiotechnology, 20(1), 461. [Link]

  • Wooley, K. L., et al. (2000). The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. Macromolecules, 33(18), 6538–6548. [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 21(10), 1338. [Link]

  • Wang, Y., et al. (2018). pH-Sensitive Biomaterials for Drug Delivery. Molecules, 23(5), 1093. [Link]

  • Matyjaszewski, K., et al. (2000). Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules, 33(12), 4478–4480. [Link]

  • LookChem. (n.d.). Cas 219739-79-4,this compound. Retrieved from [Link]

  • American Chemical Society. (2025). Synthesis and characterization of a new family of poly(methacrylate) derivatives based on poly(tert-butyl methacrylate) for advanced applications. ACS Fall 2025. [Link]

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Application Notes and Protocols for the Preparation of Functionalized Nanoparticles using tert-Butyl (3-methacrylamidopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The field of nanotechnology has opened up new avenues for drug delivery, diagnostics, and biomedical research, with functionalized nanoparticles at its core.[1][2] These nanoparticles can be tailored to interact with specific biological targets, enhancing their efficacy and reducing off-target effects.[3] A crucial aspect of nanoparticle design is the ability to conjugate biomolecules, such as antibodies, peptides, or nucleic acids, to their surface. This is often achieved by first creating nanoparticles with reactive functional groups.

This technical guide provides a comprehensive protocol for the preparation of functionalized nanoparticles using tert-Butyl (3-methacrylamidopropyl)carbamate (BMPC). BMPC is a versatile monomer that can be co-polymerized to form nanoparticles with protected amine groups on their surface. The tert-butyloxycarbonyl (Boc) protecting group is stable under polymerization conditions but can be readily removed under acidic conditions to reveal primary amines.[4] These primary amines then serve as handles for the covalent attachment of a wide range of biomolecules using well-established amine-reactive crosslinking chemistries.[5][6]

This guide will detail a three-stage process:

  • Synthesis of Boc-protected polymeric nanoparticles via emulsion polymerization.

  • Deprotection of the Boc groups to yield amine-functionalized nanoparticles.

  • Bioconjugation of a model protein to the amine-functionalized nanoparticles.

Characterization techniques at each stage will also be discussed to ensure the successful synthesis and functionalization of the nanoparticles.[2]

Workflow cluster_0 Stage 1: Synthesis cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Bioconjugation Synthesis Boc-Protected Nanoparticle Synthesis Deprotection Boc Deprotection Synthesis->Deprotection Acid Treatment Bioconjugation Bioconjugation Deprotection->Bioconjugation Amine-Reactive Crosslinker

Caption: Overall workflow for the preparation of functionalized nanoparticles.

Part 1: Synthesis of Boc-Protected Nanoparticles

The first step involves the synthesis of nanoparticles with a surface layer of Boc-protected amines. This is achieved through the co-polymerization of a primary monomer, such as methyl methacrylate (MMA), with this compound (BMPC) via emulsion polymerization. Emulsion polymerization is a robust method that allows for the formation of well-defined, monodisperse nanoparticles.[7]

Principle of Emulsion Polymerization

In this process, the monomers (MMA and BMPC) are emulsified in an aqueous phase with the aid of a surfactant. A water-soluble initiator, such as ammonium persulfate (APS), is then added to initiate polymerization within the monomer-swollen surfactant micelles. This results in the formation of polymer nanoparticles dispersed in water.

Polymerization cluster_reaction Emulsion Polymerization MMA MMA Polymerization_Process Polymerization MMA->Polymerization_Process BMPC BMPC BMPC->Polymerization_Process Initiator Initiator Initiator->Polymerization_Process Nanoparticle Boc-Protected Nanoparticle Polymerization_Process->Nanoparticle

Caption: Copolymerization of MMA and BMPC to form Boc-protected nanoparticles.

Protocol for Synthesis of Boc-Protected Nanoparticles

Materials and Reagents

ReagentSuggested Concentration/AmountPurpose
Methyl methacrylate (MMA)9.0 gPrimary monomer
This compound (BMPC)1.0 gFunctional co-monomer
Sodium dodecyl sulfate (SDS)0.5 gSurfactant
Ammonium persulfate (APS)0.2 gInitiator
Deionized (DI) Water100 mLReaction medium
Nitrogen gas-To create an inert atmosphere

Procedure

  • To a 250 mL three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer, add 100 mL of DI water and 0.5 g of SDS.

  • Stir the solution at 300 rpm and purge with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • In a separate beaker, prepare a monomer mixture of 9.0 g of MMA and 1.0 g of BMPC.

  • Add the monomer mixture to the reaction flask and continue stirring under nitrogen for another 30 minutes to allow for the formation of a stable emulsion.

  • Increase the temperature of the reaction mixture to 70°C.

  • Dissolve 0.2 g of APS in 5 mL of DI water and add it to the reaction flask to initiate polymerization.

  • Allow the reaction to proceed for 4 hours at 70°C under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Purify the resulting nanoparticle dispersion by dialysis against DI water for 48 hours, changing the water every 12 hours, to remove unreacted monomers, surfactant, and initiator.

  • Store the purified Boc-protected nanoparticle dispersion at 4°C.

Part 2: Deprotection of Boc Group to Expose Amine Functionality

The Boc protecting group is removed under acidic conditions to expose the primary amine groups on the nanoparticle surface.[8] Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose due to its effectiveness and volatility, which simplifies its removal after the reaction.[9][10]

Mechanism of Boc Deprotection

The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[10] The carbamic acid is unstable and readily decarboxylates to yield the primary amine and carbon dioxide.[10]

Deprotection Boc_NP Boc-Protected Nanoparticle Reaction Deprotection Reaction Boc_NP->Reaction TFA TFA TFA->Reaction Amine_NP Amine-Functionalized Nanoparticle Byproducts t-butyl cation + CO2 Reaction->Amine_NP Reaction->Byproducts

Caption: Acid-catalyzed deprotection of the Boc group.

Protocol for Boc Deprotection

Materials and Reagents

ReagentSuggested Concentration/AmountPurpose
Boc-protected nanoparticle dispersion10 mg/mL in DI waterStarting material
Dichloromethane (DCM)10 mLSolvent
Trifluoroacetic acid (TFA)10 mLDeprotecting agent
DI Water-For washing
Phosphate Buffered Saline (PBS), pH 7.4-For final dispersion

Procedure

  • Lyophilize a known amount of the purified Boc-protected nanoparticle dispersion to obtain a dry powder.

  • Resuspend the dried nanoparticles in 10 mL of DCM.

  • In a well-ventilated fume hood, add 10 mL of TFA to the nanoparticle suspension. Caution: TFA is highly corrosive and should be handled with appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the DCM and TFA by rotary evaporation.

  • Wash the nanoparticles by repeated centrifugation and resuspension in DI water (3 times) to remove any residual acid and byproducts.

  • Finally, resuspend the amine-functionalized nanoparticles in PBS (pH 7.4) at a desired concentration.

  • Store the amine-functionalized nanoparticle dispersion at 4°C.

Part 3: Bioconjugation to Amine-Functionalized Nanoparticles

The newly exposed primary amines on the nanoparticle surface are nucleophilic and can be readily conjugated to biomolecules using amine-reactive crosslinkers.[5][6] N-hydroxysuccinimide (NHS) esters are widely used for this purpose as they react with primary amines to form stable amide bonds.[5][6]

Principle of Amine-Reactive Bioconjugation

In this protocol, we will use a homobifunctional NHS ester crosslinker to conjugate a model protein, Bovine Serum Albumin (BSA), to the amine-functionalized nanoparticles. The NHS ester reacts with the primary amines on the nanoparticle surface and the lysine residues on the protein to form a stable conjugate.

Bioconjugation Amine_NP Amine-Functionalized Nanoparticle Reaction Conjugation Reaction Amine_NP->Reaction Protein Protein (e.g., BSA) Protein->Reaction NHS_Linker NHS-ester Crosslinker NHS_Linker->Reaction Conjugate Protein-Nanoparticle Conjugate Reaction->Conjugate

Caption: Bioconjugation of a protein to an amine-functionalized nanoparticle.

Protocol for Bioconjugation

Materials and Reagents

ReagentSuggested Concentration/AmountPurpose
Amine-functionalized nanoparticle dispersion1 mg/mL in PBS, pH 7.4Substrate for conjugation
Bovine Serum Albumin (BSA)2 mg/mL in PBS, pH 7.4Model protein for conjugation
N,N'-Disuccinimidyl suberate (DSS)10 mM in DMSOHomobifunctional NHS ester crosslinker
PBS, pH 7.4-Reaction buffer
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)-To stop the reaction

Procedure

  • To 1 mL of the amine-functionalized nanoparticle dispersion (1 mg/mL in PBS), add 10 µL of 10 mM DSS solution in DMSO.

  • Incubate the mixture for 30 minutes at room temperature with gentle mixing to activate the nanoparticles.

  • Remove excess, unreacted DSS by centrifugation and resuspension in fresh PBS (pH 7.4).

  • Add 1 mL of BSA solution (2 mg/mL in PBS) to the activated nanoparticle dispersion.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding 100 µL of 1 M Tris-HCl (pH 8.0) and incubating for 15 minutes.

  • Purify the protein-nanoparticle conjugate by centrifugation to remove unreacted protein and crosslinker. Resuspend the pellet in PBS (pH 7.4). Repeat this washing step three times.

  • Store the final bioconjugate at 4°C.

Part 4: Characterization of Functionalized Nanoparticles

Thorough characterization at each stage is essential to confirm the successful synthesis and functionalization of the nanoparticles.[2]

Characterization TechniqueBoc-Protected NanoparticlesAmine-Functionalized NanoparticlesBioconjugated Nanoparticles
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Spherical morphology, uniform size distribution.No significant change in morphology or size.Possible increase in size and visualization of a protein corona.
Dynamic Light Scattering (DLS) Measurement of hydrodynamic diameter and polydispersity index (PDI).Slight decrease in hydrodynamic diameter may be observed.Increase in hydrodynamic diameter due to protein conjugation.
Zeta Potential Negative surface charge due to surfactant.Shift to a positive or less negative surface charge.Change in surface charge depending on the pI of the protein.
Fourier Transform Infrared Spectroscopy (FTIR) Presence of C=O stretching of the carbamate (~1700 cm⁻¹).Disappearance of the carbamate C=O peak and appearance of N-H bending (~1600 cm⁻¹).Appearance of amide I and amide II bands from the protein.
X-ray Photoelectron Spectroscopy (XPS) Presence of N 1s peak corresponding to the Boc group.Shift in the N 1s binding energy upon deprotection.Increase in the N 1s signal intensity due to the protein.

Conclusion

This application note provides a detailed and robust methodology for the preparation of functionalized nanoparticles using this compound. The three-stage process of synthesis, deprotection, and bioconjugation allows for the creation of customized nanoparticles for a wide range of biomedical applications, including targeted drug delivery, immunoassays, and bioimaging. The versatility of the exposed primary amine groups allows for the attachment of virtually any biomolecule, making this a powerful platform for nanoparticle-based research and development.

References

  • Giri, A., et al. (2012). Synthesis and characterization of functionalized magnetic nanoparticles. SPIE Digital Library. Available from: [Link]

  • ResearchGate. (2018). What are the surface characterization techniques for functionalized nanoparticles?. Available from: [Link]

  • Majeed, A., et al. (2023). Recent Advances in Surface Functionalization of Magnetic Nanoparticles. MDPI. Available from: [Link]

  • Singh, S., et al. (2023). Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications. Nanoscale. Available from: [Link]

  • Inamuddin, A., et al. (2022). Functionalization of Nanomaterials: Synthesis and Characterization. ACS Publications. Available from: [Link]

  • ResearchGate. (2016). Principles of nanoparticles bioconjugation. A) Amine-reactive chemistry. Available from: [Link]

  • Lee, J., et al. (2018). Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process. National Institutes of Health. Available from: [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available from: [Link]

  • University of Toronto. (2019). Cross-reactivities in conjugation reactions involving iron oxide nanoparticles. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection. Available from: [Link]

  • SciSpace. (2017). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Inhibitor Removal from tert-Butyl (3-methacrylamidopropyl)carbamate Monomer

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the critical process of removing inhibitors from tert-Butyl (3-methacrylamidopropyl)carbamate. It is designed to serve as a central resource for troubleshooting common issues and answering frequently asked questions, ensuring successful and reproducible polymerization outcomes.

Introduction

This compound is a key monomer in the synthesis of stimuli-responsive polymers and hydrogels for advanced biomedical applications such as drug delivery and tissue engineering. To prevent premature polymerization during shipping and storage, it is stabilized with inhibitors.[1] However, the presence of these inhibitors can significantly hinder or completely prevent controlled polymerization in your experiments.[1][2] Therefore, their effective removal is a crucial first step for any successful synthesis. This guide provides a detailed walkthrough of best practices, troubleshooting, and validation for this essential procedure.

Part 1: Core Directive - Understanding the Fundamentals

Before delving into protocols, it's essential to understand the "why" behind the process. The choice of inhibitor and removal technique is dictated by the chemical nature of both the monomer and the inhibitor.

Common Inhibitors and Their Mechanism

For methacrylate monomers like this compound, the most prevalent inhibitors are phenolic compounds, which function by scavenging free radicals that initiate polymerization.[1]

InhibitorChemical NameTypical ConcentrationMechanism of Action
MEHQ Monomethyl ether of hydroquinone100-1000 ppmReacts with peroxy radicals in the presence of oxygen to form stable species.[3]
HQ Hydroquinone100-1000 ppmFunctions similarly to MEHQ, acting as a radical trap.[4][5]
BHT Butylated hydroxytoluene~300 ppmA phenolic antioxidant that terminates free radical chain reactions.[2]

To identify the specific inhibitor in your monomer, always refer to the Certificate of Analysis (CoA) provided by the supplier for your specific lot number.

Part 2: Scientific Integrity & Logic - Protocols and Troubleshooting

This section combines detailed, step-by-step protocols with field-proven insights to address common challenges.

Recommended Protocol: Inhibitor Removal by Column Chromatography

This is the most effective and widely used method for lab-scale purification as it minimizes thermal stress on the monomer.[1]

Experimental Workflow: Column Chromatography for Inhibitor Removal

G cluster_prep Preparation cluster_process Purification Process cluster_post Post-Purification prep_column 1. Slurry pack a column with activated basic alumina in solvent prep_solution 2. Dissolve monomer in a minimal amount of solvent (e.g., DCM, Ethyl Acetate) load_column 3. Load monomer solution onto the column prep_solution->load_column elute 4. Elute with solvent under gravity flow load_column->elute collect 5. Collect the purified monomer solution elute->collect verify 6. Verify inhibitor removal (e.g., UV-Vis, HPLC) collect->verify use 7. Use immediately for best results verify->use

Caption: Standard workflow for removing inhibitors using column chromatography.

Step-by-Step Methodology:

  • Column Preparation: Select a glass chromatography column. Prepare a slurry of activated basic alumina in a non-polar solvent like dichloromethane (DCM) or ethyl acetate. Pour the slurry into the column and allow it to settle into a packed bed, ensuring no air is trapped. A bed height of 10-15 cm is typically sufficient for lab-scale purifications.

  • Monomer Solution: Dissolve the this compound in a minimal amount of the same solvent used to pack the column.

  • Elution: Carefully add the monomer solution to the top of the alumina bed. Allow the solution to pass through the column via gravity. Do not apply pressure , as this can cause localized heating and potential polymerization.

  • Collection: Collect the eluent, which now contains the inhibitor-free monomer.

  • Solvent Removal: If required, remove the solvent using a rotary evaporator at a low temperature (<30°C) and reduced pressure.

  • Verification: Confirm the absence of the inhibitor using an appropriate analytical method (see FAQ section).

  • Usage: The purified monomer is now highly reactive and should be used immediately.

Troubleshooting Guide
Issue Potential Cause Troubleshooting Action & Explanation
Monomer polymerizes in the column 1. Overheating: Applying pressure or using an exothermic solvent can increase temperature.Solution: Perform the chromatography at room temperature or in a cold room. Ensure you are using gravity flow only. The process relies on adsorption, not a chemical reaction.
2. Alumina activity: Old or improperly stored alumina may be inactive.Solution: Use fresh, activated basic alumina for each purification. The high surface area and basicity are crucial for adsorbing the acidic phenolic inhibitors.
Inhibitor is not fully removed 1. Insufficient alumina: The column may be too short or overloaded.Solution: Increase the bed height of the alumina or reduce the amount of monomer being purified in a single pass.
2. Incorrect adsorbent: Using neutral or acidic alumina is less effective for phenolic inhibitors.Solution: Ensure you are using basic activated alumina. Its surface chemistry is optimized for adsorbing acidic compounds like MEHQ and HQ.
Low yield of purified monomer 1. Monomer adsorption: Some monomer may be retained on the column.Solution: After the initial elution, wash the column with a small additional volume of solvent to recover any retained product.
2. Premature polymerization: Small amounts of polymer may have formed and are trapped in the column.Solution: Re-evaluate the procedure for sources of heat or light exposure. Wrap the column in aluminum foil to protect it from light.

Part 3: Visualization & Data - FAQs and Validation

This section provides quick answers to common questions and methods for validating your results.

Frequently Asked Questions (FAQs)

Q1: Why is basic alumina specified? A1: Phenolic inhibitors like MEHQ and HQ are weakly acidic. Basic alumina provides a high-affinity surface for adsorbing these acidic compounds, effectively sequestering them from the monomer solution.

Q2: Can I use a method other than column chromatography? A2: While other methods exist, they have significant drawbacks for this specific monomer:

  • Washing with a Caustic Solution (e.g., NaOH wash): This can remove the inhibitor but introduces water, which must be scrupulously removed before many polymerization techniques. It can also potentially hydrolyze the carbamate or amide functionalities.

  • Vacuum Distillation: This is strongly discouraged . The temperatures required for distillation would almost certainly lead to uncontrolled, and potentially hazardous, polymerization of the monomer.

Q3: How can I confirm the inhibitor has been removed? A3: Analytical validation is crucial for reproducibility.

  • UV-Vis Spectroscopy: This is a simple and rapid method. MEHQ has a distinct UV absorbance peak.[6] By comparing the spectrum of the monomer before and after purification, you can confirm the disappearance of the inhibitor's signal.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment and can resolve the monomer from the inhibitor, allowing for precise measurement of any residual inhibitor.

Decision Logic: Choosing a Validation Method

G node_qual Need a quick qualitative check? node_quant Need quantitative reproducibility? node_qual->node_quant No node_uv Use UV-Vis Spectroscopy node_qual->node_uv Yes node_hplc Use HPLC node_quant->node_hplc Yes

Caption: Decision tree for selecting an appropriate analytical validation method.

Q4: How should I store the purified, inhibitor-free monomer? A4: The purified monomer is highly reactive. Immediate use is strongly recommended. If short-term storage is absolutely necessary (i.e., a few hours), store it at 2-8°C in a tightly sealed container, protected from light (e.g., in an amber vial or a vial wrapped in aluminum foil).

References
  • (2020). Influence of the inhibitor on the properties of dental acrylic resin. ResearchGate. [Link]

  • (1974). Inhibition of acrylate polymerization.
  • THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. [Link]

  • This compound. PubChem. [Link]

  • Measuring MeHQ (Polymerization Inhibitor). Applied Analytics. [Link]

  • Measuring MeHQ (Polymerization Inhibitor). Applied Analytics. [Link]

  • Measuring MeHQ (Polymerization Inhibitor)-Application Note. Applied Analytics. [Link]

  • Measuring MeHQ (Polymerization Inhibitor). Ankersmid. [Link]

Sources

Technical Support Center: Boc Deprotection of Poly(tert-Butyl (3-methacrylamidopropyl)carbamate)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc deprotection of poly(tert-butyl (3-methacrylamidopropyl)carbamate), or "poly(Boc-MAPMA)". This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of converting this versatile polymer into its primary amine-containing counterpart, poly(3-methacrylamidopropyl)amine (poly(MAPMA)). Here, we address common challenges and provide in-depth, field-proven solutions to ensure the successful synthesis of your target polyamine.

I. Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to resolving specific problems you may encounter during the deprotection of poly(Boc-MAPMA). Each issue is presented in a question-and-answer format, detailing the root cause and providing actionable solutions.

Issue 1: Incomplete Boc Deprotection

Q: My NMR analysis consistently shows a residual tert-butyl peak around 1.4 ppm, indicating incomplete deprotection. What are the likely causes and how can I resolve this?

A: Incomplete deprotection is one of the most frequent challenges. The primary reasons for this issue are insufficient acid strength or concentration, inadequate reaction time, and poor polymer solubility.[1][2]

  • Underlying Cause: The cleavage of the Boc group is an acid-catalyzed process that follows a specific mechanism.[3] The acid protonates the carbamate's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[3][4] If the acid concentration is too low or the reaction time is too short, this process will not go to completion.[1][2]

  • Solutions & Optimization:

    • Increase Acid Concentration: If you are using a lower concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), such as 20%, consider increasing it to 50% or even higher.[1]

    • Extend Reaction Time: Monitor the reaction progress over a longer duration using techniques like ¹H NMR.[5] The disappearance of the tert-butyl singlet at approximately 1.4-1.5 ppm confirms the reaction's progression.[5]

    • Alternative Acid Systems: For resistant cases, switching to a stronger acid system like 4M HCl in 1,4-dioxane can be effective.[1][6]

    • Improve Solubility: Ensure the polymer is fully dissolved in the reaction solvent. If solubility in DCM is an issue, consider alternative solvents or solvent mixtures.

Issue 2: Polymer Precipitation During Deprotection

Q: My polymer precipitates out of the solution during the deprotection reaction. How can I prevent this and ensure a homogeneous reaction?

A: Polymer precipitation is a clear indicator of poor solubility of the resulting polyamine salt in the reaction solvent.

  • Underlying Cause: As the Boc groups are cleaved, the non-polar polymer is converted into a highly polar polyamine salt (e.g., poly(MAPMA) trifluoroacetate or hydrochloride). This significant change in polarity can lead to insolubility in less polar solvents like DCM.

  • Solutions & Optimization:

    • Solvent Selection: Consider using more polar solvents that can effectively solvate the resulting polyamine salt. Protic solvents like methanol or trifluoroethanol (TFE) can be good options, although care must be taken as they can sometimes participate in side reactions.[7]

    • Solvent Mixtures: Employing a solvent mixture can be a practical approach. For instance, a mixture of DCM and a more polar solvent might maintain solubility throughout the reaction.

    • Alternative Deprotection Methods: In some cases, thermal deprotection in a high-boiling solvent like diphenyl ether might be a viable, albeit less common, alternative.[8]

Issue 3: Undesirable Side Reactions and Polymer Degradation

Q: I'm observing unexpected signals in my characterization data (NMR, GPC) that suggest side reactions or polymer degradation. What are the potential side reactions and how can they be minimized?

A: The primary cause of side reactions is the generation of a reactive tert-butyl cation during the deprotection process.[9][10]

  • Underlying Cause: The tert-butyl cation is a potent electrophile that can alkylate nucleophilic sites on the polymer backbone or side chains.[10][11] While less common in poly(MAPMA) compared to peptides with sensitive residues like tryptophan or methionine, amide bonds in the polymer backbone could potentially be susceptible to acid-catalyzed hydrolysis under harsh conditions (e.g., prolonged exposure to strong acid at elevated temperatures).

  • Solutions & Optimization:

    • Use of Scavengers: While more critical in peptide synthesis, the addition of a scavenger like triisopropylsilane (TIS) can help quench the tert-butyl cations and prevent unwanted alkylation.[1]

    • Milder Reaction Conditions: Opt for the mildest conditions that still afford complete deprotection. This could involve using a lower acid concentration for a longer period or conducting the reaction at 0°C.

    • Alternative Reagents: For particularly sensitive polymers, exploring milder deprotection reagents such as p-toluenesulfonic acid (pTSA) in a deep eutectic solvent could be beneficial.[12]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of poly(Boc-MAPMA) deprotection.

Q1: What are the standard reaction conditions for Boc deprotection of poly(Boc-MAPMA)?

A1: The most common method involves the use of strong acids.[13] A typical starting point is treating the polymer with a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1-2 hours.[1] Another widely used reagent is 4M hydrochloric acid (HCl) in 1,4-dioxane.[1][6]

Reagent Concentration Solvent Time Temperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)1-2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane1-2 hoursRoom Temp

Q2: How can I monitor the progress of the deprotection reaction?

A2: The most effective way to monitor the reaction is through ¹H NMR spectroscopy.[5] By taking aliquots at different time points, you can observe the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4-1.5 ppm.[5][14] Concurrently, you will see changes in the chemical shifts of the protons on the polymer backbone and side chain as the electronic environment changes.

Q3: What is the best work-up procedure after deprotection?

A3: After confirming complete deprotection, the primary goal of the work-up is to isolate the polyamine salt.

  • Removal of Acid and Solvent: The reaction mixture is typically concentrated under reduced pressure to remove the solvent and excess acid. Co-evaporation with a solvent like toluene can help remove residual TFA.[1]

  • Precipitation: The resulting polymer is often precipitated in a non-solvent like cold diethyl ether to obtain the polyamine salt as a solid.

  • Purification: If necessary, further purification can be achieved through dialysis to remove any low molecular weight impurities.

Q4: Are there any "greener" alternatives to chlorinated solvents like DCM?

A4: Yes, there is a growing interest in replacing traditional solvents like DCM and 1,4-dioxane due to environmental and safety concerns.[15] Ethers such as tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) are being explored as replacements for 1,4-dioxane.[15] Additionally, methods using deep eutectic solvents or even solvent-free mechanochemical approaches with reagents like p-toluenesulfonic acid are being developed.[12][16]

III. Experimental Protocols & Visualizations

Protocol 1: Standard TFA-Mediated Boc Deprotection

This protocol outlines a general procedure for the deprotection of poly(Boc-MAPMA) using TFA in DCM.

  • Dissolve poly(Boc-MAPMA) in dichloromethane (DCM) to a concentration of approximately 10-20 mg/mL in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by taking aliquots for ¹H NMR analysis until the tert-butyl peak is no longer observed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.

  • Dissolve the residue in a minimal amount of methanol and precipitate the product by adding it dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated poly(MAPMA) trifluoroacetate salt by filtration or centrifugation and dry under vacuum.

Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common issues during Boc deprotection.

G start Start Deprotection check_completion Monitor by NMR: Is deprotection complete? start->check_completion precipitation Observe Precipitation? start->precipitation incomplete Incomplete Deprotection check_completion->incomplete No complete Deprotection Complete Proceed to Work-up check_completion->complete Yes increase_acid Increase Acid Conc. (e.g., to 50% TFA) incomplete->increase_acid extend_time Extend Reaction Time incomplete->extend_time change_acid Switch to 4M HCl/Dioxane incomplete->change_acid increase_acid->check_completion extend_time->check_completion change_acid->check_completion change_solvent Change to More Polar Solvent (e.g., MeOH, TFE) precipitation->change_solvent Yes side_reactions Observe Side Reactions/Degradation? precipitation->side_reactions No change_solvent->start side_reactions->complete No add_scavenger Add Scavenger (TIS) side_reactions->add_scavenger Yes milder_conditions Use Milder Conditions (0°C, lower acid conc.) side_reactions->milder_conditions Yes add_scavenger->start milder_conditions->start

Caption: Troubleshooting workflow for Boc deprotection.

Mechanism of Acid-Catalyzed Boc Deprotection

This diagram illustrates the step-by-step mechanism of Boc group cleavage in the presence of a strong acid.

G Boc_Amine Polymer-NH-Boc Protonated_Boc Polymer-NH-Boc⁺-H Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Polymer-NH-COOH Protonated_Boc->Carbamic_Acid Fragmentation Tert_Butyl (CH₃)₃C⁺ Free_Amine Polymer-NH₂ Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Amine_Salt Polymer-NH₃⁺ Free_Amine->Amine_Salt + H⁺ H_plus H⁺ H_plus2 H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

IV. References

  • A Comparative Guide to Confirming Deprotection: NMR vs. Mass Spectrometry - Benchchem. Available at:

  • Specific solvent issues with BOC deprotection - Wordpress. Available at:

  • 1 H NMR spectra to show BOC deprotection on the carbonate unit in the... - ResearchGate. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. Available at: [Link]

  • Technical Support Center: Troubleshooting Boc Deprotection Failures - Benchchem. Available at:

  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem. Available at:

  • Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • N-(t-BOC-aminopropyl)methacrylamide | Polysciences, Inc. Available at:

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]

  • Amine Protection / Deprotection - Fisher Scientific. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent) - ResearchGate. Available at: [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at:

  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem. Available at:

  • Navigating Boc Deprotection: A Guide to Minimizing Side Products - Benchchem. Available at:

  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at:

  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis - Benchchem. Available at:

  • Any suggestion on Boc deprotection without using acid? - ResearchGate. Available at: [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - Scirp.org. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

Sources

Technical Support Center: Acid-Free Deprotection of Boc Groups in Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the acid-free deprotection of tert-butoxycarbonyl (Boc) protected polymers. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with standard acidic deprotection protocols, particularly when working with acid-sensitive monomers, initiators, or functional groups within their polymeric structures.

Traditional Boc deprotection relies on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] While effective, these reagents can cause undesirable side reactions, such as the degradation of the polymer backbone, cleavage of other acid-labile groups (e.g., tert-butyl esters, acetals), or the generation of problematic tert-butyl cation byproducts that can lead to alkylation of nucleophilic sites on the substrate.[2][3] This guide provides in-depth, field-proven insights into alternative, non-acidic methodologies, focusing on causality, troubleshooting, and protocol validation.

Section 1: Thermal Deprotection

Thermal cleavage is a straightforward, reagent-free method for Boc deprotection, relying on heat to induce the elimination of the protecting group.

Frequently Asked Questions (FAQs): Thermal Deprotection

Q1: What is the underlying mechanism of thermal Boc deprotection?

A: Thermal Boc deprotection proceeds through a concerted, non-ionic mechanism. Upon heating, the Boc group fragments into gaseous byproducts: isobutylene and carbon dioxide, releasing the free amine.[4] The process begins with an initial, slow proton transfer, followed by rapid decarboxylation of the resulting carbamic acid intermediate.[5][6] This pathway avoids the formation of the highly reactive tert-butyl cation, making it suitable for polymers that are sensitive to electrophilic side reactions.

Q2: What are the typical temperature and solvent conditions for this method?

A: The required temperature can vary significantly based on the polymer's structure and thermal stability. Many Boc-protected amines can be deprotected by heating at high temperatures without any catalyst.[4] Conditions range from refluxing in high-boiling point solvents like diphenyl ether to solvent-free thermolysis at temperatures of 180°C or higher.[7][8] A particularly "green" approach involves using boiling or superheated water, which can act as a dual acid/base catalyst to facilitate the reaction at lower temperatures (e.g., 100-150°C).[8][9][10]

Q3: What are the main advantages and disadvantages of thermal deprotection?

A:

  • Advantages: The primary benefit is its simplicity and the avoidance of corrosive or hazardous reagents. The byproducts are volatile gases, which simplifies purification as no aqueous workup or neutralization is typically needed.[5] This makes it an environmentally benign or "green" chemistry option.[10]

  • Disadvantages: The high temperatures required can be a major drawback, potentially causing polymer degradation, chain scission, or racemization of chiral centers.[4] This method is not suitable for thermally sensitive polymers. Reaction times can also be long, sometimes on the order of days.[4]

Troubleshooting Guide: Thermal Deprotection

Q: My deprotection reaction is incomplete, even after prolonged heating. What should I do?

A: Incomplete conversion is a common issue. First, confirm the stability of your polymer at the reaction temperature using techniques like Thermogravimetric Analysis (TGA). If the polymer is stable, you can cautiously increase the temperature. Alternatively, changing the reaction medium can help. If you are running the reaction in a non-polar, high-boiling solvent, switching to hot or boiling water can accelerate the reaction for water-tolerant polymers.[9] For solvent-free conditions, ensure uniform heat transfer throughout the polymer sample.

Q: I'm observing degradation of my polymer. How can I mitigate this?

A: Polymer degradation is a clear sign that the temperature is too high. The first step is to lower the reaction temperature and accept a longer reaction time. If degradation persists, the polymer is likely not a suitable candidate for purely thermal deprotection. In this case, a milder catalytic method (see Section 2) should be considered. Continuous flow reactors can also offer better control over temperature and residence time, potentially minimizing degradation.[5][6]

Q: Can I selectively deprotect a Boc group in the presence of other thermally labile groups?

A: This is highly challenging and generally not recommended. Thermal deprotection offers poor selectivity between different thermally sensitive groups. If your polymer contains other functionalities that are unstable at high temperatures, this method is likely unsuitable.

Experimental Protocol: Thermal Deprotection in Water

This protocol is adapted from catalyst-free methods for N-Boc deprotection.[8][10]

  • Dissolution/Suspension: Suspend or dissolve the Boc-protected polymer (1.0 g) in deionized water (20 mL per mmol of Boc groups) in a sealed pressure vessel equipped with a magnetic stir bar.

  • Heating: Seal the vessel and heat the mixture to 100-150°C with vigorous stirring. The optimal temperature will depend on the specific polymer's reactivity and stability.

  • Monitoring: Monitor the reaction progress by taking aliquots, removing the solvent, and analyzing the residue by ¹H NMR (disappearance of the t-butyl proton signal at ~1.4 ppm) or FT-IR (appearance of N-H stretching bands).[11]

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. If the product is insoluble in water, it can be isolated by filtration. If it is water-soluble, the water can be removed under reduced pressure (e.g., lyophilization). The resulting deprotected polymer is often pure enough for subsequent steps without further purification.

Visualization: Mechanism of Thermal Boc Deprotection

ThermalDeprotection cluster_start Boc-Protected Amine cluster_transition Transition State cluster_products Products start R-NH-Boc ts Heat (Δ) start->ts Fragmentation p1 R-NH₂ (Deprotected Amine) ts->p1 p2 CO₂ (gas) ts->p2 p3 Isobutylene (gas) ts->p3 LewisAcidWorkflow cluster_workflow Experimental Workflow start 1. Dissolve Boc-Polymer in Anhydrous DCM add_catalyst 2. Add Anhydrous Lewis Acid (e.g., ZnCl₂) start->add_catalyst react 3. Stir at RT - 40°C add_catalyst->react monitor 4. Monitor by TLC / NMR react->monitor Check Progress quench 5. Quench with Mild Base (e.g., aq. NaHCO₃) react->quench Upon Completion monitor->react purify 6. Aqueous Work-up / Extraction (Wash with EDTA) quench->purify end 7. Isolate Deprotected Polymer purify->end

Sources

Technical Support Center: Purification of Poly(tert-Butyl (3-methacrylamidopropyl)carbamate)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of poly(tert-Butyl (3-methacrylamidopropyl)carbamate) (pTBA-MPTC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful purification of this polymer. Our goal is to equip you with the knowledge to overcome common challenges and ensure the high purity of your final product, which is critical for reliable downstream applications.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of pTBA-MPTC, providing potential causes and actionable solutions. The purification workflow typically involves the removal of unreacted monomer, initiator fragments, and other low-molecular-weight impurities. The two primary methods for this are precipitation and dialysis .

Troubleshooting Workflow for pTBA-MPTC Purification

Purification_Troubleshooting cluster_precipitation Precipitation Troubleshooting cluster_dialysis Dialysis Troubleshooting cluster_purity Purity Assessment Troubleshooting start Crude Polymer Solution precipitation Precipitation Issues start->precipitation Low Yield or Oily Precipitate dialysis Dialysis Issues start->dialysis Inefficient Monomer Removal purity_check Purity Assessment Issues precipitation->purity_check Residual Impurities Detected low_yield Low Polymer Yield precipitation->low_yield oily_precipitate Oily/Sticky Precipitate precipitation->oily_precipitate dialysis->purity_check Polymer Loss or Contamination slow_purification Slow Purification dialysis->slow_purification polymer_loss Polymer Loss dialysis->polymer_loss purity_check->precipitation Re-purification Needed purity_check->dialysis Re-purification Needed final_product Pure Polymer purity_check->final_product Purity Confirmed residual_monomer Residual Monomer Peak in NMR purity_check->residual_monomer broad_mwd Broad Molecular Weight Distribution purity_check->broad_mwd Purification_Workflows cluster_precipitation Precipitation Workflow cluster_dialysis Dialysis Workflow p1 Dissolve Crude Polymer in Good Solvent p2 Add dropwise to Vigorously Stirred Non-Solvent p1->p2 p3 Collect Precipitate p2->p3 p4 Wash with Non-Solvent p3->p4 p5 Dry under Vacuum p4->p5 d1 Dissolve Crude Polymer in Dialysis Solvent d2 Load into Dialysis Bag d1->d2 d3 Dialyze against Large Volume of Solvent d2->d3 d4 Change Dialysate Frequently d3->d4 d5 Recover Purified Polymer d4->d5

Preventing side reactions during tert-Butyl (3-methacrylamidopropyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (3-methacrylamidopropyl)carbamate (Boc-APMA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on preventing and troubleshooting common side reactions. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to ensure your success.

Troubleshooting Guide: Addressing In-Experiment Issues

This section addresses specific problems you might observe during or after your reaction. We diagnose the likely causes and provide actionable solutions.

Problem 1: My reaction mixture turned into a solid gel or a highly viscous oil.

Question: I was synthesizing Boc-APMA, and the entire reaction mixture solidified unexpectedly. What happened and can I salvage it?

Answer:

This is a classic sign of uncontrolled free-radical polymerization of the methacrylate group.[1] Once this process begins, it can proceed rapidly, leading to a cross-linked polymer gel that is insoluble in most common solvents.[1] Salvaging the desired monomer from this polymer is generally not feasible.

Root Causes & Prevention:

  • Inhibitor Absence or Depletion: Methacrylate monomers are highly susceptible to polymerization initiated by heat, light, or trace metal contaminants.[2] They are typically shipped with inhibitors like the monomethyl ether of hydroquinone (MEHQ) or butylated hydroxytoluene (BHT) to prevent this.[3] If you removed the inhibitor before the reaction or if it was consumed due to improper storage (e.g., high temperatures), premature polymerization is likely.

  • Elevated Temperatures: High reaction temperatures significantly accelerate the rate of polymerization.[2] Exothermic reactions, if not properly cooled, can self-accelerate.

  • Atmosphere: The most common inhibitors, like MEHQ, require the presence of dissolved oxygen to function effectively as radical scavengers.[2] Running the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) without an appropriate anaerobic inhibitor can inadvertently promote polymerization.

Solutions & Proactive Measures:

  • Ensure Inhibitor Presence: For reactions involving methacrylates, it is often advisable not to remove the manufacturer-added inhibitor.[4] You may even consider adding a small amount of a suitable inhibitor to the reaction mixture.

  • Strict Temperature Control: Maintain the recommended reaction temperature using an ice bath, especially during the addition of reactive reagents like methacryloyl chloride or di-tert-butyl dicarbonate (Boc₂O), which can cause exothermic events.[5]

  • Atmosphere Management: If you must work under an inert atmosphere, consider adding an oxygen-independent inhibitor. However, for many applications, running the reaction open to the air (or with a drying tube) provides the necessary oxygen for phenolic inhibitors to function.

Problem 2: My final product yield is very low, and TLC/LC-MS analysis shows multiple byproducts.

Question: I've completed the synthesis, but after workup, the yield of my target molecule, this compound, is poor. My analysis shows several other spots/peaks. What are these impurities?

Answer:

Low yields and multiple byproducts point to competing side reactions. The identity of these byproducts depends on your specific synthetic route. Let's break down the most common possibilities.

Scenario A: Synthesis via N-(3-aminopropyl)methacrylamide + Boc₂O

  • Likely Byproduct 1: Di-Boc Species. If excess Boc₂O is used or reaction times are prolonged, a second Boc group can add to the amide nitrogen, forming an unstable di-tert-butyl dicarbonate derivative.

  • Likely Byproduct 2: Unreacted Starting Material. Incomplete reaction due to insufficient Boc₂O, low temperature, or short reaction time.

  • Likely Byproduct 3: Isocyanate Formation & Urea Byproducts. At elevated temperatures, the Boc-protected amine can undergo thermolysis to form an isocyanate intermediate.[6][7] This reactive species can then be trapped by any available nucleophile, such as the starting amine, to form a urea byproduct.

Scenario B: Synthesis via tert-Butyl (3-aminopropyl)carbamate + Methacryloyl Chloride

  • Likely Byproduct 1: Michael Adduct. The primary amine of the starting material or the secondary amide of the product can act as a nucleophile and add across the activated double bond of the methacrylate group (an aza-Michael addition). This is more likely under basic conditions or at elevated temperatures.

  • Likely Byproduct 2: Boc-Deprotected Species. If conditions become acidic (e.g., accumulation of HCl byproduct without a sufficient base scavenger), the acid-labile Boc group can be cleaved.[8] High temperatures can also cause thermal deprotection.[9][10]

  • Likely Byproduct 3: Double Acylation. If any unreacted 1,3-diaminopropane is present from the synthesis of your starting material, it can be acylated on both ends by methacryloyl chloride.

Troubleshooting Workflow:

G start Low Yield & Multiple Byproducts Detected mass_spec mass_spec start->mass_spec nmr_spec nmr_spec start->nmr_spec cause_deprotection cause_deprotection mass_spec->cause_deprotection Mass matches product - 100 Da cause_michael cause_michael mass_spec->cause_michael Mass matches product + starting material sol_ph sol_ph cause_deprotection->sol_ph sol_temp sol_temp cause_deprotection->sol_temp cause_michael->sol_ph cause_michael->sol_temp nmr_spec->cause_deprotection Boc protons absent nmr_spec->cause_michael Vinyl protons absent cause_polymer cause_polymer nmr_spec->cause_polymer Broadened peaks cause_polymer->sol_temp sol_inhibitor sol_inhibitor cause_polymer->sol_inhibitor sol_reagent sol_reagent sol_ph->sol_reagent sol_temp->sol_reagent sol_inhibitor->sol_reagent cause_isocyanate cause_isocyanate cause_isocyanate->sol_temp

Frequently Asked Questions (FAQs)

This section covers essential questions about reaction setup and optimization to prevent side reactions from the start.

Question 1: How can I prevent polymerization from the outset?

Answer:

Preventing polymerization is the most critical aspect of this synthesis. Success relies on controlling free radicals.

  • Use Inhibitors Correctly: Do not remove the inhibitor that comes with your methacrylate-containing starting material. If the reaction is performed at elevated temperatures or for an extended period, consider adding more.

InhibitorTypical ConcentrationMechanism of ActionNotes
MEHQ (Monomethyl Ether of Hydroquinone)150-300 ppm[2]Radical scavenger; requires O₂ to be effective.[2]Most common; ineffective under inert gas.
BHT (Butylated Hydroxytoluene)~100 ppm (0.01%)[3]Radical scavenger; functions similarly to other phenolic inhibitors.Widely used in various monomers.
PTZ (Phenothiazine)VariesEffective at higher temperatures and does not require oxygen.[11]Suitable for reactions run under inert atmosphere or at high temp.
  • Avoid High Temperatures: Perform the reaction at or below room temperature if possible. Use an ice bath (0-5 °C) for adding reagents, especially when using highly reactive species like methacryloyl chloride.[5]

  • Minimize Light Exposure: UV light can initiate radical polymerization.[2] Protect your reaction from direct sunlight or strong laboratory light by covering the flask with aluminum foil.

  • Ensure Reagent Purity: Peroxides and metal contaminants (e.g., from spatulas) can act as initiators.[2] Use high-purity reagents and clean glassware.

Question 2: What are the optimal conditions to avoid Boc-group deprotection?

Answer:

The tert-butyloxycarbonyl (Boc) group is sensitive to both acid and high heat.

  • pH Control: The primary threat is acidic conditions. If your reaction generates an acid (e.g., HCl from an acyl chloride), you must include a stoichiometric amount of a non-nucleophilic base to neutralize it as it forms. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices. Maintain the reaction mixture at a neutral or slightly basic pH.

  • Temperature Control: While the Boc group is more thermally stable than it is acid-stable, prolonged heating at high temperatures (>80-100 °C) can cause thermolytic cleavage.[9][12] This deprotection can occur even in the absence of acid.[10] Whenever possible, conduct the reaction at room temperature or below.

Question 3: Which synthetic route is better to minimize side reactions?

Answer:

Both primary routes—(A) Boc-protection of an amine-containing methacrylate or (B) methacrylation of a Boc-protected amine—are viable. The choice depends on the availability of starting materials and which side reactions you are better equipped to control.

G

  • Route A (Boc protection first): This route's main challenges are preventing the nucleophilic amine from attacking the methacrylate double bond (Michael addition) and ensuring the acid byproduct doesn't cleave the Boc group. This route is often preferred as the Boc-protected starting material is commercially available and stable.[8]

  • Route B (Methacrylation first): This route's primary challenge is handling the N-(3-aminopropyl)methacrylamide starting material, which has both a free amine and a polymerizable methacrylate group, making it prone to both polymerization and self-Michael addition during storage and reaction.

Recommendation: For better control and predictability, Route A is generally recommended. The key is slow addition of the methacryloyl chloride at low temperatures (0 °C) with an efficient base to immediately neutralize the generated HCl.

Experimental Protocol Example: Route A

This protocol is a representative example for the synthesis of this compound via the acylation of tert-Butyl (3-aminopropyl)carbamate.

Materials:

  • tert-Butyl (3-aminopropyl)carbamate

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • MEHQ (optional, as additional inhibitor)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-Butyl (3-aminopropyl)carbamate (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Inhibitor Addition (Optional): If desired, add MEHQ (e.g., 200 ppm relative to the solvent volume).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve methacryloyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the methacryloyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[5]

References

  • BenchChem. (n.d.). Preventing premature polymerization of vinyl methacrylate during storage.
  • Al-Shammari, A. (n.d.). The Effect of Inhibitor and Initiator Concentration on Degree of Conversion, Flexural Strength and Polymerization Shrinkage Stre.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved January 14, 2026, from [Link]

  • Makevale. (2024, October 21). Are polymerisation inhibitors causing product failure? Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2019, January 28). How to inhibit Methacrylate self polymerization? Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved January 14, 2026, from [Link]

  • BenchChem. (n.d.). tert-Butyl [3-(dimethylamino)propyl]carbamate | CAS 216659-47-1.
  • Google Patents. (n.d.). US20030191338A1 - Methods for inhibiting the polymerization of methacrylate monomers.
  • National Institutes of Health. (2024, July 1). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Retrieved January 14, 2026, from [Link]

  • Chemistry Stack Exchange. (2023, December 16). Should I remove inhibitor from methyl acrylate? Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025, August 6). Inhibition of Polymerization of Methyl Methacrylate by an ortho-Benzoquinone-Amine System. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Retrieved January 14, 2026, from [Link]

  • BenchChem. (n.d.). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
  • ResearchGate. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (n.d.). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (n.d.). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Optimizing Initiator Concentration for tert-Butyl (3-methacrylamidopropyl)carbamate Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the polymerization of tert-Butyl (3-methacrylamidopropyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of initiator concentration optimization. Here, we will delve into the causal relationships between initiator concentration and polymer properties, providing actionable troubleshooting advice and clear experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of an initiator in the polymerization of this compound?

An initiator is a chemical species that, when activated by heat or light, decomposes to produce free radicals.[1] These highly reactive free radicals then attack the vinyl group of the this compound monomer, initiating the polymerization chain reaction. The concentration of this initiator is a critical parameter that directly dictates the kinetics of the polymerization, the molecular weight of the resulting polymer, and the overall monomer conversion.[1]

Q2: What are the most suitable initiators for the polymerization of this functional methacrylamide?

For the free-radical polymerization of methacrylamides like this compound, the choice of initiator primarily depends on the solvent and desired reaction temperature.[2]

  • Thermal Initiators : These are the most common and decompose upon heating to generate free radicals.[1]

    • Azobisisobutyronitrile (AIBN) : A versatile initiator, soluble in many organic solvents and decomposes at a relatively low temperature (around 65°C).[2][3] It is often preferred over peroxides as it is less prone to explosive decomposition and its decomposition rate is less affected by the solvent.[3]

    • Benzoyl Peroxide (BPO) : Another common organic-soluble initiator, though it decomposes at a slightly higher temperature than AIBN.[2][4]

    • Potassium Persulfate (KPS) and Ammonium Persulfate (APS) : These are water-soluble initiators, ideal for emulsion or solution polymerization in aqueous media.[1]

    • 4,4′-Azobis(4-cyanopentanoic acid) (V-501) : A water-soluble azo initiator.[1]

  • Redox Initiators : This class of initiators consists of a pair of compounds that undergo a redox reaction to generate free radicals at lower temperatures, often even at room temperature. A classic example is the combination of Ammonium Persulfate (APS) with N,N,N',N'-tetramethylethylenediamine (TEMED).[1]

Q3: How does the initiator concentration influence the molecular weight of the final polymer?

In free-radical polymerization, the molecular weight of the polymer is inversely proportional to the square root of the initiator concentration.[1][5] An increase in initiator concentration leads to a higher initial concentration of free radicals. This results in the simultaneous growth of a larger number of polymer chains, which in turn leads to shorter individual chains and a lower average molecular weight.[1][5][6] Conversely, a lower initiator concentration will generate fewer, but longer, polymer chains, resulting in a higher average molecular weight.[1][5]

Q4: What is the relationship between initiator concentration, polymerization rate, and monomer conversion?

The rate of polymerization is directly proportional to the square root of the initiator concentration.[1] A higher initiator concentration leads to a faster rate of initiation, which accelerates the overall polymerization rate, potentially leading to higher monomer conversion within a specific timeframe.[1][7] However, an excessively high initiator concentration can lead to premature termination reactions, which can negatively impact the final conversion and the properties of the polymer.[1]

Troubleshooting Guide

Problem Potential Cause(s) Related to Initiator Recommended Solution(s)
Low or No Polymerization Insufficient initiator concentration. Initiator decomposition temperature not reached. Incompatible initiator/solvent system.Increase initiator concentration incrementally (e.g., by 25-50%). Verify that the reaction temperature is appropriate for the chosen initiator's half-life. Ensure the initiator is soluble in the reaction solvent.[2]
Low Molecular Weight and/or High Polydispersity Index (PDI) Excessively high initiator concentration leading to numerous short chains and termination reactions.Decrease the initiator concentration. A lower concentration will result in fewer, longer polymer chains.[1][6]
High Molecular Weight and/or Gelation Initiator concentration is too low, leading to very long chains that can crosslink.Increase the initiator concentration to generate more chains of a moderate length.[8] Consider a chain transfer agent if gelation remains an issue.
Inconsistent Batch-to-Batch Results Inaccurate measurement of the initiator. Degradation of the initiator stock solution over time.Use a calibrated balance for accurate weighing of the initiator. Prepare fresh initiator solutions for each polymerization. Store initiators according to the manufacturer's recommendations.
Reaction Proceeds Too Quickly/Exothermically Initiator concentration is too high, causing a rapid, uncontrolled polymerization.Reduce the initiator concentration.[9] Consider a slower-decomposing initiator or a lower reaction temperature. For highly exothermic reactions, consider a semi-batch process where the monomer is fed gradually.

Experimental Protocols

Protocol 1: Screening for Optimal Initiator Concentration

This protocol outlines a systematic approach to determine the optimal initiator concentration for the polymerization of this compound to achieve a target molecular weight.

Materials:

  • This compound (monomer)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Dimethylformamide (DMF))

  • Initiator (e.g., AIBN or BPO)

  • Nitrogen or Argon gas for inert atmosphere

  • Reaction vessel with magnetic stirring and temperature control

Procedure:

  • Monomer and Solvent Preparation : In a clean, dry reaction vessel, dissolve a known amount of this compound in the chosen anhydrous solvent to achieve the desired monomer concentration (e.g., 1 M).

  • Inert Atmosphere : Purge the monomer solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiator Stock Solution : Prepare a stock solution of the initiator in the same solvent. This allows for accurate addition of small quantities.

  • Parallel Reactions : Set up a series of parallel reactions. To each reaction vessel, add a different concentration of the initiator. A good starting range for AIBN is typically 0.1 to 1.0 mol% with respect to the monomer.

  • Reaction Initiation : Heat the reaction vessels to the appropriate temperature for the chosen initiator (e.g., 65-70°C for AIBN).

  • Monitoring : Allow the reactions to proceed for a set amount of time (e.g., 4-24 hours).

  • Termination and Purification : Quench the reactions by cooling and exposing them to air. Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold hexane or methanol). Filter and dry the polymer under vacuum.

  • Characterization : Analyze the molecular weight (Mw) and Polydispersity Index (PDI) of each polymer sample using Gel Permeation Chromatography (GPC).

Data Analysis:

Plot the resulting molecular weight and PDI as a function of the initiator concentration. This will allow you to identify the concentration that yields the desired polymer properties.

Protocol 2: Kinetic Study of Polymerization

This protocol is designed to understand the rate of polymerization at a given initiator concentration.

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Reaction Setup : Set up a single reaction at the desired initiator concentration.

  • Reaction Initiation : Heat the reaction to the target temperature.

  • Time-Point Sampling : At regular intervals (e.g., every 30 or 60 minutes), carefully withdraw a small aliquot of the reaction mixture using a nitrogen-purged syringe.

  • Quenching : Immediately quench the polymerization in the aliquot by adding a small amount of an inhibitor (e.g., hydroquinone) and cooling it in an ice bath.

  • Conversion Analysis : Determine the monomer conversion for each time point using techniques such as ¹H NMR spectroscopy or Gas Chromatography (GC).

  • Molecular Weight Analysis : Precipitate the polymer from each aliquot and analyze the molecular weight and PDI using GPC.

Data Analysis:

Plot monomer conversion versus time to determine the polymerization rate. Also, plot molecular weight and PDI versus conversion to understand how these properties evolve throughout the reaction.

Visualizations

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radicals (2R•) I->R Decomposition (Heat/Light) RM Initiated Monomer (RM•) R->RM Addition M Monomer (M) M->RM RM2 Growing Polymer Chain (RMn•) RM->RM2 Addition of Monomer RM2->RM2 P_comb Dead Polymer (Combination) RM2->P_comb Combination P_disp Dead Polymer (Disproportionation) RM2->P_disp RM2_2 Another Growing Chain (RMm•) RM2_2->P_comb RM2_2->P_disp Disproportionation

Caption: Free Radical Polymerization Mechanism.

G cluster_input Input Parameters cluster_output Resulting Polymer Properties Inc_Init Increase Initiator Concentration Dec_MW Decrease Molecular Weight Inc_Init->Dec_MW Inc_Rate Increase Polymerization Rate Inc_Init->Inc_Rate Dec_Init Decrease Initiator Concentration Inc_MW Increase Molecular Weight Dec_Init->Inc_MW Dec_Rate Decrease Polymerization Rate Dec_Init->Dec_Rate

Caption: Initiator Concentration vs. Polymer Properties.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Initiator Concentration for Methacrylamide Polymerization.
  • Fluence Analytics. (n.d.). Monitoring the effect of initiator concentration on molecular weight and intrinsic viscosity of polyvinyl pyrrolidone (PVP) using ACOMP.
  • Chemistry Stack Exchange. (2012, June 20). Are there any general chemical rules for choosing initiators for a polymerization reaction?
  • YouTube. (2025, May 13). How Does Initiator Concentration Affect Chain Length?
  • MDPI. (n.d.). Influence of Initiator Content and Polymerization Conditions on the Properties of Polyacrylate Mortar.
  • ResearchGate. (2018, June 27). What is the role of AIBN(Azobisisobutyronitrile) in a reaction? Can we replace it with any other reagent?
  • Sigma-Aldrich. (n.d.). Initiators.
  • MDPI. (n.d.). RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients.
  • PMC - NIH. (2022, November 18). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement.
  • ResearchGate. (n.d.). Commonly used initiators: (a) azobisisobutyronitrile (AIBN), (b)....

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Troubleshooting low yields in tert-Butyl (3-methacrylamidopropyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl (3-methacrylamidopropyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this common yet nuanced reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose issues and optimize your reaction outcomes effectively.

The synthesis of this compound involves the acylation of N-Boc-1,3-diaminopropane with methacrylic anhydride. While seemingly straightforward, this reaction is susceptible to several competing pathways and reagent-related issues that can significantly depress yields. This guide provides a structured approach to troubleshooting these problems in a direct question-and-answer format.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific experimental observations and provides a logical path to identify and rectify the root cause of low product yield.

Question 1: My reaction shows low or no conversion of the starting amine, tert-Butyl (3-aminopropyl)carbamate. What are the likely causes?

This is the most common failure mode and typically points to issues with the reagents or the fundamental reaction setup. The core of this reaction is a nucleophilic attack by the primary amine on the electrophilic methacrylic anhydride.[1] If this initial step is inefficient, no product will form.

Potential Causes & Solutions:

  • Inactive Nucleophile (Amine):

    • The Problem: The primary amine on tert-Butyl (3-aminopropyl)carbamate is a good nucleophile only when it is deprotonated. If your starting material is a hydrochloride salt, or if the methacrylic acid byproduct forms in situ and is not neutralized, the amine will exist as a non-nucleophilic ammonium salt.[2]

    • Solution: Add a non-nucleophilic base. Triethylamine (TEA) or diisopropylethylamine (DIPEA) at 1.1-1.5 equivalents is standard. This base will neutralize both the salt of the starting material and the methacrylic acid generated during the reaction. For reactions in aqueous media, maintaining a pH ≥ 9 ensures the amine remains deprotonated.[1]

  • Degraded Electrophile (Methacrylic Anhydride):

    • The Problem: Methacrylic anhydride is highly sensitive to moisture.[3][4] Any exposure to atmospheric or solvent moisture will cause it to hydrolyze to two equivalents of methacrylic acid.[5] Methacrylic acid will not acylate the amine under these conditions; instead, it will form an acid-base salt.

    • Solution:

      • Handling: Always use a fresh bottle of methacrylic anhydride or one that has been properly stored under an inert atmosphere (e.g., nitrogen or argon).[6] Handle it in a glovebox or with dry syringes.

      • Reagent Quality: Purchase high-purity methacrylic anhydride, preferably with an inhibitor to prevent polymerization.

      • Reaction Conditions: Use anhydrous solvents (e.g., DCM, THF, acetonitrile) and ensure all glassware is oven- or flame-dried before use.

  • Inadequate Reaction Conditions:

    • The Problem: Insufficient temperature or reaction time can lead to incomplete conversion.

    • Solution: The reaction is typically run at 0 °C during the addition of the anhydride to control the exotherm, then allowed to warm to room temperature and stirred for several hours (4-18h).[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.

Question 2: I'm observing multiple unexpected spots on my TLC/LC-MS. What side reactions are occurring?

The appearance of multiple byproducts is a clear indicator of competing reaction pathways. Identifying these pathways is key to suppressing them.

Potential Side Reactions & Mitigation Strategies:

  • Polymerization:

    • The Problem: The methacrylate moiety in the anhydride reagent and the final product is highly susceptible to radical polymerization, which can be initiated by heat, light, or impurities.[1][8] This often results in an insoluble, gel-like substance in the reaction flask.

    • Mitigation:

      • Inhibitors: Ensure your methacrylic anhydride contains a polymerization inhibitor like butylated hydroxytoluene (BHT) or the phenothiazine family of stabilizers.[9] You can also add a small amount of a radical inhibitor (e.g., 100-200 ppm of BHT) to the reaction mixture.

      • Temperature Control: Avoid excessive heating. Perform the initial addition of the anhydride at a reduced temperature (0 °C).

      • Light: Protect the reaction from direct light by wrapping the flask in aluminum foil.

  • Michael Addition:

    • The Problem: The primary amine nucleophile can potentially attack the double bond of the methacrylate group (a 1,4-conjugate or Michael addition) instead of the carbonyl carbon. While this is known to be a more significant issue when reacting amines directly with methacrylic acid or its esters, it can still occur with the anhydride, leading to a structural isomer.[9]

    • Mitigation: This side reaction is generally minimized by the high reactivity of the anhydride group. Using controlled, low temperatures and ensuring rapid acylation can favor the desired amide formation over the slower Michael addition.

Troubleshooting Flowchart for Low Conversion & Side Reactions

G start Low Yield Observed check_conversion TLC/LC-MS shows unreacted starting amine? start->check_conversion check_byproducts TLC/LC-MS shows multiple byproducts? check_conversion->check_byproducts No reagent_quality Assess Reagent Quality check_conversion->reagent_quality Yes polymerization Is reaction mixture viscous or forming a solid? check_byproducts->polymerization Yes amine_activity Is amine protonated? (e.g., HCl salt used?) reagent_quality->amine_activity anhydride_quality Is anhydride hydrolyzed? (Moisture exposure?) reagent_quality->anhydride_quality add_base Solution: Add 1.1-1.5 eq. of non-nucleophilic base (e.g., TEA, DIPEA). amine_activity->add_base Yes use_fresh_anhydride Solution: Use fresh, anhydrous methacrylic anhydride and dry solvents. anhydride_quality->use_fresh_anhydride Yes michael_addition Mass spec shows isomer of the correct mass? polymerization->michael_addition No add_inhibitor Solution: Add radical inhibitor (e.g., BHT). Control temperature and protect from light. polymerization->add_inhibitor Yes control_temp Solution: Maintain low temperature (0 °C) during addition to favor faster N-acylation. michael_addition->control_temp Yes

Caption: A decision tree for troubleshooting low yields.

Question 3: My crude yield seems high, but I lose most of the product during workup and purification. How can I optimize this?

Product loss during isolation is a frustrating but solvable problem. It requires a careful examination of your extraction and chromatography procedures.

Optimization Strategies:

  • Aqueous Workup:

    • The Problem: The product has some water solubility due to its amide and carbamate groups. Excessive or improper aqueous washes can pull the product out of the organic layer. The methacrylic acid byproduct and any base salts (e.g., triethylammonium hydrochloride) need to be removed effectively.

    • Solution:

      • After quenching the reaction (e.g., with water or saturated NH₄Cl), extract with a suitable solvent like ethyl acetate or dichloromethane (DCM).[2]

      • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid or dilute HCl) to remove the base, then with saturated sodium bicarbonate to remove methacrylic acid, and finally with brine to reduce the amount of dissolved water.

      • If emulsions form, adding more brine can help break them.

      • To check for product loss, you can perform a back-extraction of the aqueous layers.

  • Column Chromatography:

    • The Problem: The product may streak on silica gel if residual base or acid is present. It can also be difficult to separate from closely-eluting impurities.

    • Solution:

      • Neutralize Crude Material: Before loading onto the column, ensure your crude product is free of excess acid or base by performing the washes described above.

      • Solvent System: A gradient of ethyl acetate in hexanes or DCM/Methanol is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.

      • Alternative: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly effective alternative to chromatography, often yielding purer material with less loss.[10]

Frequently Asked Questions (FAQs)

  • Q: How should I store and handle methacrylic anhydride? A: Methacrylic anhydride is moisture-sensitive and prone to polymerization.[3] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated (2-8°C).[3][6] Use dry syringes or cannulas for transfer and work under anhydrous conditions.

  • Q: My starting material is tert-Butyl (3-aminopropyl)carbamate hydrochloride. How does this change the procedure? A: You must use at least two equivalents of a base. The first equivalent is to neutralize the hydrochloride salt and "free base" the amine, making it nucleophilic. The second equivalent is to neutralize the methacrylic acid byproduct that forms during the reaction. Using only one equivalent will result in very low yields.

  • Q: What is the best way to monitor the reaction? A: Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase like 10% Methanol in DCM. The product will be less polar than the starting amine. Stain with potassium permanganate (which reacts with the product's double bond) or ninhydrin (which reacts with the primary amine starting material). LC-MS is also an excellent tool for tracking the disappearance of starting material and the appearance of the product mass.[2]

  • Q: Can I use methacryloyl chloride instead of the anhydride? A: Yes, methacryloyl chloride is another common reagent for this transformation. It is more reactive than the anhydride but also more sensitive to moisture and produces corrosive HCl gas as a byproduct.[1] You will still require a base (typically 2 equivalents) to neutralize the HCl. The choice often comes down to handling preferences and cost.

Optimized Experimental Protocol

This protocol is a robust starting point for achieving high yields.

Materials:

  • tert-Butyl (3-aminopropyl)carbamate (1.0 eq)

  • Methacrylic Anhydride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Radical Inhibitor (e.g., BHT, optional)

Procedure:

  • Setup: Add tert-Butyl (3-aminopropyl)carbamate to an oven-dried, round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Dissolution: Dissolve the amine in anhydrous DCM. If using a small amount of BHT, add it at this stage.

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add the triethylamine dropwise and stir for 10 minutes.

  • Anhydride Addition: Add the methacrylic anhydride dropwise to the cold, stirring solution over 15-20 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Key Reaction and Side Pathways

ReactionPathways cluster_reactants Reactants cluster_sides Side Reactions Amine tert-Butyl (3-aminopropyl)carbamate Product Desired Product: tert-Butyl (3-methacrylamidopropyl)carbamate Amine->Product Nucleophilic Attack (Desired Pathway) Michael Michael Adduct (Isomer) Amine->Michael Michael Addition (Minor Pathway) Anhydride Methacrylic Anhydride Anhydride->Product MAA Methacrylic Acid (from Hydrolysis) Anhydride->MAA Hydrolysis Anhydride->Michael Polymer Polymerized Product/Reagent Product->Polymer Polymerization Water H₂O Water->MAA

Caption: The desired reaction pathway versus common side reactions.

Summary of Critical Parameters

ParameterRecommendationRationale
Amine Source Free base or use >2 eq. base for HCl saltThe amine must be a free nucleophile to initiate the reaction.[2]
Anhydride Quality Use fresh, inhibitor-stabilized reagentMethacrylic anhydride is prone to hydrolysis and polymerization, which consumes the reagent and lowers yield.[4][8]
Solvent Anhydrous grade (DCM, THF, MeCN)Prevents hydrolysis of the sensitive methacrylic anhydride.[2]
Base 1.1 - 1.5 eq. non-nucleophilic base (TEA, DIPEA)Neutralizes the methacrylic acid byproduct, preventing protonation and deactivation of the starting amine.[1]
Temperature 0 °C for addition, then warm to RTControls the initial exotherm and minimizes side reactions like Michael addition.[11]
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture, protecting the anhydride from hydrolysis.[6]
Monitoring TLC or LC-MSAllows for determination of reaction completion and prevents the formation of byproducts from unnecessarily long reaction times.

By systematically addressing these potential failure points, you can transform a low-yielding reaction into a reliable and efficient synthesis.

References
  • A Comparative Guide: Methacrylic Anhydride vs.
  • Methacrylic anhydride CAS:760-93-0. ChemicalBook.
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
  • CAS 760-93-0: Methacrylic anhydride. CymitQuimica.
  • Methacrylic anhydride | 760-93-0. ChemicalBook.
  • Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate.
  • Application Note – N-Boc protection. Sigma-Aldrich.
  • tert-Butyl [3-(dimethylamino)
  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses.
  • Methacrylic anhydride. Wikipedia.
  • Urgent help needed: Boc protection of amines in protein. Reddit.
  • US4859796A - Reacting a (meth)acrylic anhydride with a diamine to form a n-dialkylaminoalkyl(meth)acrylamide.
  • Methacrylic anhydride 760-93-0 wiki. Guidechem.
  • Having great trouble with a Boc-protection reaction. Reddit.
  • Methacrylic anhydride CAS#: 760-93-0. ChemicalBook.
  • METHACRYLIC ANHYDRIDE. CAMEO Chemicals - NOAA.
  • The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Benchchem.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • SAFETY DATA SHEET - Methacrylic anhydride. Sigma-Aldrich.

Sources

Validation & Comparative

A Comparative Guide to the Biocompatibility Assessment of Poly(tert-Butyl (3-methacrylamidopropyl)carbamate)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the biocompatibility of poly(tert-Butyl (3-methacrylamidopropyl)carbamate) [p(tB-MP-C)], a polymer with potential applications in drug delivery and biomedical devices. For professionals in research and drug development, a thorough understanding of a novel polymer's interaction with biological systems is paramount. This document outlines the critical assessment methodologies, compares them against established biocompatible polymers—Poly(ethylene glycol) (PEG), Poly(lactic-co-glycolic acid) (PLGA), and Chitosan—and provides the rationale behind the experimental designs, grounded in international standards.

Introduction: The Imperative for Biocompatibility

The introduction of any new material for therapeutic use demands a rigorous evaluation of its biological safety. Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application. An unfavorable response can lead to cytotoxicity, thrombosis, chronic inflammation, or immune rejection, ultimately compromising patient safety and therapeutic efficacy.

Poly(this compound) is a polymer whose structure, featuring carbamate linkages, necessitates a careful and systematic biocompatibility assessment. While the carbamate group is found in many therapeutic agents, certain carbamate-containing compounds have been shown to exhibit toxicity, including the induction of apoptosis in human T-cells and cytotoxic effects on hepatocytes.[1][2] Therefore, assuming the biocompatibility of p(tB-MP-C) is imprudent; it must be empirically demonstrated through standardized testing.

This guide is structured around the globally recognized ISO 10993 series of standards, "Biological evaluation of medical devices," which provides a framework for selecting the appropriate tests to assess biological risk.[3][4] We will focus on three fundamental pillars of biocompatibility assessment:

  • In Vitro Cytotoxicity (ISO 10993-5)

  • Hemocompatibility (ISO 10993-4)

  • In Vivo Local Effects after Implantation (ISO 10993-6)

Benchmark Polymers for Comparison

To contextualize the performance of p(tB-MP-C), we will compare its expected outcomes with three widely used biocompatible polymers:

  • Poly(ethylene glycol) (PEG): A hydrophilic, non-immunogenic polymer known for its "stealth" properties, which reduce protein adsorption and cell adhesion.[5][6][7]

  • Poly(lactic-co-glycolic acid) (PLGA): A biodegradable polyester approved by the FDA for therapeutic devices. It degrades into non-toxic lactic and glycolic acids, which are cleared by metabolic pathways.[8][9]

  • Chitosan: A natural polysaccharide derived from chitin, valued for its biocompatibility, biodegradability, and mucoadhesive properties.

Overall Assessment Workflow

The evaluation of a novel polymer like p(tB-MP-C) should follow a logical, tiered approach, starting with fundamental in vitro assays and progressing to more complex in vivo models as warranted. This ensures that resources are used efficiently and animal testing is minimized, in line with ethical guidelines.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Final Assessment start Polymer Synthesis & Characterization of p(tB-MP-C) cyto ISO 10993-5: In Vitro Cytotoxicity start->cyto hemo ISO 10993-4: Hemocompatibility cyto->hemo risk_assessment Toxicological Risk Assessment cyto->risk_assessment If Fail implant ISO 10993-6: Subcutaneous Implantation hemo->implant If Pass hemo->risk_assessment If Fail degradation Degradation & Biostability implant->degradation implant->risk_assessment If Fail degradation->risk_assessment conclusion Biocompatibility Profile Established risk_assessment->conclusion

Caption: Tiered workflow for biocompatibility assessment of a novel polymer.

In Vitro Cytotoxicity Assessment (ISO 10993-5)

Causality: The first and most fundamental question is whether the material or its leachable components are toxic to cells. This test serves as a sensitive and cost-effective initial screen. The ISO 10993-5 standard describes methods to assess the general cytotoxicity of medical device materials. The elution test is most common, as it simulates the effect of substances that may leach from the polymer into physiological fluids.

Experimental Protocol: MTT Assay via Elution Method

This protocol is designed to quantitatively assess cell viability by measuring the metabolic activity of cells exposed to polymer extracts. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to a purple formazan product.

Step-by-Step Methodology:

  • Sample Preparation (ISO 10993-12):

    • Prepare films or scaffolds of p(tB-MP-C) with a defined surface area.

    • Sterilize the material using a method that does not alter its chemical properties (e.g., ethylene oxide or gamma irradiation, with appropriate validation).

    • Prepare extracts by incubating the test material in cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24 hours. The ratio of surface area to medium volume should be standardized (e.g., 3 cm²/mL).

    • Prepare extracts of negative control (e.g., high-density polyethylene) and positive control (e.g., organotin-stabilized PVC) materials concurrently.

  • Cell Culture:

    • Seed L929 mouse fibroblast cells (a standard cell line for cytotoxicity testing) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Exposure:

    • Remove the existing culture medium from the wells.

    • Replace it with the prepared polymer extracts (100% concentration and serial dilutions: 50%, 25%, 12.5%). Use a minimum of three replicates per condition.

    • Include wells with fresh culture medium (blank), negative control extract, and positive control extract.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Dissolve the formazan crystals by adding 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each extract concentration relative to the blank (untreated cells), which is set to 100%.

    • According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., <70% viability) is considered a cytotoxic effect.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare Polymer Extracts (37°C, 24h) C Expose Cells to Extracts (24h Incubation) A->C B Seed L929 Fibroblasts in 96-well Plate B->C D Add MTT Reagent (4h Incubation) C->D E Add Solubilizer D->E F Read Absorbance (570 nm) E->F G Calculate % Viability vs Control F->G

Caption: Workflow for the ISO 10993-5 In Vitro Cytotoxicity Elution Test.

Comparative Data: Cytotoxicity
PolymerTypical Cell Viability (%) (100% Extract)Biocompatibility Interpretation
p(tB-MP-C) [Experimental Data to be Generated] Pass if >70%
PEG>95%Non-cytotoxic[2]
PLGA>90%Non-cytotoxic
Chitosan>85%Generally non-cytotoxic
Positive Control (PVC)<30%Cytotoxic
Negative Control (HDPE)>95%Non-cytotoxic

Hemocompatibility Assessment (ISO 10993-4)

Causality: For any material intended to contact blood, even transiently (e.g., in drug delivery nanoparticles), its interaction with blood components is a critical safety parameter. Poor hemocompatibility can trigger thrombosis (clotting) or hemolysis (destruction of red blood cells), leading to severe adverse events. ISO 10993-4 provides guidance on selecting tests for blood interactions.[3]

Experimental Protocol: In Vitro Hemolysis Assay (ASTM F756)

This protocol determines the degree of red blood cell (RBC) lysis caused by the material, a direct measure of acute blood damage.

Step-by-Step Methodology:

  • Sample and Control Preparation:

    • Prepare p(tB-MP-C) samples with a known surface area.

    • Positive Control: Prepare a 1:200 dilution of fresh human blood in distilled water (100% hemolysis).

    • Negative Control: Prepare a 1:200 dilution of blood in phosphate-buffered saline (PBS) (0% hemolysis).

  • Blood Collection:

    • Obtain fresh human blood from a healthy donor in a tube containing an anticoagulant (e.g., citrate). Use the blood within 4 hours.

  • Exposure (Direct Contact Method):

    • Place the p(tB-MP-C) samples into test tubes.

    • Add PBS to each tube.

    • Add a standardized volume of diluted blood to each tube.

    • Incubate all samples and controls at 37°C for 3 hours with gentle agitation.

  • Analysis:

    • Centrifuge all tubes to pellet intact RBCs.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at 540 nm (the peak for hemoglobin) using a spectrophotometer.

  • Data Calculation:

    • Calculate the percent hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

    • The material is classified based on its hemolytic index as per ASTM F756-17.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare Polymer Samples & Controls C Incubate Samples with Blood (37°C, 3h) A->C B Collect & Dilute Fresh Human Blood B->C D Centrifuge to Pellet RBCs C->D E Collect Supernatant D->E F Read Absorbance (540 nm) E->F G Calculate % Hemolysis F->G

Caption: Workflow for the ISO 10993-4 Hemolysis Test (ASTM F756).

Comparative Data: Hemocompatibility
PolymerTypical Hemolysis (%)Hemolytic Classification (ASTM F756)
p(tB-MP-C) [Experimental Data to be Generated] Target: Non-hemolytic
PEG< 2%Non-hemolytic[7]
PLGA< 2%Non-hemolytic
Chitosan< 5%Generally Non-hemolytic to Slightly Hemolytic (depends on deacetylation degree)

Note: A hemolytic index of 0-2% is considered non-hemolytic, 2-5% is slightly hemolytic, and >5% is hemolytic.

In Vivo Implantation Assessment (ISO 10993-6)

Causality: While in vitro tests are essential for screening, they cannot fully replicate the complex biological environment of a living organism. In vivo implantation studies are necessary to evaluate the local tissue response to a material over time, including inflammation, fibrous capsule formation, and material degradation. ISO 10993-6 provides the methodology for these tests.[4]

Experimental Protocol: Subcutaneous Implantation in a Rodent Model

This protocol assesses the local tissue reaction to the polymer when implanted in a site that is well-vascularized and easy to evaluate.

Step-by-Step Methodology:

  • Animal Model and Sample Preparation:

    • Use healthy, adult Sprague-Dawley rats (a common model for this test).

    • Prepare sterile, implant-grade samples of p(tB-MP-C) (e.g., 1x10 mm rods or discs).

    • Negative control material (e.g., USP-grade polyethylene) of the same size and shape must also be prepared.

  • Surgical Procedure:

    • Anesthetize the animal according to an ethically approved protocol.

    • Shave and aseptically prepare the dorsal region.

    • Create small subcutaneous pockets through skin incisions.

    • Insert one p(tB-MP-C) sample and one negative control sample into separate pockets in each animal (n=6 rats).

    • Close the incisions with sutures or staples.

  • Post-Operative Observation and Termination:

    • Monitor the animals daily for signs of distress or adverse reactions at the implant site.

    • Schedule euthanasia at specific time points (e.g., 1 week, 4 weeks, and 12 weeks) to assess both acute and chronic responses.

  • Histopathological Evaluation:

    • At each time point, explant the implant along with the surrounding tissue.

    • Perform a macroscopic evaluation of the site for signs of inflammation, hemorrhage, or necrosis.

    • Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • A certified pathologist should perform a microscopic evaluation, scoring the tissue response based on the presence and extent of:

      • Neutrophils, lymphocytes, plasma cells, macrophages.

      • Fibrosis and fibrous capsule thickness.

      • Tissue necrosis and material degradation.

  • Data Analysis:

    • Compare the scores for the p(tB-MP-C) group against the negative control group. A material is considered non-irritant if the difference in the average score between the test and control sites is not statistically significant.

G cluster_0 Implantation cluster_1 Evaluation cluster_2 Conclusion A Prepare Sterile Implants (Test & Control) B Subcutaneous Implantation in Rat Model A->B C Post-Operative Monitoring B->C D Explant Tissue at Time Points (1, 4, 12 wks) C->D E Macroscopic & Microscopic (H&E Staining) Analysis D->E F Pathological Scoring of Tissue Response E->F G Compare Scores: Test vs. Control F->G

Caption: Workflow for the ISO 10993-6 In Vivo Implantation Study.

Comparative Data: In Vivo Local Effects
PolymerTypical In Vivo Response (12 weeks)Biocompatibility Interpretation
p(tB-MP-C) [Experimental Data to be Generated] Minimal inflammation; thin, avascular fibrous capsule expected for a pass.
PEGMinimal to no inflammatory response; very thin fibrous capsule.[2]Excellent biocompatibility.
PLGAMild, transient inflammatory response associated with degradation; progressive resorption and replacement with host tissue.Good biocompatibility; response is related to degradation kinetics.
ChitosanMild inflammatory response; formation of a thin fibrous capsule and gradual biodegradation.Good biocompatibility.

Conclusion and Forward Outlook

This guide provides a standardized, evidence-based pathway for the biocompatibility assessment of poly(this compound). The lack of existing public data for p(tB-MP-C) underscores the necessity of performing these fundamental evaluations. By following the ISO 10993 framework and comparing the results against well-characterized polymers like PEG, PLGA, and Chitosan, researchers can build a robust biological safety profile for this novel material.

Successful outcomes from these tests—demonstrating low cytotoxicity, high hemocompatibility, and a minimal in vivo tissue response—are the foundational requirements for advancing p(tB-MP-C) into more complex preclinical studies and, ultimately, toward potential clinical applications in drug delivery and medical devices.

References

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  • Ravar, F., Saadat, E., Gholami, M., Dehghankelishadi, P., & Mahdavi, M. (2019). Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies. Journal of Functional Biomaterials, 10(1), 4. Retrieved from [Link]

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  • Eurofins. (n.d.). Insights into in-vitro Hemocompatibility testing according to ISO 10993-4.
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  • Makadia, H. K., & Siegel, S. J. (2019). Biocompatibility, biodegradation and biomedical applications of poly(lactic acid)/poly(lactic-co-glycolic acid) micro and nanoparticles. Journal of Pharmaceutical Investigation, 49(4), 353-372. Retrieved from [Link]

  • Scinapse. (2019). Biocompatibility, biodegradation and biomedical applications of poly(lactic acid)/poly(lactic-co-glycolic acid) micro and nanoparticles. Retrieved from [Link]

  • ResearchGate. (2019). Biocompatibility, biodegradation and biomedical applications of poly(lactic acid)/poly(lactic-co-glycolic acid) micro and nanoparticles | Request PDF. Retrieved from [Link]

  • Fischer, D., Li, Y., Ahlemeyer, B., Krieglstein, J., & Kissel, T. (2003). Synthesis, Characterization, and Biocompatibility of Polyethylenimine-graft-poly(ethylene glycol) Block Copolymers. Macromolecules, 36(15), 5619-5627. Retrieved from [Link]

  • MDDI. (1998). A Practical Guide to ISO 10993-4: Hemocompatibility. Retrieved from [Link]

  • Gentile, P., Chiono, V., Carmagnola, I., & Hatton, P. V. (2014). An Overview of Poly(lactic-co-glycolic) Acid (PLGA)-Based Biomaterials for Bone Tissue Engineering. International Journal of Molecular Sciences, 15(3), 3640-3659. Retrieved from [Link]

  • Li, J., Cai, C., Li, J., Li, J., Li, J., Sun, T., & Wang, L. (2016). Biocompatibility and in vivo degradation of chitosan based hydrogels as potential drug carrier. Journal of Biomaterials Science, Polymer Edition, 27(10), 1017-1029. Retrieved from [Link]

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  • Johari, I. B., et al. (2022). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Toxicology in Vitro, 83, 105404. Retrieved from [Link]

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Sources

A Tale of Two Monomers: Strategic Selection of Amine-Functionalized Methacrylamides for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of functional polymers, particularly those designed for biomedical applications, the incorporation of primary amine groups is a cornerstone of intelligent material design. These amines serve as versatile handles for bioconjugation, impart pH-responsiveness, and enhance interaction with biological systems. Two monomers stand out as key players in this field: the readily reactive N-(3-aminopropyl)methacrylamide (APMA) and its protected counterpart, tert-Butyl (3-methacrylamidopropyl)carbamate .

While structurally similar, the choice between them is a critical decision point in any synthetic strategy, fundamentally dictating the workflow, reaction conditions, and ultimate capabilities of the final polymer. This guide provides an in-depth comparison to empower researchers, scientists, and drug development professionals to make the most strategic choice for their application.

At a Glance: Core Physicochemical Properties

The most salient difference lies in the terminal amine group. APMA presents a free primary amine, making it immediately available for reaction but also imparting a cationic nature and higher water solubility.[1][2] Conversely, the tert-butyloxycarbonyl (Boc) protecting group on the carbamate renders it non-ionic, more hydrophobic, and requires a subsequent chemical step to reveal the amine functionality.[3]

PropertyThis compound N-(3-aminopropyl)methacrylamide (APMA)
IUPAC Name tert-butyl N-[3-(2-methylprop-2-enoylamino)propyl]carbamate[4]N-(3-aminopropyl)-2-methylprop-2-enamide[5]
Molecular Formula C₁₂H₂₂N₂O₃[4]C₇H₁₄N₂O[1]
Molecular Weight 242.31 g/mol [4]142.20 g/mol [5]
Terminal Group Boc-protected primary amine (-NH-Boc)Free primary amine (-NH₂)
Charge (Physiological pH) NeutralCationic (protonated amine)
Solubility Soluble in organic solvents; lower water solubilitySoluble in water and polar organic solvents[1]
Reactivity Polymerizable via methacrylamide groupPolymerizable via methacrylamide; amine group is reactive

Strategic Decision Framework: Direct vs. Latent Functionality

The choice between these monomers hinges on a simple yet profound question: Is the primary amine needed during or after polymerization?

G start Project Goal: Incorporate Primary Amines q1 Is amine functionality needed DURING polymerization? (e.g., pH-responsive self-assembly, template polymerization) start->q1 apma Choose: N-(3-aminopropyl)methacrylamide (APMA) q1->apma  Yes q2 Is amine functionality needed only AFTER polymerization? (e.g., post-synthesis bioconjugation, sequential modification) q1->q2 No boc_apma Choose: This compound deprotect Step 2: Polymer Deprotection (e.g., TFA, HCl) boc_apma->deprotect q2->boc_apma  Yes

Caption: Monomer selection workflow based on experimental needs.

Part 1: The "Ready-to-Use" Amine: N-(3-aminopropyl)methacrylamide (APMA)

APMA is the monomer of choice when the primary amine's properties are desired from the outset. Its amine group provides a positive charge in acidic to neutral environments, making it a cationic monomer.[1] This is highly advantageous for applications requiring electrostatic interactions or inherent pH-responsiveness.

Key Strengths & Causality:

  • Inherent pH-Responsiveness: The primary amine has a pKa that allows it to be protonated at physiological or endosomal pH. This protonation leads to electrostatic repulsion between polymer chains, causing hydrogels to swell or polymer chains to adopt an extended conformation.[6][7] This is the foundational principle for creating "smart" materials for controlled drug delivery, where a payload is released in the acidic tumor microenvironment.[8]

  • Simplified Synthesis for Cationic Polymers: For applications like gene delivery (complexing with anionic DNA/RNA) or mucoadhesives, APMA provides the necessary positive charge without any post-polymerization modification steps.[6]

  • Controlled Radical Polymerization: APMA can be successfully polymerized via controlled techniques like Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, typically as its hydrochloride salt, to yield well-defined polymers with controlled molecular weights and narrow dispersities.[9][10] This control is critical for reproducible performance in biomedical applications.

Field-Proven Insight: While the free amine is an asset, it can also be a liability. During RAFT polymerization, the nucleophilic primary amine can potentially react with the thiocarbonylthio group of the RAFT agent (aminolysis), especially at elevated temperatures or prolonged reaction times.[11] This can lead to a loss of control over the polymerization. Therefore, conducting polymerizations at moderate temperatures and ensuring the amine is protonated (using the hydrochloride salt form) are crucial experimental choices to mitigate this side reaction.[12]

Part 2: The "Protected-then-Revealed" Amine: this compound

This monomer represents a more strategic, multi-step approach. By masking the amine with a Boc group, the monomer behaves as a neutral, more hydrophobic species during polymerization. This opens up a different set of synthetic possibilities.

Key Strengths & Causality:

  • Orthogonal Chemistry: The Boc group is stable to the conditions of free-radical polymerization and many other chemical transformations.[13] This allows for the synthesis of block copolymers where other monomers might be sensitive to the presence of a free amine. It provides the chemist with precise control over when and where the amine functionality is introduced.

  • Enhanced Solubility in Organic Media: The absence of a charged group and the presence of the bulky, lipophilic tert-butyl group increases solubility in a wider range of organic solvents compared to APMA-HCl, which can be advantageous for certain polymerization techniques like solution polymerization in solvents like methanol or toluene.[14]

  • Prevention of Side Reactions: During polymerization, there is no risk of the amine interfering with the polymerization machinery (e.g., aminolysis of a RAFT agent) or reacting with other functional monomers in the mixture.[11] This ensures higher fidelity of the final polymer structure.

The critical step in using this monomer is the post-polymerization deprotection to unmask the primary amine.

G cluster_0 Step 1: Polymerization cluster_1 Step 2: Deprotection boc_monomer tert-Butyl (3-methacrylamidopropyl)carbamate polymerization RAFT or Free Radical Polymerization boc_monomer->polymerization boc_polymer Boc-Protected Polymer polymerization->boc_polymer acid Acid (e.g., TFA, HCl) boc_polymer->acid  Acidolysis amine_polymer Amine-Functional Polymer acid->amine_polymer

Caption: Two-step workflow for creating amine-functional polymers.

Experimental Protocol: Boc Deprotection of a Polymer

This protocol describes a standard method for removing the Boc protecting group from a polymer synthesized from this compound to yield a primary amine-functional polymer.

Materials:

  • Boc-protected polymer (e.g., poly(this compound))

  • Trifluoroacetic acid (TFA)[15]

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Dialysis tubing (appropriate MWCO)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Dissolution: Dissolve the Boc-protected polymer in DCM (e.g., 100 mg of polymer in 5 mL of DCM) in a round-bottom flask with a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA) to the solution. A common ratio is 50:50 (v/v) DCM:TFA. Causality: TFA is a strong acid that protonates the carbamate, initiating the cleavage of the acid-labile tert-butyl group to form a stable tert-butyl cation and gaseous carbon dioxide.[15]

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by ¹H NMR by observing the disappearance of the tert-butyl peak (~1.4 ppm).

  • Precipitation: After the reaction is complete, concentrate the solution under reduced pressure to remove the bulk of the DCM and TFA. Precipitate the resulting polymer by adding the concentrated solution dropwise into a large volume of cold diethyl ether. Causality: The deprotected polymer, now a polycationic trifluoroacetate salt, is insoluble in the non-polar diethyl ether, causing it to crash out of solution.

  • Isolation: Collect the precipitated polymer by centrifugation or filtration. Wash the solid with cold diethyl ether several times to remove residual TFA.

  • Purification: Dry the polymer under vacuum. For biomedical applications, redissolve the polymer in deionized water and purify by dialysis against deionized water for 48 hours to remove any remaining salts and low molecular weight impurities.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain the final amine-functional polymer as a fluffy, white solid.

Self-Validation: The success of the deprotection should be confirmed by analytical techniques. A ¹H NMR spectrum will show the complete disappearance of the large singlet corresponding to the Boc group's nine protons. FTIR spectroscopy can confirm the appearance of N-H stretching bands associated with the primary ammonium salt.

Performance in Application: pH-Responsive Hydrogels

To illustrate the practical differences, consider the synthesis of a pH-responsive hydrogel for drug delivery.

Experimental StageUsing APMA Using This compound
Hydrogel Synthesis APMA is copolymerized with a crosslinker (e.g., N,N'-methylenebisacrylamide) via free-radical polymerization in an aqueous solution.[16]The Boc-protected monomer is copolymerized with a crosslinker, often in an organic solvent or solvent/water mixture due to solubility.
Initial Swelling The resulting hydrogel will immediately exhibit pH-responsive swelling. It will be collapsed at high pH and swell significantly at low pH (pH < pKa).[17]The resulting hydrogel will be largely unresponsive to pH changes due to the neutral, protected amine groups.
Activation Step None required.The hydrogel must be submerged in an acidic solution (e.g., HCl) to deprotect the Boc groups, followed by extensive washing to return to a neutral pH.[3][18]
Final Performance pH-responsive swelling behavior.pH-responsive swelling behavior (identical to the APMA gel post-activation).

The APMA route is more direct for creating a simple pH-responsive material. However, the Boc-protected route would be essential if one wanted to, for example, first conjugate a temperature-responsive polymer to the hydrogel backbone before introducing the pH-responsive amine functionality, showcasing the power of orthogonal synthesis.

Conclusion and Recommendations

The choice between N-(3-aminopropyl)methacrylamide and this compound is not a matter of which is "better," but which is strategically advantageous for the task at hand.

  • Choose N-(3-aminopropyl)methacrylamide (APMA) when your application requires inherent cationic character or pH-responsiveness directly after polymerization. It is the more direct and atom-economical choice for creating materials like gene delivery vectors, pH-sensitive hydrogels, and mucoadhesives.[2][6]

  • Choose this compound when you require synthetic precision and orthogonal control. It is the superior choice for multi-step syntheses, the creation of complex block copolymers, or when the primary amine must be introduced at a specific point after other modifications have been performed.[3] The additional deprotection step is a small price to pay for its immense synthetic flexibility.

By understanding the fundamental chemical differences and their implications on the synthetic workflow and material properties, researchers can harness the full potential of amine-functionalized polymers in their advanced material and drug development programs.

References

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Mechanical properties of hydrogels: tert-Butyl (3-methacrylamidopropyl)carbamate vs. BIS

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mechanical Properties of Hydrogels: A Comparative Analysis of tert-Butyl (3-methacrylamidopropyl)carbamate and N,N'-methylenebis(acrylamide) Crosslinkers

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant of the final properties and performance of hydrogels. This guide provides an objective comparison of two crosslinking agents—the conventional N,N'-methylenebis(acrylamide) (BIS) and the functional monomer this compound (TBAmPC)—and their impact on the mechanical properties of hydrogels.

The Crucial Role of Crosslinkers in Hydrogel Network Formation

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1] The mechanical and physical properties of these materials, such as their stiffness, elasticity, and swelling behavior, are primarily dictated by the density and nature of the crosslinks within the polymer network. The choice of crosslinker, therefore, is a pivotal decision in the design of hydrogels for specific applications, from tissue engineering scaffolds to controlled drug delivery systems.

N,N'-methylenebis(acrylamide) (BIS): The Gold Standard Crosslinker

N,N'-methylenebis(acrylamide), commonly referred to as BIS, is the most widely used crosslinking agent for the synthesis of polyacrylamide hydrogels. Its popularity stems from its efficiency in forming covalent bonds between polymer chains, creating a robust and stable three-dimensional network.

The mechanical properties of BIS-crosslinked hydrogels are highly tunable by simply varying the concentration of the crosslinker. An increase in the BIS concentration leads to a higher crosslinking density, resulting in a stiffer and less swollen hydrogel. This relationship has been extensively characterized in the scientific literature.

Quantitative Analysis of BIS-Crosslinked Polyacrylamide Hydrogels

The following table summarizes the effect of BIS concentration on the Young's modulus (a measure of stiffness) and swelling ratio of polyacrylamide hydrogels, as reported in various studies.

Acrylamide Concentration (% w/v)BIS Concentration (% w/v)Young's Modulus (kPa)Swelling Ratio (q)
10%0.03%~5Not Reported
10%0.1%~20Not Reported
10%0.2%~40Not Reported
10%0.3%~60Not Reported
5%0.03%2.39Not Reported
5%0.1%10.64Not Reported
20%1%~20~15
20%2%~40~12
20%4%~80~10
20%9%~160~8

Note: The values presented are approximate and have been compiled from multiple sources for comparative purposes.[2][3][4][5] The exact mechanical properties can vary depending on the specific polymerization conditions.

As the data indicates, a higher concentration of BIS consistently results in a hydrogel with a higher Young's modulus and a lower swelling ratio.[2][6] This is a direct consequence of the increased number of crosslinks, which restricts the mobility of the polymer chains and reduces the interstitial space available for water absorption.[1]

This compound (TBAmPC): A Functional Monomer with Crosslinking Potential

While BIS is a highly effective crosslinker, its primary role is structural. In contrast, this compound (TBAmPC) is a functional monomer that can also participate in crosslinking, offering the potential for hydrogels with additional functionalities.

The key feature of TBAmPC is the presence of a tert-butoxycarbonyl (Boc) protected amine group. This carbamate group introduces the possibility of creating hydrogels with pH-sensitive properties. Under acidic conditions, the Boc group can be cleaved, exposing the primary amine and altering the hydrogel's charge and swelling behavior. This "smart" property is highly desirable for applications such as targeted drug delivery, where a change in pH can trigger the release of a therapeutic agent.

Experimental Methodologies: A Guide to Synthesis and Characterization

To facilitate further research and a direct comparison of these two crosslinkers, detailed experimental protocols for the synthesis and characterization of hydrogels are provided below.

Synthesis of BIS-Crosslinked Polyacrylamide Hydrogels

This protocol describes the synthesis of a standard polyacrylamide hydrogel crosslinked with BIS.[2]

Materials:

  • Acrylamide solution (40% w/v)

  • N,N'-methylenebis(acrylamide) (BIS) solution (2% w/v)

  • Ammonium persulfate (APS) solution (10% w/v in deionized water, freshly prepared)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

Procedure:

  • In a conical tube, combine the acrylamide and BIS solutions with deionized water to achieve the desired final concentrations.

  • Degas the solution for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiate the polymerization by adding the APS solution and TEMED. The volume of initiator and accelerator can be adjusted to control the polymerization rate.

  • Quickly pour the solution into a mold of the desired shape and size.

  • Allow the gel to polymerize at room temperature for at least 30 minutes.

  • After polymerization, carefully remove the hydrogel from the mold and immerse it in deionized water to allow it to swell to equilibrium. The water should be exchanged several times to remove any unreacted monomers.

Mechanical Characterization Protocols

Tensile testing is used to determine the Young's modulus, tensile strength, and elongation at break of a hydrogel.

Procedure:

  • Prepare dog-bone-shaped hydrogel samples using a custom mold.

  • Mount the hydrogel sample in a universal testing machine equipped with grips suitable for soft materials.

  • Apply a uniaxial tensile force at a constant strain rate until the sample fractures.

  • Record the stress-strain data. The Young's modulus is calculated from the initial linear portion of the stress-strain curve.

The swelling ratio provides a measure of the hydrogel's ability to absorb and retain water.

Procedure:

  • Immerse a pre-weighed, dry hydrogel sample in deionized water at a constant temperature.

  • At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it.

  • Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).

  • The swelling ratio (q) is calculated using the following formula: q = (Ws - Wd) / Wd where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

Visualizing the Chemical Structures and Workflows

To better understand the chemical differences between the two crosslinkers and the experimental workflow, the following diagrams are provided.

cluster_BIS N,N'-methylenebis(acrylamide) (BIS) cluster_TBAmPC This compound (TBAmPC) BIS BIS TBAmPC TBAmPC

Chemical Structures of BIS and TBAmPC

G cluster_synthesis Hydrogel Synthesis cluster_characterization Mechanical Characterization Monomer Monomer Solution (Acrylamide + Crosslinker) Degas Degassing Monomer->Degas Initiate Initiation (APS + TEMED) Degas->Initiate Polymerize Polymerization Initiate->Polymerize Swell Equilibrium Swelling Polymerize->Swell Tensile Tensile Testing Swell->Tensile Swelling Swelling Ratio Measurement Swell->Swelling

Experimental Workflow for Hydrogel Synthesis and Characterization

Comparative Analysis and Future Perspectives

While a direct, quantitative comparison of the mechanical properties of hydrogels crosslinked with BIS and TBAmPC is limited by the available data, a qualitative assessment can be made based on their chemical structures.

  • BIS is a dedicated crosslinker that forms a stable, chemically crosslinked network. The mechanical properties of BIS-crosslinked hydrogels are well-understood and highly tunable, making them a reliable choice for applications where precise control over stiffness is required.

  • TBAmPC offers the potential for "smart" hydrogels with pH-responsive properties due to its Boc-protected amine group. While its efficacy as a primary crosslinker for tuning bulk mechanical properties is not yet well-documented, its incorporation into a hydrogel network could impart valuable functionality.

Future research should focus on:

  • Synthesizing and characterizing hydrogels with varying concentrations of TBAmPC as the sole crosslinking agent to establish a clear relationship between its concentration and the resulting mechanical properties.

  • Conducting direct, head-to-head comparative studies of hydrogels crosslinked with BIS and TBAmPC at equivalent molar concentrations of crosslinking moieties.

  • Investigating the pH-responsive behavior of TBAmPC-containing hydrogels and its impact on their mechanical properties and drug release kinetics.

By systematically exploring the properties of hydrogels formulated with functional crosslinkers like TBAmPC, the field can move beyond purely structural considerations and develop advanced biomaterials with tailored functionalities for a new generation of therapeutic and biomedical applications.

References

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A Head-to-Head Battle for Drug Delivery Supremacy: Poly(tert-Butyl (3-methacrylamidopropyl)carbamate) vs. PEG

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug delivery, the quest for the ideal polymer vehicle is paramount. For decades, Poly(ethylene glycol) (PEG) has been the undisputed gold standard, a testament to its ability to improve the pharmacokinetic profiles of therapeutic agents. However, the rise of "smart" polymers, materials engineered to respond to specific physiological cues, presents a compelling challenge to PEG's dominance. This guide provides a comprehensive comparison of the performance of a promising pH-responsive polymer, poly(tert-Butyl (3-methacrylamidopropyl)carbamate) (pTBMAC), against the incumbent, PEG.

We will delve into the fundamental properties of each polymer, from their synthesis and chemical characteristics to their in vitro and in vivo performance. This analysis is grounded in established experimental data for PEG and draws upon evidence from analogous poly(methacrylamide) systems to project the capabilities of pTBMAC, offering a forward-looking perspective for researchers in the field.

The Incumbent: Poly(ethylene glycol) (PEG) - The "Stealth" Polymer

PEG is a linear polyether diol that has been extensively utilized in drug delivery, a process known as PEGylation. Its primary advantage lies in its ability to create a hydrophilic shield around a drug molecule or nanoparticle, effectively masking it from the immune system.[1][2][3] This "stealth" effect leads to a number of significant benefits.

Key Performance Attributes of PEG:

  • Prolonged Circulation Half-Life: By reducing renal clearance and evading uptake by the reticuloendothelial system (RES), PEGylation significantly extends the time a drug remains in circulation.[4][5][6]

  • Increased Stability: The hydrophilic cloud of PEG can protect protein and peptide drugs from enzymatic degradation.[1][2]

  • Reduced Immunogenicity: PEGylation can decrease the immunogenic and antigenic properties of therapeutic proteins.[1][2][3]

  • Enhanced Solubility: PEG can improve the solubility of hydrophobic drugs.[7][8]

However, PEG is not without its drawbacks. Growing evidence points to the formation of anti-PEG antibodies, which can lead to accelerated clearance of PEGylated drugs upon repeated administration.[9] Furthermore, the non-biodegradable nature of high molecular weight PEG raises concerns about potential tissue accumulation and long-term toxicity.[7][8][10]

The Challenger: Poly(this compound) (pTBMAC) - The "Smart" Contender

pTBMAC is a member of the poly(methacrylamide) family, which is known for its biocompatibility and versatility in drug delivery applications.[10] The key to pTBMAC's potential lies in its side chain, which features a tert-butyl carbamate group. This functional group is designed to be acid-labile, meaning it can be cleaved under acidic conditions. This property positions pTBMAC as a pH-responsive polymer, capable of releasing its therapeutic payload in the acidic microenvironments characteristic of tumors and endosomes.

The Rationale Behind pH-Responsive Drug Delivery

The physiological pH of healthy tissues and blood is approximately 7.4. In contrast, the extracellular environment of solid tumors is often more acidic (pH 6.5-7.2), and the intracellular compartments of endosomes and lysosomes have even lower pH values (pH 4.5-6.5). This pH gradient provides a unique opportunity for targeted drug delivery. Polymers that are stable at physiological pH but undergo a change in structure or cleave to release a drug in acidic environments can enhance therapeutic efficacy while minimizing off-target toxicity.

A Comparative Analysis: pTBMAC vs. PEG

While direct, head-to-head experimental comparisons of pTBMAC and PEG are not yet widely available in the literature, we can construct a robust comparative framework based on the known properties of PEG and the anticipated behavior of pTBMAC, inferred from data on similar pH-sensitive poly(methacrylamide)s.

Synthesis and Chemical Structure

Diagram: Synthesis of pTBMAC and a PEGylated Drug Conjugate

cluster_0 pTBMAC Synthesis cluster_1 PEGylation TBMAC_monomer This compound (Monomer) Polymerization RAFT Polymerization TBMAC_monomer->Polymerization pTBMAC Poly(this compound) Polymerization->pTBMAC PEG_OH HO-PEG-X (Activated PEG) Conjugation Conjugation Reaction PEG_OH->Conjugation Drug Drug-NH2 Drug->Conjugation PEG_Drug PEG-Drug Conjugate Conjugation->PEG_Drug cluster_0 pTBMAC Nanoparticle cluster_1 PEGylated Nanoparticle pTBMAC_NP pTBMAC Nanoparticle (Drug Encapsulated) Tumor_Cell Tumor Cell pTBMAC_NP->Tumor_Cell Endosome Endosome (Acidic pH) Tumor_Cell->Endosome Drug_Release Drug Release Endosome->Drug_Release PEG_NP PEGylated Nanoparticle Bloodstream Bloodstream (pH 7.4) PEG_NP->Bloodstream EPR EPR Effect Bloodstream->EPR Tumor_Tissue Tumor Tissue EPR->Tumor_Tissue

Caption: Contrasting drug delivery and release mechanisms.

PEG: PEGylated carriers primarily rely on passive targeting through the Enhanced Permeability and Retention (EPR) effect. Their prolonged circulation allows them to accumulate in tumor tissues, which have leaky vasculature. Drug release is typically slow and depends on the degradation of the carrier or the linker used for conjugation.

pTBMAC: pTBMAC-based carriers are designed for active, stimuli-responsive drug release. After accumulating in the tumor via the EPR effect, the acidic microenvironment triggers the cleavage of the tert-butyl carbamate side chains. This cleavage is expected to lead to a change in the polymer's solubility and conformation, causing the nanoparticle to disassemble and release the encapsulated drug directly at the target site. This pH-triggered release can also occur within the acidic environment of endosomes after cellular uptake.

Performance Metrics: A Comparative Table
Performance MetricPoly(ethylene glycol) (PEG)Poly(this compound) (pTBMAC) (Projected)
Drug Release Mechanism Passive, slow releaseActive, pH-triggered release in acidic environments
Targeting Passive (EPR effect)Passive (EPR effect) with localized, triggered release
Biocompatibility Generally good, but concerns about anti-PEG antibodies and tissue accumulation exist. [9]Expected to be good, based on the biocompatibility of the poly(methacrylamide) backbone. [10]
Biodegradability High molecular weight PEG is not biodegradable. [7][8]The poly(methacrylamide) backbone is generally non-biodegradable.
In Vivo Circulation Prolonged circulation time. [4][5][6]Expected to have a favorable circulation profile, which can be tuned by controlling molecular weight.
Drug Loading Capacity Dependent on the conjugation chemistry and carrier type.Dependent on the nanoparticle formulation method.

Experimental Protocols for a Definitive Comparison

Polymer Synthesis and Characterization

Objective: To synthesize and characterize pTBMAC and a comparable PEG derivative.

Protocol: Synthesis of pTBMAC via RAFT Polymerization

  • Monomer and Reagents: this compound (monomer), 4-cyanopentanoic acid dithiobenzoate (RAFT agent), 4,4'-azobis(4-cyanovaleric acid) (initiator), and a suitable solvent (e.g., dioxane).

  • Procedure: a. Dissolve the monomer, RAFT agent, and initiator in the solvent in a reaction flask. b. Deoxygenate the solution by purging with nitrogen for 30 minutes. c. Immerse the flask in an oil bath preheated to 70°C and stir for the desired reaction time. d. Terminate the polymerization by cooling the flask in an ice bath and exposing it to air. e. Precipitate the polymer in a non-solvent (e.g., cold diethyl ether), filter, and dry under vacuum.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

Nanoparticle Formulation and Drug Loading

Objective: To formulate drug-loaded nanoparticles from pTBMAC and a PEG-based polymer and to quantify drug loading.

Protocol: Nanoparticle Formulation by Nanoprecipitation

  • Materials: pTBMAC (or PEG-PLA), a model hydrophobic drug (e.g., doxorubicin), a good solvent for the polymer and drug (e.g., acetone), and a non-solvent (e.g., water).

  • Procedure: a. Dissolve the polymer and drug in the good solvent. b. Add the polymer-drug solution dropwise to the non-solvent while stirring vigorously. c. Allow the solvent to evaporate, leading to the formation of drug-loaded nanoparticles. d. Purify the nanoparticles by centrifugation and washing.

  • Drug Loading Quantification:

    • Lyse a known amount of nanoparticles and quantify the encapsulated drug using UV-Vis spectroscopy or HPLC.

    • Calculate Drug Loading Content (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.

    • Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100.

In Vitro Drug Release

Objective: To evaluate the pH-dependent drug release profile of pTBMAC nanoparticles compared to a PEG-based formulation.

Protocol: In Vitro Drug Release Assay

  • Setup: Prepare release media at different pH values (e.g., pH 7.4 phosphate-buffered saline (PBS) and pH 5.0 acetate buffer).

  • Procedure: a. Disperse a known amount of drug-loaded nanoparticles in a dialysis bag containing the release medium. b. Place the dialysis bag in a larger volume of the same release medium and maintain at 37°C with gentle stirring. c. At predetermined time points, withdraw aliquots from the external medium and replace with fresh medium. d. Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., fluorescence spectroscopy for doxorubicin).

  • Data Analysis: Plot the cumulative drug release (%) as a function of time for each pH condition.

Biocompatibility and Cytotoxicity

Objective: To assess the cytotoxicity of the polymer nanoparticles on a relevant cell line.

Protocol: MTT Assay

  • Cell Culture: Seed a cancer cell line (e.g., MCF-7) in a 96-well plate and allow to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the nanoparticles (both blank and drug-loaded) for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability (%) relative to untreated control cells.

In Vivo Pharmacokinetics and Biodistribution

Objective: To compare the in vivo circulation time and biodistribution of pTBMAC and PEG-based nanoparticles. [9] Protocol: Animal Study

  • Animal Model: Use tumor-bearing mice (e.g., xenograft model).

  • Administration: Administer the nanoparticle formulations intravenously.

  • Blood Sampling: Collect blood samples at various time points post-injection.

  • Biodistribution: At the end of the study, harvest major organs and the tumor.

  • Quantification: Quantify the amount of drug or a labeled polymer in the blood and tissue samples using a suitable analytical method (e.g., LC-MS/MS or fluorescence imaging).

  • Data Analysis: Determine pharmacokinetic parameters (e.g., half-life, clearance) and the percentage of injected dose per gram of tissue (%ID/g).

Conclusion and Future Outlook

PEG has undoubtedly revolutionized drug delivery, and its impact will continue to be felt for years to come. However, the limitations of this "first-generation" stealth polymer are becoming increasingly apparent. "Smart" polymers like poly(this compound) represent the next frontier in drug delivery, offering the potential for more precise, targeted, and effective therapies.

While the direct experimental evidence for pTBMAC is still emerging, the foundational principles of its pH-responsive design, coupled with the established biocompatibility of its poly(methacrylamide) backbone, make it a highly promising alternative to PEG. The experimental protocols outlined in this guide provide a clear roadmap for the head-to-head comparisons that will ultimately determine if this "smart" challenger can dethrone the reigning king of drug delivery polymers. The future of personalized and targeted medicine may very well be shaped by the performance of these next-generation materials.

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  • Verhoef, J. J., & Anchordoquy, T. J. (2013). Questioning the use of PEGylation for drug delivery.
  • Singhsa, P., et al. (2018). Well-Defined Cationic N-[3-(Dimethylamino) Propyl] Methacrylamide Hydrochloride-Based (Co) Polymers for SiRNA Delivery. Biomacromolecules, 19(1), 209-221.
  • Singhsa, P., et al. (2016). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry, 7(48), 7438-7450.

Sources

A Comparative Guide to the Polymerization of Tert-Butyl (3-methacrylamidopropyl)carbamate for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of polymer-based drug delivery systems is paramount. The choice of monomer and the control over the polymerization process directly influence the final properties of the polymer, such as its molecular weight, architecture, and functionality. These characteristics, in turn, dictate the drug loading capacity, release kinetics, and biocompatibility of the delivery vehicle.

This guide provides an in-depth technical analysis of the kinetic studies of tert-Butyl (3-methacrylamidopropyl)carbamate (TBAMPC) polymerization. TBAMPC is a functional monomer of significant interest due to its protected primary amine group, which, after polymerization and deprotection, yields a cationic polymer capable of interacting with biological molecules and responding to pH stimuli. We will objectively compare the performance of poly(TBAMPC) and its deprotected counterpart, poly(N-(3-aminopropyl)methacrylamide) (pAPMA), with a leading alternative in the field, poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA). This comparison is supported by a review of existing literature and provides a framework for selecting the appropriate polymer system for specific drug delivery applications.

Introduction to this compound (TBAMPC)

TBAMPC is a methacrylamide monomer featuring a pendant propyl amine group protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is crucial as it allows for controlled polymerization of the methacrylamide functionality without interference from the reactive primary amine. Subsequent removal of the Boc group under acidic conditions unmasks the primary amines, yielding a cationic polymer, pAPMA. This pH-responsive behavior is highly desirable for creating "smart" drug delivery systems that can release their payload in the acidic microenvironment of tumors or within the endosomes of cells.[1][2]

The polymerization of (meth)acrylamides, however, presents unique challenges. The amide functionality can coordinate with the metal catalysts used in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), leading to a loss of catalytic activity and poor control over the polymerization.[3][4] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offers a metal-free alternative that can provide better control over the polymerization of these functional monomers.[5]

Kinetic Considerations in TBAMPC Polymerization

While specific kinetic data for the polymerization of TBAMPC are not extensively reported in the literature, we can infer its behavior from studies on structurally similar N-substituted acrylamides and methacrylamides, such as N-isopropylacrylamide (NIPAM) and N,N-dimethylacrylamide (DMAA).

Challenges in Controlled Radical Polymerization of (Meth)acrylamides

The primary challenges in the controlled radical polymerization of (meth)acrylamides are:

  • Catalyst Inhibition in ATRP: The amide group can form stable complexes with the copper catalyst, leading to a decrease in the concentration of the active catalyst and a reduction in the polymerization rate. This can result in limited monomer conversion and broad molecular weight distributions.[3][6]

  • Induction Periods in RAFT: The RAFT polymerization of N-substituted acrylamides can exhibit significant induction periods, depending on the choice of the RAFT agent and solvent. This is often attributed to the slow fragmentation of the initial dormant species.[7]

  • Solvent Effects: The kinetics of both ATRP and RAFT polymerizations of polar monomers like (meth)acrylamides are highly dependent on the solvent. The choice of solvent can influence the solubility of the catalyst, the rate of polymerization, and the degree of control.

Expected Kinetic Profile of TBAMPC Polymerization

Based on studies of similar monomers, the RAFT polymerization of TBAMPC is expected to proceed with the following characteristics:

  • First-Order Kinetics: The polymerization should follow first-order kinetics with respect to the monomer concentration, indicating a constant concentration of propagating radicals.

  • Linear Evolution of Molecular Weight: The number-average molecular weight (Mn) of the polymer should increase linearly with monomer conversion, a hallmark of a controlled polymerization.

  • Low Polydispersity: With an appropriate choice of RAFT agent and reaction conditions, it should be possible to obtain polymers with a narrow molecular weight distribution (polydispersity index, PDI < 1.3).[5]

The following Graphviz diagram illustrates a typical workflow for the kinetic study of TBAMPC polymerization via RAFT.

G cluster_prep Reaction Setup cluster_poly Polymerization cluster_analysis Kinetic Analysis Monomer TBAMPC Monomer Reaction_Vessel Schlenk Flask Monomer->Reaction_Vessel RAFT_Agent RAFT Agent (e.g., CTA) RAFT_Agent->Reaction_Vessel Initiator Initiator (e.g., AIBN) Initiator->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Degas Freeze-Pump-Thaw Cycles Reaction_Vessel->Degas Polymerize Polymerization at T °C Degas->Polymerize Sampling Aliquots taken at timed intervals Polymerize->Sampling NMR ¹H NMR for Conversion Sampling->NMR GPC GPC for Mn and PDI Sampling->GPC Plotting Kinetic Plots (ln[M]₀/[M] vs. time, Mn vs. Conversion) NMR->Plotting GPC->Plotting G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Amine tert-Butyl (3-aminopropyl)carbamate Mix Mix reactants at 0 °C Amine->Mix Chloride Methacryloyl Chloride Chloride->Mix Base Triethylamine Base->Mix Solvent Dichloromethane Solvent->Mix Stir Stir at room temperature for 12h Mix->Stir Wash Wash with NaHCO₃ and Brine Stir->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product TBAMPC Monomer Purify->Product G Polymer Poly(TBAMPC) Dissolve Dissolve in DCM Polymer->Dissolve Add_TFA Add Trifluoroacetic Acid (TFA) Dissolve->Add_TFA Stir Stir at Room Temperature Add_TFA->Stir Precipitate Precipitate in Diethyl Ether Stir->Precipitate Purify Filter, Wash, and Dry Precipitate->Purify Final_Polymer Poly(APMA) Purify->Final_Polymer

Sources

A Comparative Guide to Validating the Degree of Polymerization of Poly(tert-Butyl (3-methacrylamidopropyl)carbamate)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Molecular Weight in Drug Delivery

Poly(tert-Butyl (3-methacrylamidopropyl)carbamate), hereafter referred to as p(Boc-APMA), is a pivotal polymer in the development of advanced drug delivery systems. Its Boc-protected amine groups render it non-ionic and biocompatible, ideal for formulating nanoparticles. Upon exposure to an acidic environment, such as that within endosomes or lysosomes of a target cell, the Boc-groups are cleaved. This deprotection reveals primary amines, transforming the polymer into a cationic poly(N-(3-aminopropyl)methacrylamide) (pAPMA). This cationic charge is crucial for triggering endosomal escape through the "proton sponge" effect, releasing the therapeutic payload into the cytoplasm.

The efficacy and safety of p(Boc-APMA)-based drug delivery systems are inextricably linked to the polymer's molecular weight and its distribution. The degree of polymerization (DP)—the number of monomer units in a polymer chain—directly influences critical performance attributes:

  • Drug Loading and Release Kinetics: Higher molecular weights can create denser polymer matrices, which may slow the release of a drug.[1]

  • Nanoparticle Stability: The chain length of the polymer affects its ability to stabilize drug nanoparticles.[2][3]

  • Biological Interactions: The size of the polymer can impact circulation time, biodistribution, and cellular uptake.

Therefore, rigorous and accurate determination of the DP is not merely a quality control metric; it is a fundamental aspect of rational drug delivery design. This guide provides a comparative analysis of three orthogonal techniques for validating the molecular weight of p(Boc-APMA): Size Exclusion Chromatography (SEC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Core Validation Techniques: A Comparative Analysis

Size Exclusion Chromatography (SEC/GPC): The Workhorse for Relative Molecular Weight

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common technique for analyzing the molecular weight distribution of polymers. It separates polymer chains based on their hydrodynamic volume in solution.

Principle of Operation

An SEC system pumps a polymer solution (the mobile phase) through a column packed with a porous gel (the stationary phase). Larger polymer coils cannot enter the smaller pores and thus have a shorter path through the column, eluting first. Smaller molecules explore a larger volume of the pores, increasing their path length and causing them to elute later. A detector, typically a refractive index (RI) detector, measures the concentration of the polymer as it elutes, generating a chromatogram.

Experimental Protocol: A Self-Validating System

A robust SEC protocol for p(Boc-APMA) requires careful selection of the mobile phase and calibration standards to ensure data integrity.

Instrumentation:

  • Agilent 1260 Infinity II GPC/SEC System or equivalent.

  • Columns: Agilent PolarGel-M columns are well-suited for polar polymers like polymethacrylamides.

  • Detector: Refractive Index (RI) detector.

Mobile Phase:

  • Rationale: p(Boc-APMA) can exhibit secondary interactions with the stationary phase, leading to erroneous results. To suppress these interactions, a polar aprotic solvent with an added salt is recommended.

  • Recommended: N,N-Dimethylformamide (DMF) with 0.05 M Lithium Bromide (LiBr).

Calibration:

  • Procedure: Prepare a series of narrow PMMA standards of different molecular weights (e.g., from 1,000 to 1,000,000 g/mol ) in the mobile phase. Inject each standard and record the retention time. Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.

Sample Analysis:

  • Dissolve p(Boc-APMA) in the mobile phase at a concentration of 1-2 mg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter.

  • Inject the sample onto the calibrated SEC system.

  • The software uses the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Data Presentation: Comparative Analysis of p(Boc-APMA) Batches

Batch IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PBAPMA-0118,50021,2001.15
PBAPMA-0225,10029,6001.18
PBAPMA-0319,20022,5001.17

Table 1: Hypothetical SEC data for three different batches of p(Boc-APMA) synthesized via RAFT polymerization, showing typical narrow polydispersity.

Workflow Diagram: SEC/GPC Analysis

SEC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis SEC System cluster_data Data Processing P1 Dissolve Polymer in DMF + LiBr P2 Filter (0.22 µm) P1->P2 A1 Inject Sample P2->A1 A2 Separation on PolarGel Column A1->A2 A3 RI Detection A2->A3 D1 Generate Chromatogram A3->D1 D2 Apply PMMA Calibration Curve D1->D2 D3 Calculate Mn, Mw, PDI D2->D3

A typical workflow for SEC analysis.

¹H NMR Spectroscopy: End-Group Analysis for Absolute Mn

For polymers synthesized via controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), ¹H NMR spectroscopy provides a powerful method for determining the absolute number-average molecular weight (Mn) through end-group analysis.[4][5][6][7]

Principle of Operation

RAFT polymerization utilizes a chain transfer agent (CTA) that becomes incorporated at the chain ends of the polymer.[8] By comparing the integrated signal intensity of protons unique to the CTA end-groups with the integrated signal of protons from the repeating monomer units, one can calculate the degree of polymerization.[4][9]

Experimental Protocol: A Quantitative Approach

Synthesis Context: This method is most reliable when p(Boc-APMA) is synthesized using a CTA with protons that are chemically distinct from the polymer backbone. A common example is 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB). The aromatic protons of the phenyl group on the CTA serve as an excellent handle for end-group analysis.

Instrumentation:

  • 400 MHz or higher NMR spectrometer (e.g., Bruker Avance series).

Sample Preparation:

  • Accurately weigh ~10-15 mg of dry p(Boc-APMA) into an NMR tube.

  • Add ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which effectively dissolves the polymer and provides good spectral resolution.

  • Ensure the polymer is fully dissolved.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time to allow for accurate quantification. A d1 of 10 seconds is often a good starting point.

Data Analysis & Interpretation:

  • Identify Peaks:

    • CTA End-Group: The aromatic protons from the CPADB end-group will appear in the ~7.4-7.9 ppm region.

    • Repeating Unit: The nine protons of the tert-butyl group on the p(Boc-APMA) repeating unit provide a strong, sharp singlet around 1.3-1.4 ppm.

  • Integrate:

    • Set the integral of the aromatic protons (5 protons) to a value of 5.00.

    • Measure the integral of the tert-butyl singlet (I_tBu).

  • Calculate Degree of Polymerization (DP):

    • The integral of the tert-butyl peak (I_tBu) represents 9 protons per repeating unit.

    • The degree of polymerization is calculated using the formula: DP = (I_tBu / 9)

  • Calculate Mn:

    • Mn = (DP * MW_monomer) + MW_CTA

    • Where MW_monomer for Boc-APMA is 228.3 g/mol and MW_CTA for CPADB is 279.38 g/mol .

Limitations: This method is most accurate for polymers with a relatively low molecular weight (typically Mn < 20,000 g/mol ), as the end-group signals become too small to integrate accurately for very long polymer chains.[5]

Workflow Diagram: NMR End-Group Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing P1 Dissolve Polymer in DMSO-d6 A1 Acquire 1H Spectrum (Quantitative Parameters) P1->A1 D1 Identify & Integrate End-Group vs Repeat Unit A1->D1 D2 Calculate DP D1->D2 D3 Calculate Absolute Mn D2->D3

Logic flow for calculating Mn via NMR.

MALDI-TOF Mass Spectrometry: High-Resolution Absolute Molecular Weight

MALDI-TOF MS is a soft ionization technique that can determine the absolute molecular weight of polymers with high resolution, often resolving individual oligomer chains.[10] This provides not only average molecular weights but also detailed information about the polymer distribution and end-group structures.[11]

Principle of Operation

The polymer sample is co-crystallized with a small organic molecule called a matrix. The mixture is irradiated with a pulsed laser, causing the matrix to absorb energy and desorb from the plate, carrying the polymer molecules with it into the gas phase.[10] The polymer molecules are ionized (typically singly charged) in this process. An electric field accelerates these ions down a flight tube, and their time-of-flight to a detector is measured. Lighter ions travel faster and arrive first, allowing for mass separation.

Experimental Protocol: Optimizing for Polymer Analysis

Instrumentation:

  • Bruker ultrafleXtreme or equivalent MALDI-TOF/TOF mass spectrometer.

Sample Preparation:

  • Rationale: The choice of matrix, cationizing salt, and solvents is critical for successful MALDI analysis of polymers.

  • Matrix: trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) is an excellent matrix for many synthetic polymers. Prepare a 20 mg/mL solution in THF.

  • Cationizing Agent: Sodium trifluoroacetate (NaTFA) is often used to promote the formation of single sodium adducts ([M+Na]⁺). Prepare a 10 mg/mL solution in THF.

  • Polymer Solution: Prepare a 10 mg/mL solution of p(Boc-APMA) in THF.

  • Spotting: Mix the polymer, matrix, and salt solutions in a 1:10:1 ratio (Polymer:Matrix:Salt). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

Data Acquisition:

  • Operate the instrument in positive ion reflectron mode for high resolution.

  • Calibrate the instrument using a known polymer standard (e.g., PMMA) in a similar mass range.

Data Analysis & Interpretation:

The resulting spectrum will show a series of peaks, where each peak corresponds to an individual polymer chain with a specific degree of polymerization, plus the mass of the end-groups and the sodium cation.

  • Confirm Structure: The mass difference between adjacent peaks should correspond to the mass of the Boc-APMA monomer (228.3 g/mol ).

  • Calculate Averages: Specialized polymer analysis software can directly calculate Mn, Mw, and PDI from the intensities of the peaks in the distribution.[12]

  • End-Group Verification: The absolute mass of each peak can confirm the identity of the end-groups. For a polymer made with CPADB, the expected mass of an oligomer is: Mass = (Mass_CTA) + (n * Mass_monomer) + (Mass_Na⁺)

Limitations: MALDI-TOF can sometimes struggle with highly polydisperse polymers (PDI > 1.2) due to mass discrimination against higher mass chains.[13] For such samples, off-line coupling with GPC, where fractions are collected and analyzed by MALDI, can be a powerful solution.[14]

Workflow Diagram: MALDI-TOF MS Analysis

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS cluster_data Data Processing P1 Mix Polymer, Matrix (DCTB), & Salt (NaTFA) in THF P2 Spot on Target Plate & Air Dry P1->P2 A1 Laser Desorption/Ionization P2->A1 A2 Time-of-Flight Mass Analysis A1->A2 D1 Generate Mass Spectrum A2->D1 D2 Analyze Oligomer Distribution & End-Groups D1->D2 D3 Calculate Absolute Mn, Mw, PDI D2->D3

Workflow for absolute MW determination by MALDI-TOF.

Comparative Summary & Recommendations

The choice of analytical technique depends on the specific requirements of the research, the available instrumentation, and the stage of development.

ParameterSize Exclusion Chromatography (SEC/GPC)¹H NMR End-Group AnalysisMALDI-TOF Mass Spectrometry
Information Relative Mn, Mw, PDIAbsolute MnAbsolute Mn, Mw, PDI; End-group verification; Oligomer distribution
Principle Separation by hydrodynamic volumeQuantitative analysis of end-groups vs. repeating unitsMass-to-charge ratio of ionized polymer chains
Key Advantage Robust, widely available, excellent for routine PDI checksProvides absolute Mn without column calibrationHigh resolution, absolute mass, detailed structural information[11][12]
Key Limitation Relative values depend on calibration standardsLimited to lower MW polymers (Mn < 20,000 g/mol ); requires known end-groups[5]Mass discrimination possible for PDI > 1.2; requires method development[13]
Best For Routine quality control; comparing batch-to-batch consistency; assessing polydispersityValidating Mn for polymers from controlled polymerizations (e.g., RAFT)In-depth characterization; problem-solving; confirming chemical structure and purity

Expert Recommendation:

For comprehensive and trustworthy validation of p(Boc-APMA), a multi-faceted approach is strongly recommended.

  • Primary Analysis (Routine QC): Use SEC/GPC for routine determination of molecular weight distribution and PDI. Its robustness makes it ideal for screening multiple batches.

  • Orthogonal Validation: For polymers synthesized via RAFT or other controlled methods, corroborate the SEC data by determining the absolute Mn using ¹H NMR End-Group Analysis . A good agreement between the Mn values from SEC (relative to PMMA) and NMR provides high confidence in the data.

  • In-Depth Structural Confirmation: Employ MALDI-TOF MS during initial synthesis and for troubleshooting. It serves as the ultimate arbiter, providing absolute mass data that can confirm the expected polymer structure, verify end-groups, and identify any potential side products or impurities.

By leveraging the complementary strengths of these three techniques, researchers and drug development professionals can build a complete and validated profile of their p(Boc-APMA) polymers, ensuring the reproducibility, safety, and efficacy of their drug delivery systems.

References

  • Waters Corpor
  • Bruker. Advanced Polymer Analysis with MALDI-TOF MS.
  • Magritek. (2020-10-30). NMR Determination of The Molecular Weight of Polymers by End-Group Analysis.
  • Wisdomlib. Polymer molecular weight: Significance and symbolism.
  • Chemistry For Everyone. (2025-07-26). How Is MALDI-TOF Used To Determine Polymer Molecular Weight? [YouTube].
  • Rashidzadeh, H., & Guo, B. Use of MALDI-TOF To Measure Molecular Weight Distributions of Polydisperse Poly(methyl methacrylate).
  • Bruker. (2020-01-24). Polymer Analysis using MALDI TOF. [YouTube].
  • Wisdomlib. Molecular weight of the polymer: Significance and symbolism.
  • Chiang, P., & Li, Y. Effect of Polymer Molecular Weight on Nanocomminution of Poorly Soluble Drug. Taylor & Francis Online.
  • Wikipedia. End group.
  • Chiang, P. C., & Li, Y. (2008). Effect of polymer molecular weight on nanocomminution of poorly soluble drug. PubMed.
  • MtoZ Biolabs. End-Group Analysis of Polymer.
  • Magritek. (2020-10-30). Determination of the molecular weight of polymers by end-group analysis.
  • Sigma-Aldrich. (2006). Polymer Analysis by NMR.
  • Polymer Chemistry Characterization Lab.
  • ResearchGate. (2025-08-06). Synthesis of Poly(tert-butyl methacrylate)-graft-poly(dimethylsiloxane)
  • Nulwala, H. B., et al. GPC separation of polymer samples for MALDI analysis. PubMed.

Sources

A Comparative Analysis of Carbamate-Based Functional Monomers: A Guide for Researchers in Polymer Science and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of materials science and therapeutic innovation, the judicious selection of functional monomers is paramount to the success of novel polymer-based systems. This guide provides an in-depth comparative analysis of carbamate-based functional monomers, offering a comprehensive resource for researchers, scientists, and drug development professionals. Moving beyond a mere catalog of properties, this document delves into the causality behind experimental choices, providing field-proven insights and self-validating protocols to empower your research and development endeavors.

The Ascendancy of Functional Monomers in Advanced Applications

Functional monomers are the fundamental building blocks that impart specific chemical and biological functionalities to a polymer backbone. Their strategic incorporation allows for the precise tuning of material properties, leading to advancements in a myriad of fields, from controlled drug delivery and tissue engineering to high-performance coatings and stimuli-responsive materials. The choice of functional monomer dictates critical performance attributes such as biocompatibility, degradability, mechanical strength, and the ability to respond to specific environmental cues.

The Carbamate Moiety: A Versatile Tool for Polymer Functionalization

The carbamate group, characterized by its -NH-C(=O)-O- linkage, has emerged as a highly versatile and valuable functional motif in polymer chemistry.[1][2] Structurally, it can be considered a hybrid of an amide and an ester, conferring a unique combination of stability and reactivity.[1] This unique characteristic has led to the increasing use of carbamates in medicinal chemistry and drug design, where they can act as key interacting moieties with biological targets or serve to enhance the stability and bioavailability of parent molecules.[1][3]

The conformational rigidity of the carbamate bond, which is greater than that of a peptide bond, allows for the design of polymers with well-defined secondary structures.[4] This feature is particularly advantageous in the development of informational polymers and biomimetic materials.[4]

Comparative Performance Analysis: Carbamate Monomers vs. Alternatives

The true value of carbamate-based functional monomers is best understood through a direct comparison with other commonly employed monomer classes. This section provides a data-driven analysis of their performance in key application areas.

Dental Adhesives and Composites: Superior Hydrolytic Stability and Mechanical Resilience

In the demanding environment of the oral cavity, dental adhesives and composites must withstand significant mechanical stress and hydrolytic degradation. Carbamate-functionalized methacrylate monomers have demonstrated superior performance in this arena compared to traditional methacrylate and silane-based monomers. The presence of the carbamate group promotes strong hydrogen bonding, leading to enhanced mechanical properties, particularly in wet conditions.[5][6]

Monomer TypePropertyObservationReference
Carbamate-Methacrylate Storage Modulus (wet)Superior retention compared to middle-chained silane monomers.[5][6]
Hydrolytic StabilityEnhanced stability due to strong hydrogen bonding interactions.[5][6]
Polymerization Shrinkage30% reduction compared to control resins (Bis-GMA/TEGDMA).
Functional Group Conversion30% higher conversion compared to control resins.
Silane Monomers Storage Modulus (wet)Greater loss of modulus in wet conditions compared to carbamate-methacrylates.[5][6]
Bis-GMA/TEGDMA Polymerization ShrinkageHigher volumetric shrinkage.
Coatings: Enhanced Durability and Adhesion

Carbamate-functional polymers are highly desirable for automotive topcoats and other high-performance coatings due to their excellent durability, hardness, gloss, and resistance to environmental etch.[7][8] The crosslinking chemistry of glycidyl carbamate resins, for instance, combines the favorable properties of polyurethanes and epoxies, resulting in coatings with an exceptional combination of hardness and toughness.[9]

Biomedical Applications: Biocompatibility and Controlled Release

The biocompatibility of polyurethanes, which are polymers containing repeating carbamate linkages, is well-established, making them suitable for a wide range of biomedical applications, including implants and drug delivery systems.[10][11] The hemocompatibility of these materials can be further enhanced through surface modifications, such as the incorporation of phosphorylcholine or polyethylene glycol (PEG).[12][13]

Stimuli-Responsive Carbamate-Based Polymers

The ability of a polymer to respond to specific environmental triggers, such as changes in pH, temperature, or the presence of specific biomolecules, is a key feature of "smart" materials for targeted drug delivery and diagnostics. Carbamate-based monomers can be designed to incorporate stimuli-responsive moieties, enabling the development of intelligent polymer systems.

For example, α-alkoxy carbamates have been synthesized that can be cleaved under mild oxidative conditions (e.g., in the presence of hydrogen peroxide) to release alcohols, demonstrating their potential for ROS-responsive drug delivery. Similarly, thiocarbamate-based monomers can be engineered to release carbonyl sulfide (COS), a precursor to hydrogen sulfide (H₂S), in response to oxidative stress, offering a novel therapeutic strategy.

Experimental Protocols

To facilitate the adoption and exploration of carbamate-based functional monomers, this section provides detailed, step-by-step methodologies for their synthesis and polymerization.

Synthesis of a Carbamate-Methacrylate Monomer

This protocol describes the synthesis of a carbamate-functionalized methacrylate monomer from 2-hydroxyethyl methacrylate (HEMA) and an isocyanate.

Materials:

  • 2-Hydroxyethyl methacrylate (HEMA)

  • Isocyanatoethyl methacrylate

  • Dibutyltin dilaurate (DBTDL) - catalyst

  • Anhydrous dichloromethane (DCM) - solvent

  • Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve HEMA in anhydrous DCM.

  • Add a catalytic amount of DBTDL to the solution.

  • Slowly add an equimolar amount of isocyanatoethyl methacrylate to the stirring solution at room temperature.

  • Monitor the reaction progress by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the isocyanate peak (around 2270 cm⁻¹).

  • Once the reaction is complete (typically after 24 hours), remove the solvent under reduced pressure.

  • Add a small amount of inhibitor to prevent polymerization during storage.

  • The resulting carbamate-methacrylate monomer can be purified by column chromatography if necessary.

Characterization:

  • FTIR: Confirm the disappearance of the isocyanate peak and the appearance of carbamate-related peaks (N-H stretch, C=O stretch).

  • ¹H and ¹³C NMR: Confirm the chemical structure of the synthesized monomer.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

This protocol outlines a general procedure for the controlled radical polymerization of a carbamate-methacrylate monomer using RAFT.

Materials:

  • Carbamate-methacrylate monomer

  • RAFT agent (e.g., 4-cyano-4-((dodecylsulfanylthiocarbonyl)sulfanyl)pentanoic acid)[14]

  • Thermal initiator (e.g., azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane or dimethylformamide)

  • Schlenk tube or ampule

Procedure:

  • In a Schlenk tube, dissolve the carbamate-methacrylate monomer, RAFT agent, and AIBN in the chosen anhydrous solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated based on the desired polymer characteristics.

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[15]

  • After the final thaw, backfill the tube with nitrogen or argon and seal it.

  • Immerse the sealed tube in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).[15]

  • Allow the polymerization to proceed for the desired time. The reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR and the molecular weight and polydispersity by gel permeation chromatography (GPC).

  • To quench the reaction, cool the tube in an ice bath and expose the mixture to air.

  • The polymer can be isolated by precipitation into a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.

Characterization:

  • GPC/SEC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • ¹H NMR: Determine the monomer conversion and confirm the polymer structure.

  • FTIR: Confirm the presence of the carbamate and methacrylate functional groups in the polymer.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key chemical structures and experimental workflows.

Synthesis_of_Carbamate_Methacrylate HEMA 2-Hydroxyethyl Methacrylate (HEMA) Reaction Reaction Flask (N2 atmosphere, RT) HEMA->Reaction Isocyanate Isocyanatoethyl Methacrylate Isocyanate->Reaction Catalyst DBTDL (Catalyst) Catalyst->Reaction Solvent Anhydrous DCM Solvent->Reaction Product Carbamate-Methacrylate Monomer Reaction->Product Stirring, 24h

Caption: Synthesis of a carbamate-methacrylate monomer.

RAFT_Polymerization_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_analysis Purification & Analysis Monomer Carbamate Monomer Mix Dissolve in Schlenk Tube Monomer->Mix RAFT_agent RAFT Agent RAFT_agent->Mix Initiator AIBN Initiator->Mix Solvent Anhydrous Solvent Solvent->Mix Degas Freeze-Pump-Thaw (x3) Mix->Degas Polymerize Heat in Oil Bath (e.g., 70°C) Degas->Polymerize Quench Quench Reaction Polymerize->Quench Precipitate Precipitate in Non-solvent Quench->Precipitate Dry Dry under Vacuum Precipitate->Dry Characterize GPC, NMR, FTIR Dry->Characterize

Caption: Workflow for RAFT polymerization.

Future Perspectives and Conclusion

Carbamate-based functional monomers represent a powerful and versatile platform for the development of advanced polymer materials. Their unique combination of hydrolytic stability, mechanical robustness, and tunable functionality makes them highly attractive for a wide range of applications, from next-generation dental materials and high-performance coatings to sophisticated drug delivery systems and functional tissue engineering scaffolds.

Future research will likely focus on expanding the library of stimuli-responsive carbamate monomers, exploring their potential in creating self-healing and shape-memory materials, and further investigating their long-term biocompatibility and in vivo performance. The continued exploration of their unique conformational properties will also pave the way for the design of novel sequence-defined polymers with unprecedented levels of control over their structure and function.

This guide has provided a comprehensive overview of the current state of carbamate-based functional monomer research, offering both a high-level comparative analysis and detailed experimental protocols. By understanding the fundamental principles and practical methodologies presented herein, researchers can confidently leverage the power of carbamate chemistry to drive innovation in their respective fields.

References

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A Senior Application Scientist's Guide to Cross-linking Efficiency of Functional Methacrylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a cross-linking agent is a critical decision that dictates the ultimate performance of a polymer network. This guide provides an in-depth comparison of the cross-linking efficiency of various functional methacrylates, offering objective analysis supported by experimental data to inform your selection process. We will delve into the causal relationships behind experimental choices and provide self-validating protocols to ensure scientific integrity.

The Critical Role of Cross-linking in Polymer Network Formation

Cross-linking is a fundamental process in polymer science where individual polymer chains are linked together by covalent bonds, forming a three-dimensional network.[1][2] This transformation from a collection of linear chains to an interconnected superstructure dramatically alters the material's properties. The introduction of cross-links enhances mechanical strength, thermal stability, and chemical resistance, making polymers suitable for a vast array of demanding applications.[3]

Functional methacrylates, particularly dimethacrylates, are a versatile class of cross-linking agents widely employed in the formulation of hydrogels, dental resins, adhesives, and drug delivery systems.[4][5] The efficiency with which these monomers form cross-links directly influences the final properties of the polymer network, such as its stiffness, swelling behavior, and degradation kinetics.

Understanding the Influence of Methacrylate Structure on Cross-linking Efficiency

The cross-linking efficiency of a functional methacrylate is not a singular property but is rather a function of its molecular architecture. Key structural features that dictate performance include the length and flexibility of the chain between the methacrylate groups, the presence of functional moieties, and the overall molecular weight.

Chain Length and Flexibility

The length of the alkyl or oligo(ethylene glycol) chain separating the two methacrylate groups plays a pivotal role in determining the flexibility of the resulting cross-link.

  • Short-chain dimethacrylates , such as Ethylene Glycol Dimethacrylate (EGDMA), tend to form rigid, tightly cross-linked networks. This high cross-link density often translates to high mechanical strength and hardness but can also lead to brittleness.[2] The short chain length of EGDMA also means there is less risk of residual un-polymerized monomer.[2]

  • Long-chain dimethacrylates , like Poly(ethylene glycol) Dimethacrylate (PEGDMA), introduce greater flexibility into the polymer network. This can enhance properties like impact resistance and elongation at break.[6] However, longer chains may lead to a lower cross-link density and potentially reduced mechanical strength compared to their short-chain counterparts.[7]

G cluster_0 Short Chain (e.g., EGDMA) cluster_1 Long Chain (e.g., PEGDMA) Rigid Network Rigid Network High Cross-link Density High Cross-link Density Rigid Network->High Cross-link Density High Hardness High Hardness High Cross-link Density->High Hardness Potential Brittleness Potential Brittleness High Hardness->Potential Brittleness Flexible Network Flexible Network Lower Cross-link Density Lower Cross-link Density Flexible Network->Lower Cross-link Density Higher Impact Resistance Higher Impact Resistance Lower Cross-link Density->Higher Impact Resistance

Functionality and Reactivity

The number of methacrylate groups per molecule (functionality) and their intrinsic reactivity are also critical. While this guide focuses on difunctional methacrylates, it is important to note that higher functionality monomers can lead to even higher cross-link densities.

The reactivity of the methacrylate group itself is a key factor. Acrylates, for instance, generally exhibit higher reactivity than methacrylates, which can lead to faster polymerization rates.[1] However, this can also result in more heterogeneous network formation.

Comparative Analysis of Common Functional Methacrylates

To provide a clear comparison, this section presents experimental data on the performance of several widely used functional methacrylates. The data is compiled from various studies and is intended to highlight the key differences in their cross-linking efficiency.

Mechanical Properties of Cross-linked Polymethyl Methacrylate (PMMA)

The choice of cross-linking agent significantly impacts the mechanical properties of PMMA, a polymer extensively used in dental and biomedical applications. The following table summarizes the flexural strength, elastic modulus, and impact strength of PMMA cross-linked with different dimethacrylates at varying concentrations.

Cross-linkerConcentration (vol%)Flexural Strength (MPa)Elastic Modulus (MPa)Impact Strength (kJ/m²)
Control (PMMA) 095.3 ± 8.23010 ± 2156.8 ± 0.9
EGDMA 598.2 ± 7.53150 ± 2507.1 ± 1.0
10102.5 ± 9.13280 ± 2807.5 ± 1.2
15105.1 ± 8.9 3378 ± 196 7.8 ± 1.1
2092.4 ± 10.32950 ± 3106.5 ± 0.8
TEGDMA 596.8 ± 8.03080 ± 2307.0 ± 0.9
1099.7 ± 8.53190 ± 2607.3 ± 1.0
15101.2 ± 9.33250 ± 2707.6 ± 1.1
2090.1 ± 9.82890 ± 2906.3 ± 0.7
PEGDMA 593.5 ± 7.82980 ± 2408.2 ± 1.3
1090.1 ± 8.12593 ± 3007.9 ± 1.2
1588.5 ± 8.52750 ± 2807.5 ± 1.1
2085.3 ± 9.02650 ± 2707.1 ± 1.0

Data compiled and adapted from Ceylan et al. (2023).[6]

Key Observations:

  • EGDMA at 15% concentration demonstrated the highest flexural strength and elastic modulus , indicative of a rigid and strong network.[6]

  • PEGDMA generally yielded the highest impact strength , highlighting the benefit of a more flexible cross-linker in absorbing energy.[6]

  • At 20% concentration, all cross-linkers showed a decrease in mechanical properties , suggesting that an optimal concentration exists to maximize performance.[6]

Swelling Behavior of Cross-linked Hydrogels

The swelling ratio of a hydrogel is inversely proportional to its cross-link density. A higher degree of cross-linking restricts the polymer chains from expanding and absorbing water. The following table compares the equilibrium swelling ratio of hydrogels prepared with different dimethacrylate cross-linkers.

Cross-linkerConcentration (mol%)Equilibrium Swelling Ratio (g/g)
EGDMA 125
515
108
TEGDMA 135
522
1012
BDDMA 130
518
1010

Illustrative data based on general trends observed in the literature. Actual values can vary based on the specific polymer system and experimental conditions.

Key Observations:

  • EGDMA consistently results in the lowest swelling ratio , confirming its ability to form dense networks.

  • TEGDMA, with its longer and more flexible chain, allows for greater swelling compared to EGDMA and BDDMA at the same concentration.

  • Increasing the cross-linker concentration leads to a decrease in the swelling ratio for all tested methacrylates, as expected.

Experimental Protocols for Assessing Cross-linking Efficiency

To ensure the reproducibility and validity of your findings, it is crucial to employ standardized and well-documented experimental protocols. This section provides detailed methodologies for key techniques used to evaluate cross-linking efficiency.

Determination of Monomer Conversion by FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the extent of polymerization by tracking the disappearance of the methacrylate C=C double bond.[4][8]

Protocol:

  • Sample Preparation: Prepare a thin film of the uncured monomer mixture between two KBr plates.

  • Initial Spectrum: Record the FTIR spectrum of the uncured sample. The peak of interest is the methacrylate C=C stretching vibration, typically found around 1638 cm⁻¹. An internal standard peak, such as the carbonyl C=O stretching vibration (~1720 cm⁻¹), which does not change during polymerization, should also be identified.[9]

  • Polymerization: Initiate polymerization of the sample using the desired method (e.g., UV irradiation, thermal initiation).

  • Real-time Monitoring (Optional): For kinetic studies, record spectra at regular intervals during the polymerization process.

  • Final Spectrum: After the polymerization is complete, record the final FTIR spectrum of the cured polymer.

  • Calculation of Conversion: The degree of conversion (DC) can be calculated using the following formula:

    DC (%) = [1 - ( (Peak Area of C=C)polymer / (Peak Area of C=O)polymer ) / ( (Peak Area of C=C)monomer / (Peak Area of C=O)monomer ) ] x 100

G Uncured Monomer Uncured Monomer FTIR Analysis (Initial) FTIR Analysis (Initial) Uncured Monomer->FTIR Analysis (Initial) Measure C=C and C=O peaks Initiate Polymerization Initiate Polymerization Uncured Monomer->Initiate Polymerization Calculate Conversion Calculate Conversion FTIR Analysis (Initial)->Calculate Conversion Cured Polymer Cured Polymer Initiate Polymerization->Cured Polymer FTIR Analysis (Final) FTIR Analysis (Final) Cured Polymer->FTIR Analysis (Final) Measure C=C and C=O peaks FTIR Analysis (Final)->Calculate Conversion

Evaluation of Mechanical Properties by Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique for characterizing the viscoelastic properties of polymers, which are directly related to the cross-link density.[10][11]

Protocol:

  • Sample Preparation: Prepare rectangular specimens of the cured polymer with precise dimensions.

  • Instrument Setup: Mount the sample in the DMA instrument in a suitable clamp configuration (e.g., three-point bending, tensile).

  • Temperature Sweep: Perform a temperature ramp at a constant frequency (e.g., 1 Hz) and a small oscillatory strain.

  • Data Analysis:

    • Storage Modulus (E'): The storage modulus in the rubbery plateau region (above the glass transition temperature, Tg) is directly proportional to the cross-link density.[10]

    • Glass Transition Temperature (Tg): The peak of the tan δ curve corresponds to the glass transition temperature. A higher Tg often indicates a higher degree of cross-linking.[10]

    • Cross-link Density Calculation: The cross-link density (ν) can be calculated from the rubbery modulus (E'rubbery) using the theory of rubber elasticity:

      ν = E'rubbery / (3 * R * T)

      where R is the ideal gas constant and T is the absolute temperature in the rubbery plateau.

G Cured Polymer Sample Cured Polymer Sample DMA Measurement DMA Measurement Cured Polymer Sample->DMA Measurement Temperature Sweep Storage Modulus (E') Storage Modulus (E') DMA Measurement->Storage Modulus (E') Rubbery Plateau Tan Delta Tan Delta DMA Measurement->Tan Delta Peak = Tg Calculate Cross-link Density Calculate Cross-link Density Storage Modulus (E')->Calculate Cross-link Density Determine Glass Transition Determine Glass Transition Tan Delta->Determine Glass Transition

Determination of Swelling Ratio and Gel Fraction

Swelling studies provide a straightforward method to qualitatively and quantitatively assess the cross-link density of a polymer network.[12][13]

Protocol:

  • Sample Preparation: Prepare accurately weighed, dry samples of the cross-linked polymer (Winitial).

  • Swelling: Immerse the samples in a suitable solvent (e.g., deionized water for hydrogels, toluene for non-polar polymers) at a constant temperature.

  • Equilibrium Swelling: Allow the samples to swell until they reach a constant weight. Periodically remove the samples, gently blot the surface to remove excess solvent, and weigh them (Wswollen).

  • Drying: After reaching equilibrium swelling, dry the samples to a constant weight in a vacuum oven (Wdry).

  • Calculations:

    • Equilibrium Swelling Ratio (Q):

      Q = Wswollen / Winitial

    • Gel Fraction (%):

      Gel Fraction (%) = (Wdry / Winitial) x 100

      The gel fraction represents the portion of the polymer that is part of the insoluble network.[13]

Conclusion: Selecting the Optimal Functional Methacrylate for Your Application

The choice of a functional methacrylate cross-linker is a critical parameter that allows for the fine-tuning of polymer network properties. This guide has demonstrated that:

  • Short-chain dimethacrylates like EGDMA are ideal for creating rigid, high-strength materials where high cross-link density is paramount.

  • Long-chain dimethacrylates such as PEGDMA offer enhanced flexibility and impact resistance, making them suitable for applications requiring more ductile materials.

  • The concentration of the cross-linker must be optimized , as excessive amounts can lead to a decrease in mechanical performance.

By understanding the structure-property relationships of different functional methacrylates and employing robust experimental protocols for their characterization, researchers can rationally design and synthesize polymeric materials with tailored performance for their specific needs.

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A Comparative Guide to the In-Vitro Degradation of tert-Butyl (3-methacrylamidopropyl)carbamate-Based Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in-vitro degradation of polymers based on tert-Butyl (3-methacrylamidopropyl)carbamate (Boc-MAPMA). Designed for researchers, scientists, and drug development professionals, this document delves into the degradation kinetics, mechanisms, and comparative performance against other pH-sensitive polymers, supported by established experimental protocols and data interpretation. Our focus is to equip you with the foundational knowledge to design and evaluate robust pH-responsive drug delivery systems.

Introduction: The Promise of pH-Responsive Polymers in Targeted Drug Delivery

The targeted delivery of therapeutics to specific pathological environments, such as tumors or inflamed tissues, is a cornerstone of modern drug development. These sites often exhibit a lower pH compared to healthy physiological conditions (pH 7.4). pH-responsive polymers are "smart" materials designed to exploit this differential, remaining stable at neutral pH and undergoing a structural change in acidic environments to trigger drug release.[1][2]

Polymers derived from Boc-MAPMA are a promising class of pH-sensitive biomaterials. The acid-labile tert-butoxycarbonyl (Boc) protecting group on the pendant amine functionality serves as the pH-trigger. In an acidic milieu, the carbamate linkage is cleaved, leading to the formation of a primary amine, carbon dioxide, and isobutylene.[3][4] This transformation increases the polymer's hydrophilicity, causing swelling or dissolution and subsequent release of the encapsulated therapeutic agent.

This guide will provide a detailed examination of the in-vitro degradation of Boc-MAPMA-based polymers, offering a comparative perspective with other relevant pH-sensitive polymers to inform your material selection and experimental design.

The Degradation Mechanism: An Acid-Catalyzed Hydrolysis

The degradation of Boc-MAPMA polymers is predicated on the acid-catalyzed hydrolysis of the tert-butyl carbamate group. This reaction is a well-understood principle in organic chemistry, often employed for amine protection and deprotection.[4]

The proposed mechanism involves a two-step process:

  • Protonation: The carbonyl oxygen of the carbamate group is protonated in an acidic environment.[3]

  • Cleavage: This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. This intermediate then rapidly decarboxylates to yield the free amine, carbon dioxide, and isobutylene.[3][4]

The kinetics of this N-Boc cleavage have been shown to exhibit a second-order dependence on the acid concentration, indicating that the rate of degradation is highly sensitive to changes in pH.[5][6]

Boc-MAPMA_Polymer Polymer with Boc-protected amine Protonated_Polymer Protonated Polymer Boc-MAPMA_Polymer->Protonated_Polymer + H+ (Acidic pH) Carbamic_Acid_Intermediate Carbamic Acid Intermediate Protonated_Polymer->Carbamic_Acid_Intermediate Rate-determining step Deprotected_Polymer Polymer with primary amine Carbamic_Acid_Intermediate->Deprotected_Polymer Byproducts CO2 + Isobutylene Carbamic_Acid_Intermediate->Byproducts Decarboxylation

Caption: Acid-catalyzed degradation pathway of Boc-MAPMA polymers.

Comparative Analysis of In-Vitro Degradation Profiles

To provide a comprehensive understanding of the performance of Boc-MAPMA-based polymers, we compare their expected degradation behavior with two other classes of pH-sensitive polymers: poly(2-(diisopropylamino)ethyl methacrylate) (PDPAEMA) and ester-based hydrolyzable polymers.

FeaturePoly(Boc-MAPMA)Poly(2-(diisopropylamino)ethyl methacrylate) (PDPAEMA)Ester-Based Polymers (e.g., PLGA)
Degradation Trigger Acid-catalyzed hydrolysis of carbamateProtonation of tertiary amineHydrolysis of ester bonds
pH Sensitivity High, sharp transition at acidic pHTunable based on pKa of the amineSusceptible to both acid and base catalysis
Degradation Mechanism Chain-side cleavageSwelling/dissolution due to charge reversalBulk or surface erosion
Degradation Byproducts Primary amine polymer, CO2, isobutyleneNone (protonated polymer)Lactic acid, glycolic acid
Autocatalysis UnlikelyNoYes (acidic byproducts accelerate degradation)
Biocompatibility Generally good, byproducts are volatile or solubleGoodWell-established, but acidic byproducts can cause inflammation

Table 1. Comparative overview of pH-sensitive polymers.

Experimental Protocols for In-Vitro Degradation Studies

A robust in-vitro degradation study is crucial for predicting the in-vivo performance of a drug delivery system. The following protocols are based on established standards and best practices.[7]

Materials and Reagents
  • Boc-MAPMA-based polymer (synthesized and characterized for molecular weight and purity)

  • Phosphate-buffered saline (PBS) solutions of varying pH (e.g., 7.4, 6.5, 5.5)[8]

  • Incubator or water bath maintained at 37°C

  • Analytical instruments: Gel Permeation Chromatography (GPC/SEC), Nuclear Magnetic Resonance (NMR) spectrometer, Fourier-Transform Infrared (FTIR) spectrometer, pH meter.

Experimental Workflow

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis at Time Points Prep_Polymer Prepare polymer films or nanoparticles Weigh_Polymer Accurately weigh samples Prep_Polymer->Weigh_Polymer Immerse Immerse in PBS at different pH Weigh_Polymer->Immerse Incubate Incubate at 37°C Immerse->Incubate Remove_Samples Remove samples Incubate->Remove_Samples Wash_Dry Wash and dry Remove_Samples->Wash_Dry Analyze Analyze for: - Mass Loss - Molecular Weight (GPC) - Chemical Structure (NMR, FTIR) Wash_Dry->Analyze

Caption: Workflow for in-vitro degradation study of polymers.

Step-by-Step Methodology
  • Sample Preparation: Prepare thin films or nanoparticles of the Boc-MAPMA polymer. Ensure all samples have a consistent geometry and mass.

  • Incubation: Immerse the polymer samples in PBS solutions of desired pH values in sterile containers. A typical setup would include pH 7.4 (physiological), pH 6.5 (tumor microenvironment), and pH 5.5 (endosomal). Maintain the temperature at 37°C with gentle agitation.[9]

  • Time Points: At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), remove a set of samples from each pH environment.

  • Sample Processing: Gently wash the retrieved samples with deionized water to remove any salts and then dry them to a constant weight.

  • Analysis:

    • Mass Loss: Determine the percentage of mass loss over time.

    • Molecular Weight Analysis: Dissolve a portion of the dried polymer in a suitable solvent and analyze its molecular weight and polydispersity index using GPC/SEC.

    • Structural Analysis: Use FTIR to monitor the disappearance of the carbamate bond and the appearance of the primary amine. Utilize ¹H NMR to quantify the extent of Boc-deprotection by observing the disappearance of the tert-butyl proton signal.[9]

Interpreting the Data: What to Expect

The in-vitro degradation of Boc-MAPMA-based polymers is expected to show a strong pH-dependent profile.

  • At pH 7.4: Minimal degradation is anticipated, with negligible mass loss and minor changes in molecular weight over the initial study period.

  • At pH 6.5 and 5.5: A significant and time-dependent decrease in molecular weight should be observed, corresponding to the cleavage of the Boc group. This will be accompanied by an increase in the polymer's solubility, leading to mass loss if the deprotected polymer is soluble in the aqueous medium.

The rate of degradation will be considerably faster at pH 5.5 compared to pH 6.5, consistent with the second-order dependence of the hydrolysis on the acid concentration.[5][6]

Conclusion: A Versatile Platform for pH-Responsive Drug Delivery

Polymers based on this compound offer a highly attractive platform for the development of pH-responsive drug delivery systems. Their degradation is triggered by a specific and well-defined chemical transformation in acidic environments, leading to predictable drug release. The in-vitro degradation studies outlined in this guide provide a robust framework for characterizing these materials and comparing their performance to other pH-sensitive polymers. By understanding the kinetics and mechanism of their degradation, researchers can rationally design and optimize Boc-MAPMA-based polymers for a wide range of targeted therapeutic applications.

References

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of organic chemistry, 75(23), 8117–8125. [Link]

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed, 21067172. [Link]

  • Chen, J., et al. (2017). pH-Sensitive Biomaterials for Drug Delivery. PMC, 5853201. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • G, V., et al. (2020). In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices. PubMed Central, 7404481. [Link]

  • MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • MDPI. (2018). The In Vitro Enzymatic Degradation of Cross-Linked Poly(trimethylene carbonate) Networks. [Link]

  • ResearchGate. (2007). Joint theoretical and experimental study of the gas-phase elimination kinetics of tert-butyl ester of carbamic, N,N-dimethylcarbamic, N-hydroxycarbamic acids and 1-(tert-butoxycarbonyl)-imidazole. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Zhang, Y., et al. (2022). Preparation and application of pH-responsive drug delivery systems. PubMed, 35684340. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. [Link]

  • Li, M., et al. (2013). pH-responsive Nanoparticles for Drug Delivery. PMC, 3785210. [Link]

  • Vasile, C. (2018). Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. PubMed Central, 6316203. [Link]

  • Scirp.org. (2011). Study on In-Vitro Degradation of Bioabsorbable Polymers Poly (hydroxybutyrate-co-valerate) - (PHBV) and Poly (caprolactone) - (PCL). [Link]

  • ResearchGate. (1968). Kinetics of Carbamate Formation and Breakdown. [Link]

  • ResearchGate. (2022). ph sensitive drug delivery systems: A critical assessment. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2022). Research and Development of pH-Sensitive Delivery Systems for Protein Molecule Delivery Based on Chitosan and Hydroxyapatite. [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]

  • ResearchGate. (2011). Study on in Vitro Degradation of Bioabsorbable Polymers Poly(Hydroxybutyrate-Co-Valerate) - (PHBV) and Poly(Caprolactone) -(PCL). [Link]

  • RASĀYAN Journal of Chemistry. (2012). SYNTHESIS AND CHARACTERIZATION OF POLY (N-TERT- BUTYLACRYLAMIDE - CO - 2, 4-DICHLOROPHENYL METHACRYLATE) COPOLYMERS. [Link]

  • Semantic Scholar. (1963). RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of tert-Butyl (3-methacrylamidopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and researchers, our commitment to discovery goes hand-in-hand with our responsibility to ensure a safe laboratory environment and minimize our environmental impact. This guide provides a detailed protocol for the proper disposal of tert-Butyl (3-methacrylamidopropyl)carbamate, a reagent that, while valuable in many applications, requires careful handling from acquisition to disposal. This document moves beyond a simple checklist, offering a framework for safe laboratory practices grounded in scientific principles.

Understanding the Compound: Hazard Profile and Reactivity

This compound is a solid, combustible material. While not classified as a hazardous substance under major regulatory frameworks, it is known to cause skin and eye irritation. Its chemical structure, containing both a polymerizable methacrylate group and a carbamate linkage, informs its reactivity and, consequently, its disposal requirements. The presence of a stabilizer, often hydroquinone methyl ether, is a critical consideration, as it prevents spontaneous polymerization—a key factor in its safe handling and storage.

Key Safety and Handling Data:

PropertyValueSource
Physical StateSolid
CombustibilityCombustible
Known HazardsSkin and eye irritation
IncompatibilitiesStrong oxidizing agents

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This workflow is designed to be a self-validating system, ensuring safety at each stage.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE. This is non-negotiable.

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Body Protection: A lab coat is essential.

The rationale here is straightforward: preventing direct contact with the chemical minimizes the risk of skin and eye irritation.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation is fundamental to safe chemical waste management.

  • Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste.

  • Labeling: The label should include the full chemical name, associated hazards (combustible, irritant), and the date of accumulation.

  • Incompatibles: Under no circumstances should this waste be mixed with strong oxidizing agents. Such mixing could lead to a rapid, exothermic reaction, posing a significant safety risk.

Step 3: Containment - Secure and Stable

The integrity of the waste container is paramount.

  • Material: Use a high-density polyethylene (HDPE) or other compatible container.

  • Sealing: Ensure the container is securely sealed to prevent any leaks or spills.

  • Storage: Store the sealed container in a designated, well-ventilated waste accumulation area, away from heat sources and direct sunlight.

Step 4: Disposal Path - Incineration as the Preferred Method

For organic compounds like this compound, high-temperature incineration at a licensed and permitted facility is the environmentally preferred disposal method.

  • Why Incineration? Incineration ensures the complete destruction of the compound, breaking it down into less harmful components. This is a more definitive and environmentally sound approach than landfilling.

  • Engage Professionals: Coordinate with your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor. They are equipped to handle the transportation and final disposal in compliance with all local, state, and federal regulations.

The decision-making process for the disposal of this compound can be visualized as follows:

Disposal_Workflow cluster_prep Preparation cluster_contain Containment & Storage cluster_disposal Final Disposal PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Step 2: Segregate Waste (Dedicated, Labeled Container) PPE->Segregate Handle Waste Contain Step 3: Secure Containment (Sealed, Compatible Container) Segregate->Contain Transfer Waste Store Store in Designated Area Contain->Store Await Pickup EHS Step 4: Contact EHS/Waste Vendor Store->EHS Schedule Disposal Incinerate Preferred Method: Incineration EHS->Incinerate Transport to Facility

Caption: Disposal workflow for this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the designated waste container. For a large spill, evacuate the area and contact your institution's EHS team.

Conclusion: A Culture of Safety

The responsible disposal of laboratory chemicals is not merely a regulatory hurdle; it is a cornerstone of professional scientific practice. By understanding the properties of compounds like this compound and adhering to a rigorous, well-documented disposal protocol, we uphold our commitment to safety and environmental stewardship. This guide provides the framework, but a true culture of safety is built on the daily diligence of every researcher.

References

Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl (3-methacrylamidopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling of tert-Butyl (3-methacrylamidopropyl)carbamate (CAS No. 219739-79-4). As a valued professional in research and drug development, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

While the toxicological properties of this compound have not been fully investigated, the carbamate and methacrylamide functional groups suggest a potential for health hazards.[3] Based on analogous compounds, we must assume it may cause eye, skin, and respiratory tract irritation.[3][4]

GHS Hazard Statements for a Structurally Similar Compound (tert-Butyl carbamate):

Hazard StatementDescriptionPercentage of Notifications
H319Causes serious eye irritation100%
H315Causes skin irritation60%
H335May cause respiratory irritation60%
H302Harmful if swallowed20%
H312Harmful in contact with skin20%
H332Harmful if inhaled20%

This data is for tert-Butyl carbamate and should be used as a precautionary guide.[4]

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[3] Therefore, our safety protocols are designed to mitigate these specific risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields conforming to EN166 or ANSI Z87.1 standards.[2][5]Protects against splashes, and dust particles that can cause serious eye irritation.[2][4]
Skin Protection - Gloves: Chemical-resistant gloves such as nitrile rubber. Inspect gloves before each use and consult the manufacturer's recommendations for breakthrough time.[2][4] - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron should be worn over the lab coat.[2][4]Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a crucial barrier to prevent direct contact.[2]
Respiratory Protection Not typically required under normal laboratory conditions with adequate engineering controls (e.g., a chemical fume hood).[2] If dusts are generated, a NIOSH-approved respirator (e.g., N95) should be used.[4]Inhalation of dust can cause respiratory irritation.[2][3][4] Engineering controls are the primary method to control exposure.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Work Area: All handling of solid this compound should occur in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[3][6]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3][4]

  • Inspect Container: Before use, visually inspect the chemical's container for any signs of damage or leaks.[4]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

Handling and Use
  • Avoid Dust Generation: When weighing or transferring the solid, do so carefully to minimize the creation of dust clouds.[3][4] Use a spatula for transfers.

  • Keep Container Closed: When not in use, ensure the container is tightly sealed to prevent the release of dust and contamination of the material.[3][7]

  • Hygiene Practices: Wash hands thoroughly after handling, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[8]

Storage
  • Location: Store in a cool, dry, and well-ventilated place.[3][4][7]

  • Incompatibilities: Keep away from strong oxidizing agents.[4][9]

  • Container: Keep the container tightly closed and clearly labeled.[3][6][7]

Disposal Plan: Responsible Waste Management

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect any unused or waste solid this compound in a clearly labeled, sealed, and suitable container for hazardous waste.[3][4]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not empty into drains.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or paper towels, that come into direct contact with the chemical should be disposed of as hazardous waste.

  • Consult EHS: Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[4]

Emergency Procedures: Be Prepared

SituationFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3][4][7]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[4][7] Remove contaminated clothing.[4] If skin irritation persists, call a physician.[4][7]
Inhalation Move to fresh air.[3][4] If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[3][4][7]
Ingestion Clean mouth with water and drink plenty of water afterwards.[4][7] Do NOT induce vomiting.[4] Seek immediate medical attention.[3][4]
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[3][4] Ensure the area is well-ventilated.

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Designate Work Area (Fume Hood) PPE 2. Don Appropriate PPE Prep->PPE Inspect 3. Inspect Container PPE->Inspect Weigh 4. Weigh/Transfer Solid (Avoid Dust) Inspect->Weigh Use 5. Use in Experiment Weigh->Use Clean 6. Clean Work Area Use->Clean Decontaminate 7. Decontaminate Glassware Clean->Decontaminate Dispose_Waste 8. Segregate & Dispose Waste Decontaminate->Dispose_Waste Doff_PPE 9. Doff & Dispose PPE Dispose_Waste->Doff_PPE

Caption: A step-by-step workflow for the safe handling of this compound.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbam
  • Material Safety Data Sheet - tert-Butyl carbam
  • Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAM
  • tert-Butyl carbamate - SAFETY D
  • Personal protective equipment for handling Tert-butyl hexa-1,5-dien-3-ylcarbam
  • SAFETY D
  • SAFETY D
  • This compound | C12H22N2O3 | CID 22062405. PubChem.
  • Personal Protective Equipment. US EPA.
  • SAFETY D
  • Safety D
  • SAFETY D
  • SAFETY D
  • Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
  • Personal protective equipment for handling Methyl carbam
  • SAFETY D
  • Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL (3-IODOPROPYL)

Sources

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.